molecular formula C43H66N10O13S2 B12407015 [Gly9-OH]-Atosiban

[Gly9-OH]-Atosiban

Cat. No.: B12407015
M. Wt: 995.2 g/mol
InChI Key: WKPDGORVRBQGTN-OBIMUBPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Gly9-OH]-Atosiban (CAS 168102-69-0) is a specified impurity of Atosiban, a potent oxytocin receptor antagonist used as a tocolytic agent to manage preterm labor . As a key analytical standard, it is essential for research and development focused on the quality control and purification of Atosiban, ensuring the safety and efficacy of pharmaceutical preparations . This compound is a linear derivative of the cyclic nonapeptide Atosiban, characterized by a free carboxylic acid at the C-terminal glycine residue (Gly9) instead of the primary amide found in the parent drug . This specific modification results in a molecular formula of C43H66N10O13S2 and a molecular weight of 995.18 g/mol . Researchers utilize this compound in chromatographic methods, such as the HPLC techniques described in purification patents, to identify and quantify impurity profiles during the synthesis and stability testing of Atosiban . Its application is critical for advancing scientific understanding of peptide chemistry and for maintaining high standards in pharmaceutical manufacturing. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C43H66N10O13S2

Molecular Weight

995.2 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid

InChI

InChI=1S/C43H66N10O13S2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1

InChI Key

WKPDGORVRBQGTN-OBIMUBPZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of [Gly9-OH]-Atosiban, an analog of the oxytocin receptor antagonist Atosiban. While primarily known as an impurity in the manufacturing of Atosiban, the targeted synthesis of this compound is of interest for its potential as a reference standard, a metabolite, or for further pharmacological investigation. This document details the proposed synthetic route via solid-phase peptide synthesis (SPPS), a robust purification strategy using preparative high-performance liquid chromatography (HPLC), and relevant biological context.

Introduction to this compound

This compound is a nonapeptide with the sequence c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-OH. It is structurally identical to Atosiban, with the exception of a C-terminal carboxylic acid in place of the amide. This seemingly minor modification can significantly impact the molecule's physicochemical properties, including its charge state at physiological pH, which in turn may influence its receptor binding, pharmacokinetic, and pharmacodynamic profiles. The controlled synthesis and purification of this compound are therefore crucial for its accurate characterization and study.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using the Fmoc/tBu solid-phase peptide synthesis strategy. The key distinction from the synthesis of Atosiban lies in the choice of the solid support. To obtain the C-terminal carboxylic acid, a Wang resin is employed instead of the Rink Amide resin used for Atosiban.

Experimental Protocol for SPPS

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-D-Tyr(Et)-OH)

  • Mpa(Trt)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: The Fmoc-Gly-Wang resin is swelled in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2-4 hours. The completion of the reaction is monitored using a ninhydrin test.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence: Orn(Boc), Pro, Cys(Trt), Asn(Trt), Thr(tBu), Ile, D-Tyr(Et), and finally Mpa(Trt).

  • Cleavage and Global Deprotection: The fully assembled peptide-resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation: The resin is filtered off, and the filtrate containing the linear peptide is precipitated by adding it to cold diethyl ether. The crude peptide is collected by centrifugation and washed with cold diethyl ether to remove scavengers.

Illustrative Quantitative Data for Synthesis

The following table presents representative data for the solid-phase synthesis of the linear this compound precursor. These values are based on typical yields for similar peptide syntheses, as specific data for this compound is not extensively reported in the literature. A patent for the synthesis of linear Atosiban reported a yield of 68%[1].

ParameterValueReference
Resin Substitution0.5 mmol/gTypical for Wang resin
Scale of Synthesis0.1 mmol-
Crude Linear Peptide Yield~70%Based on similar syntheses[1]
Crude Linear Peptide Purity60-70%Typical for crude peptides

Cyclization and Purification of this compound

The formation of the intramolecular disulfide bond between the Mpa and Cys residues is a critical step to obtain the final cyclic peptide. This is followed by a rigorous purification process to isolate this compound from various synthesis-related impurities.

Experimental Protocol for Cyclization and Purification

Materials:

  • Crude linear this compound

  • Oxidizing agent: Hydrogen peroxide (H₂O₂) or Potassium ferricyanide (K₃[Fe(CN)₆])

  • Ammonium bicarbonate buffer (pH 8.0)

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Cyclization (Oxidation): The crude linear peptide is dissolved in a dilute aqueous ammonium bicarbonate buffer (pH 8.0) at a concentration of approximately 0.1 mg/mL to favor intramolecular cyclization. An oxidizing agent (e.g., H₂O₂) is added dropwise, and the reaction is monitored by analytical HPLC until the linear precursor is consumed.

  • Purification by Preparative RP-HPLC: The cyclization reaction mixture is acidified with TFA and filtered. The crude cyclic peptide is purified using a preparative RP-HPLC system. A gradient of increasing acetonitrile in water (both containing 0.1% TFA) is used to elute the peptide from the C18 column.

  • Fraction Analysis and Pooling: Fractions are collected and analyzed by analytical HPLC to determine their purity. Fractions containing this compound of the desired purity (typically >98%) are pooled.

  • Lyophilization: The pooled fractions are lyophilized to obtain the final purified this compound as a white, fluffy powder.

Illustrative Quantitative Data for Purification

The following table provides representative data for the purification of this compound. A patent describing the purification of Atosiban to remove the this compound impurity reported a purification yield of 74.41% for Atosiban[2]. It is reasonable to expect a similar yield for the purification of this compound itself.

ParameterValueReference
Crude Cyclic Peptide Purity~50-60%Typical post-cyclization
Final Purity after HPLC>98%Standard for purified peptides
Overall Yield (from linear peptide)~30-40%Estimated based on typical losses
Purification Yield~75%Based on similar purifications[2]

Biological Context: Oxytocin Receptor Signaling Pathway

This compound, like Atosiban, is expected to exert its biological effects by acting as an antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor. The binding of oxytocin to its receptor primarily activates the Gq/11 protein, initiating a signaling cascade that leads to an increase in intracellular calcium and ultimately, smooth muscle contraction. An antagonist like Atosiban, and presumably this compound, competitively blocks this binding, thereby inhibiting the downstream signaling events.

Visualizations

Signaling Pathway

Oxytocin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq_alpha Gαq OTR->Gq_alpha Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Atosiban This compound Atosiban->OTR Binds & Inhibits PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway

Experimental Workflows

SPPS_Workflow start Start: Fmoc-Gly-Wang Resin swelling Resin Swelling (DMF) start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) deprotection->coupling wash Washing (DMF/DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) repeat->cleavage Final cycle precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation end Crude Linear This compound precipitation->end

Caption: Solid-Phase Peptide Synthesis Workflow

Purification_Workflow start Start: Crude Linear Peptide cyclization Cyclization (Oxidation) (pH 8.0) start->cyclization hplc_prep Preparative RP-HPLC (C18 Column) cyclization->hplc_prep fraction_analysis Fraction Analysis (Analytical HPLC) hplc_prep->fraction_analysis pooling Pooling of Pure Fractions (>98% Purity) fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization end Purified This compound lyophilization->end

Caption: Purification and Cyclization Workflow

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of this compound. By employing solid-phase peptide synthesis with Wang resin and a subsequent cyclization and preparative HPLC purification protocol, researchers can obtain this Atosiban analog in high purity. The provided experimental details, illustrative data, and workflow diagrams serve as a valuable resource for scientists and professionals in the field of peptide chemistry and drug development, facilitating further research into the properties and potential applications of this compound.

References

[Gly9-OH]-Atosiban: A Technical Guide on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban is a synthetic nonapeptide that acts as a competitive antagonist of the oxytocin and vasopressin V1a receptors.[1][2] It is clinically used as a tocolytic agent to delay premature labor by inhibiting uterine contractions.[3][4] [Gly9-OH]-Atosiban is recognized as a derivative and potential degradation product of Atosiban.[5] Understanding the mechanism of action of Atosiban is crucial for postulating the pharmacological profile of this compound. This guide details the established signaling pathways of Atosiban and discusses the potential implications of the glycine hydroxylation at position 9.

Core Mechanism of Action of Atosiban

Atosiban exerts its primary therapeutic effect by competitively blocking the binding of oxytocin and vasopressin to their respective G-protein coupled receptors (GPCRs) on the myometrial cell membrane. This antagonism primarily affects the Gq/11 signaling cascade.

Inhibition of the Gq/PLC/IP3 Pathway

Upon binding to oxytocin (OTR) and vasopressin V1a (V1aR) receptors, Atosiban prevents the activation of the Gq alpha subunit. This, in turn, inhibits the activity of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of IP3 production leads to a decrease in the release of intracellular calcium from the sarcoplasmic reticulum. This reduction in cytosolic calcium concentration prevents the activation of calcium-dependent pathways that are essential for myometrial contraction, leading to uterine quiescence.

Gq_PLC_IP3_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Oxytocin/Vasopressin Oxytocin/Vasopressin OTR/V1aR OTR / V1aR Oxytocin/Vasopressin->OTR/V1aR Activates Atosiban Atosiban Atosiban->OTR/V1aR Inhibits Gq Gq OTR/V1aR->Gq PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_Release Ca2+ Release from SR IP3->Ca2_Release Contraction Myometrial Contraction Ca2_Release->Contraction

Diagram 1: Atosiban's Inhibition of the Gq/PLC/IP3 Signaling Pathway.

Quantitative Data for Atosiban

The following tables summarize the binding affinities and functional potencies of Atosiban at the human oxytocin and vasopressin V1a receptors from various in vitro studies.

ReceptorRadioligandKi (nM)
Oxytocin (OTR)[3H]-Oxytocin7.3 - 110
Vasopressin V1a[3H]-AVP6.8
Table 1: Binding Affinities (Ki) of Atosiban.
AssayCell LineIC50 (nM)
Inhibition of Oxytocin-induced Ca2+ mobilizationHuman Myometrial Cells5
Table 2: Functional Potency (IC50) of Atosiban.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the oxytocin or vasopressin V1a receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., HEK293 cells stably expressing the human OTR).

  • Assay Setup: A constant concentration of a radiolabeled ligand (e.g., [3H]-Oxytocin or [3H]-Arginine Vasopressin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (with OTR/V1aR) Incubation Incubation with: - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis

Diagram 2: Workflow for a Competitive Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the downstream effect of Gq-coupled receptor activation.

Objective: To quantify the antagonistic effect of a test compound on agonist-induced inositol phosphate production.

Methodology:

  • Cell Labeling: Cells expressing the receptor of interest are pre-labeled with [3H]-myo-inositol, which is incorporated into membrane phospholipids.

  • Pre-incubation: Cells are pre-incubated with the test compound (antagonist) at various concentrations.

  • Stimulation: A fixed concentration of an agonist (e.g., oxytocin) is added to stimulate the receptor and induce the production of inositol phosphates.

  • Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.

  • Separation and Quantification: The accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The ability of the test compound to inhibit agonist-induced IP accumulation is determined, and an IC50 value is calculated.

IP_Accumulation_Assay Cell_Labeling Cell Labeling with [3H]-myo-inositol Antagonist_Incubation Pre-incubation with Test Compound (Antagonist) Cell_Labeling->Antagonist_Incubation Agonist_Stimulation Stimulation with Agonist (e.g., Oxytocin) Antagonist_Incubation->Agonist_Stimulation IP_Extraction Extraction of Inositol Phosphates Agonist_Stimulation->IP_Extraction Chromatography Ion-Exchange Chromatography IP_Extraction->Chromatography Quantification Scintillation Counting Chromatography->Quantification Analysis Data Analysis (IC50 Calculation) Quantification->Analysis

Diagram 3: Workflow for an Inositol Phosphate Accumulation Assay.

Structure-Activity Relationship and the Putative Role of this compound

The C-terminal glycinamide of oxytocin is crucial for its agonist activity. In Atosiban, this is replaced by a glycine, contributing to its antagonist profile. Studies on oxytocin and vasopressin analogues have shown that modifications at position 9 can significantly impact receptor binding affinity and selectivity.

The introduction of a hydroxyl group to the glycine at position 9 in Atosiban to form this compound would increase the polarity of the C-terminus. This modification could potentially:

  • Alter Binding Affinity: The hydroxyl group could form new hydrogen bonds within the receptor binding pocket, potentially increasing or decreasing the affinity for OTR and V1aR. The precise effect would depend on the specific interactions within the binding site.

  • Modify Selectivity: The change in polarity might differentially affect the binding to the highly similar OTR and V1aR, thus altering the selectivity profile of the molecule compared to Atosiban.

  • Impact Pharmacokinetics: The increased polarity could affect the metabolic stability and clearance of the compound.

Without direct experimental data, the precise pharmacological profile of this compound remains speculative. However, based on the established mechanism of Atosiban, it is highly probable that this compound would also act as a competitive antagonist at the OTR and V1aR. The key differences would likely lie in its potency, selectivity, and pharmacokinetic properties, which would need to be determined through empirical testing using the assays described above.

Conclusion

Atosiban is a well-characterized competitive antagonist of the oxytocin and vasopressin V1a receptors, primarily acting through the inhibition of the Gq/PLC/IP3 signaling pathway. This compound, as a close analogue and degradation product, is presumed to share this fundamental mechanism of action. However, the introduction of a hydroxyl group at the C-terminal glycine residue is expected to modulate its pharmacological properties, including binding affinity, selectivity, and potency. Further in-depth studies are required to fully elucidate the specific mechanism of action and quantitative pharmacological profile of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Oxytocin Receptor Binding Affinity of Atosiban and the Influence of C-Terminal Modifications

This technical guide provides a comprehensive overview of the oxytocin receptor (OTR) binding affinity of Atosiban, a potent oxytocin antagonist. Due to the limited availability of direct data on [Gly9-OH]-Atosiban, this document focuses on Atosiban as a reference compound and explores the structure-activity relationships of its analogues, particularly concerning modifications at the C-terminal position 9. This information is crucial for understanding the molecular interactions between oxytocin antagonists and their receptor, and for the rational design of novel tocolytic agents.

Introduction to Atosiban and the Oxytocin Receptor

Oxytocin, a nonapeptide hormone, plays a pivotal role in social bonding, reproduction, and childbirth.[1] Its effects are mediated through the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR).[2] The OTR is a key therapeutic target for the management of preterm labor, and its antagonists are of significant clinical interest.

Atosiban is a synthetic analogue of oxytocin and a potent OTR antagonist used for the treatment of preterm labor.[2][3] Its structure incorporates several modifications to the native oxytocin sequence, which confer its antagonistic properties and enhanced stability.[2] Understanding the binding affinity of Atosiban and its analogues to the OTR is fundamental for the development of new drugs with improved efficacy and safety profiles.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor primarily couples to Gαq/11 proteins. Upon agonist binding, a conformational change in the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to myometrial contractions.

Interestingly, the OTR can also couple to Gαi, leading to the activation of the MAPK pathway and subsequent pro-inflammatory effects in human amnion, a mechanism that is activated by Atosiban. This "biased agonism" of Atosiban, where it acts as an antagonist for Gαq coupling and an agonist for Gαi coupling, is an important consideration in its pharmacological profile.

Oxytocin Receptor Signaling Pathways cluster_0 Gq/11 Pathway cluster_1 Gi Pathway (Atosiban Biased Agonism) Oxytocin Oxytocin OTR OTR Oxytocin->OTR binds Gq/11 Gq/11 OTR->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Ca2+ Release IP3->Ca2+_Release PKC_Activation PKC Activation DAG->PKC_Activation Myometrial_Contraction Myometrial Contraction Ca2+_Release->Myometrial_Contraction Atosiban Atosiban OTR_Gi OTR Atosiban->OTR_Gi binds Gi Gi OTR_Gi->Gi activates MAPK_Pathway MAPK Pathway Gi->MAPK_Pathway activates Pro_inflammatory_Effects Pro-inflammatory Effects MAPK_Pathway->Pro_inflammatory_Effects

Caption: Oxytocin Receptor Signaling Pathways.

Quantitative Data on Oxytocin Receptor Binding Affinity

The binding affinity of oxytocin antagonists is typically determined using radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is also a common measure of antagonist potency.

While specific data for this compound is not available in the reviewed literature, the following table summarizes the binding affinities of Atosiban and some of its analogues with modifications at various positions. This data provides a baseline for understanding the impact of structural changes on receptor binding.

CompoundModification(s)ReceptorAffinity (pA2)Selectivity (anti-OT/anti-V1a)Reference
AtosibanMpa¹, D-Tyr(Et)², Thr⁴, Orn⁸Human OTR-8
Analogue 4d(CH₂)₅[D-Thi²,Thr⁴,Tyr-(NH₂)⁹]OVTHuman OTR7.19 ± 0.06~147
[Mpa¹, D-Tyr(Et)², Deg⁹]OTMpa¹, D-Tyr(Et)², Deg⁹Rat Uterotonic8.68 ± 0.26Selective

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols: Radioligand Binding Assay

The determination of oxytocin receptor binding affinity is a critical experimental procedure. A common method is the competitive radioligand binding assay. The following protocol is a generalized representation based on established methodologies.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation from OTR-expressing cells Start->Membrane_Prep Protein_Quant Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Quant Assay_Setup Assay Setup in 96-well plate Protein_Quant->Assay_Setup Incubation Incubation of membranes, radioligand, and competitor (e.g., Atosiban analogue) Assay_Setup->Incubation Filtration Rapid Filtration through GF/C filter plates Incubation->Filtration Washing Washing to remove unbound radioligand Filtration->Washing Scintillation Addition of Scintillation Cocktail Washing->Scintillation Counting Radioactivity Counting Scintillation->Counting Data_Analysis Data Analysis to determine Ki or IC50 Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.
Materials

  • Cell Lines: HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Radioligand: Typically [³H]-Oxytocin or a high-affinity radio-labeled OTR antagonist.

  • Competitor: Unlabeled Atosiban or its analogues at varying concentrations.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Cocktail.

Method
  • Membrane Preparation:

    • Harvest cells expressing the OTR.

    • Homogenize cells in a lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (e.g., this compound).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

    • Incubate the plate at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship of C-Terminal Modifications

The C-terminal glycinamide of oxytocin is crucial for its agonist activity. Modifications in this region, particularly at position 9, have been extensively explored to develop potent and selective oxytocin antagonists.

Studies on various oxytocin analogues have shown that replacing the C-terminal glycinamide with other residues can significantly impact binding affinity and selectivity. For instance, the introduction of unnatural amino acids at position 9 has led to the discovery of potent antagonists. One study reported that an analogue with diethylglycine (Deg) at position 9, [Mpa¹, D-Tyr(Et)², Deg⁹]OT, exhibited high anti-oxytocic activity with a pA2 of 8.68 ± 0.26.

The replacement of the C-terminal amide with a hydroxyl group, as in this compound, would result in a C-terminal alcohol. This modification would alter the hydrogen bonding capacity and the overall charge distribution of the C-terminus, which could potentially impact its interaction with the oxytocin receptor. Based on the general principles of structure-activity relationships for oxytocin antagonists, it is plausible that this modification could either maintain or decrease the binding affinity compared to Atosiban, and may also affect its selectivity profile. However, without experimental data, this remains speculative.

Conclusion

Atosiban is a well-characterized oxytocin receptor antagonist with a complex pharmacological profile that includes biased agonism. While direct experimental data on the oxytocin receptor binding affinity of this compound is currently unavailable, the extensive research on Atosiban and its analogues provides a solid foundation for predicting the potential impact of C-terminal modifications. The replacement of the C-terminal amide with a hydroxyl group in this compound is likely to alter its binding characteristics. Further synthesis and biological evaluation of this specific analogue are necessary to definitively determine its affinity for the oxytocin receptor and its potential as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such investigations.

References

An In-depth Technical Guide on the Vasopressin V1a Receptor Selectivity of [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature or patent documentation detailing the synthesis or pharmacological evaluation of a compound specifically named "[Gly9-OH]-Atosiban." Consequently, this technical guide will provide a comprehensive overview of the well-characterized parent compound, Atosiban, as a competitive vasopressin V1a and oxytocin receptor antagonist. The potential implications of a hydroxylated glycine residue at position 9 will be discussed from a medicinal chemistry perspective. The experimental protocols and signaling pathways described are standard methodologies for characterizing such compounds.

Introduction

Atosiban is a synthetic nonapeptide analogue of the neurohypophysial hormone oxytocin.[1][2] It functions as a competitive antagonist at both the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[1][3] Clinically, Atosiban is utilized as a tocolytic agent to inhibit uterine contractions and delay imminent preterm labor.[1] The structure of Atosiban incorporates several modifications from native oxytocin, which confer its antagonistic properties.

This guide explores the vasopressin V1a receptor selectivity of Atosiban and provides a framework for the potential characterization of a novel derivative, this compound. For drug development professionals, understanding the receptor selectivity profile is critical for predicting therapeutic efficacy and potential side effects.

Quantitative Pharmacological Data: Atosiban

The binding affinity and functional potency of Atosiban have been determined in numerous studies. The following tables summarize the available quantitative data for Atosiban at the human vasopressin V1a and oxytocin receptors. This data serves as a baseline for understanding the potential modifications to selectivity that could arise from structural changes, such as the introduction of a hydroxyl group at position 9.

Table 1: Atosiban Receptor Binding Affinities (Ki)

Receptor SubtypeKi (nM)RadioligandCell LineReference
Human V1a Receptor1.3 - 5.1[3H]-Arginine VasopressinHEK-293
Human Oxytocin Receptor7.3 - 76.4[3H]-OxytocinHEK-293 / CHO

Table 2: Atosiban Functional Antagonist Potency (pA2 / IC50)

Receptor SubtypeAssay TypePotencyCell Line / TissueReference
Human V1a ReceptorCalcium MobilizationpA2 = 8.6A7r5 cells
Human Oxytocin ReceptorCalcium MobilizationIC50 = 10-100 nMHEK-293
Rat Uterus Contractionin vitropA2 = 7.6Rat myometrium
Rat Vasopressor Assayin vivopA2 = 6.14Rat

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Potential Impact of [Gly9-OH] Modification

The C-terminal glycinamide of oxytocin is crucial for its agonist activity. In Atosiban, this is retained. The introduction of a hydroxyl group to the alpha-carbon of the glycine residue at position 9 ([Gly9-OH]) would create a more polar C-terminus. From a medicinal chemistry standpoint, this modification could have several effects:

  • Receptor Binding: The introduction of a hydroxyl group could either introduce a new hydrogen bond donor/acceptor interaction with the receptor binding pocket or create steric hindrance, potentially altering the binding affinity for both OTR and V1aR.

  • Selectivity: As the binding pockets of OTR and V1aR are highly homologous but not identical, the new polar group could differentially affect the binding affinity for each receptor, thus altering the selectivity profile. It is conceivable that this could enhance selectivity for the V1a receptor if the hydroxyl group can form a favorable interaction with a specific residue in the V1aR binding pocket that is absent in the OTR.

  • Pharmacokinetics: Increased polarity at the C-terminus would likely decrease cell membrane permeability and could alter the metabolic stability and overall pharmacokinetic profile of the compound.

Without empirical data, the precise impact of this modification on V1a receptor selectivity remains speculative. The experimental protocols outlined below would be necessary to elucidate the pharmacological profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments required to determine the vasopressin V1a receptor selectivity of a novel compound like this compound.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human V1a and oxytocin receptors.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing either the human V1a receptor or the human oxytocin receptor.

  • Radioligand: [3H]-Arginine Vasopressin (for V1aR) or [3H]-Oxytocin (for OTR).

  • Unlabeled this compound (test compound).

  • Unlabeled Arginine Vasopressin and Oxytocin (for non-specific binding determination).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of unlabeled arginine vasopressin (for V1aR) or oxytocin (for OTR).

    • Competition: Cell membranes, radioligand, and increasing concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Objective: To determine the functional antagonist potency (IC50 or pA2) of this compound at the human V1a and oxytocin receptors.

Materials:

  • HEK-293 cells stably expressing either the human V1a receptor or the human oxytocin receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Arginine Vasopressin and Oxytocin (agonists).

  • This compound (test compound).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Compound Addition: Wash the cells and add assay buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence. Inject the agonist (Arginine Vasopressin for V1aR-expressing cells, Oxytocin for OTR-expressing cells) at a concentration that elicits a submaximal response (e.g., EC80). Continuously measure the fluorescence intensity for a set period to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the response to the baseline and express as a percentage of the response in the absence of the antagonist.

    • Plot the percentage of agonist response against the log concentration of this compound.

    • Determine the IC50 value for the inhibition of the agonist-induced calcium signal using non-linear regression.

    • To determine the pA2 value, perform the assay with a full agonist dose-response curve in the presence of several fixed concentrations of this compound and analyze the data using a Schild plot.

Visualizations

Vasopressin V1a Receptor Signaling Pathway

G Vasopressin V1a Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq_GDP Gq (GDP-bound) V1aR->Gq_GDP Activates Gq_GTP Gq (GTP-bound) Gq_GDP->Gq_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq-coupled signaling cascade of the vasopressin V1a receptor.

Experimental Workflow for Receptor Selectivity Profiling

G Workflow for V1a Receptor Selectivity Profiling cluster_0 Binding Assays cluster_1 Functional Assays V1a_Binding V1aR Binding Assay (Determine Ki for V1aR) Data_Analysis Data Analysis & Selectivity Calculation (Ki OTR / Ki V1aR) V1a_Binding->Data_Analysis OTR_Binding OTR Binding Assay (Determine Ki for OTR) OTR_Binding->Data_Analysis V1a_Functional V1aR Functional Assay (Determine pA2/IC50) V1a_Functional->Data_Analysis OTR_Functional OTR Functional Assay (Determine pA2/IC50) OTR_Functional->Data_Analysis Start Synthesize & Purify This compound Start->V1a_Binding Start->OTR_Binding Start->V1a_Functional Start->OTR_Functional Conclusion Determine V1aR Selectivity Profile Data_Analysis->Conclusion

Caption: Experimental workflow for determining the V1a receptor selectivity of a novel compound.

Conclusion

Atosiban is a well-established competitive antagonist of both the vasopressin V1a and oxytocin receptors, with its pharmacology extensively documented. The hypothetical derivative, this compound, represents a novel chemical entity for which no public data exists. The introduction of a hydroxyl group at the C-terminal glycine residue has the potential to significantly alter the compound's binding affinity and selectivity profile. To ascertain the precise V1a receptor selectivity of this compound, empirical investigation using the standardized radioligand binding and functional assays described in this guide is essential. Such studies would provide the critical quantitative data needed to evaluate its potential as a more selective V1a receptor antagonist for future therapeutic development.

References

In Vitro Characterization of Atosiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive in vitro characterization of Atosiban . Despite extensive searches, specific experimental data for its analogue, [Gly9-OH]-Atosiban] , is not available in the current scientific literature. The methodologies and expected outcomes detailed herein for Atosiban serve as a foundational guide for the potential characterization of its analogues.

Introduction

Atosiban is a synthetic nonapeptide that acts as a competitive antagonist of the oxytocin receptor (OTR) and, to a lesser extent, the vasopressin V1a receptor.[1][2] It is an analogue of the human hormone oxytocin with modifications at positions 1, 2, 4, and 8.[2] Clinically, Atosiban is utilized as a tocolytic agent to halt premature labor by inhibiting uterine contractions.[3] Its primary mechanism of action involves blocking the oxytocin-mediated signaling cascade that leads to an increase in intracellular calcium concentration in myometrial cells, a critical step for muscle contraction.[4]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Atosiban at the human oxytocin and vasopressin V1a receptors from various in vitro studies.

Table 1: Receptor Binding Affinities of Atosiban

ReceptorRadioligandPreparationKᵢ (nM)Reference
Human Oxytocin Receptor[³H]-OxytocinRecombinant (CHO cells)76.4
Human Vasopressin V1a Receptor[³H]-Arginine VasopressinRecombinant (CHO cells)5.1

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonistic Potency of Atosiban

Assay TypeAgonistTissue/Cell TypeParameterValueReference
In vitro uterine contractionsOxytocinHuman myometrial stripspA₂7.71
Intracellular Calcium MobilizationOxytocinHuman myometrial cellsIC₅₀ (nM)~10

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the human oxytocin receptor.

Materials:

  • Membrane preparations from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Oxytocin.

  • Unlabeled Atosiban (for comparison) and this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Oxytocin, and increasing concentrations of the unlabeled competitor (this compound or Atosiban).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting oxytocin-induced calcium mobilization.

Materials:

  • Human myometrial cells or a suitable cell line expressing the oxytocin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Oxytocin.

  • Atosiban (for comparison) and this compound.

  • A fluorescence plate reader or microscope capable of kinetic readings.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to an appropriate confluency.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Pre-incubation with Antagonist: Add varying concentrations of this compound or Atosiban to the cells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a fixed concentration of oxytocin into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response against the antagonist concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizations

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates Atosiban Atosiban / this compound Atosiban->OTR Binds & Inhibits Gq Gq OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on Ca2+ Ca²⁺ SR->Ca2+ Releases Contraction Myometrial Contraction Ca2+->Contraction Initiates

Caption: Oxytocin Receptor Signaling Pathway and the Inhibitory Action of Atosiban.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Radioligand ([³H]-Oxytocin), and Competitors Start->Prepare_Reagents Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Add_Membranes Add Receptor Membrane Preparation Plate_Setup->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Analyze_Data Calculate IC₅₀ and Kᵢ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Calcium_Assay_Workflow Start Start Plate_Cells Plate Cells in Multi-well Plate Start->Plate_Cells Load_Dye Incubate with Calcium-sensitive Dye Plate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Pre_incubate Pre-incubate with Antagonist Wash_Cells->Pre_incubate Measure_Baseline Measure Baseline Fluorescence Pre_incubate->Measure_Baseline Stimulate Stimulate with Agonist (Oxytocin) Measure_Baseline->Stimulate Record_Fluorescence Record Kinetic Fluorescence Stimulate->Record_Fluorescence Analyze_Data Calculate IC₅₀ Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Summary

Atosiban is a well-characterized competitive antagonist of the oxytocin receptor. Its in vitro characterization relies on a suite of established pharmacological assays, including radioligand binding studies to determine its affinity for the oxytocin and vasopressin receptors, and functional assays, such as intracellular calcium mobilization and myometrial strip contractions, to quantify its antagonistic potency. The data consistently demonstrate its high affinity for the human oxytocin receptor and its ability to effectively inhibit oxytocin-induced cellular responses. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the in vitro characterization of Atosiban and its analogues, such as this compound, and are essential for the preclinical evaluation of new tocolytic agents.

References

Stability and Degradation of [Gly9-OH]-Atosiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of [Gly9-OH]-Atosiban, a primary degradation product and known impurity of the oxytocin receptor antagonist, Atosiban. Due to the limited direct research on the stability of the isolated this compound, this document focuses on its formation from Atosiban under various stress conditions, providing an inferred stability profile. The content herein is synthesized from established analytical methods and forced degradation studies performed on the parent compound, Atosiban.

Introduction to this compound

This compound is the C-terminal carboxylic acid analogue of Atosiban. It is formed through the deamidation of the C-terminal glycine amide (Gly⁹-NH₂) of the parent molecule. This conversion from a neutral amide to a negatively charged carboxylate group can potentially impact the molecule's biological activity, receptor binding affinity, and pharmacokinetic profile. As a significant impurity and degradation product, understanding the conditions that lead to its formation is critical for the development, formulation, manufacturing, and storage of Atosiban.[1]

Degradation Pathway: Formation of this compound

The primary pathway for the formation of this compound is the hydrolysis of the C-terminal amide bond of Atosiban. This deamidation reaction is a common degradation route for peptide-based pharmaceuticals.[1][2] The reaction is highly dependent on pH and temperature.

Under both acidic and alkaline conditions, the amide group is susceptible to hydrolysis. In acidic conditions, the reaction is typically a direct acid-catalyzed hydrolysis. Under neutral to alkaline conditions, the deamidation can proceed via the formation of a cyclic imide intermediate, although direct hydrolysis also occurs.[2]

G Atosiban Atosiban (...-Pro-Orn-Gly-NH₂) DegradationProduct This compound (...-Pro-Orn-Gly-OH) Atosiban->DegradationProduct C-Terminal Deamidation (Hydrolysis) Stressors Stress Conditions (Acidic/Basic Hydrolysis, High Temperature) Stressors->Atosiban

Figure 1: Primary degradation pathway of Atosiban to this compound.

Stability Profile and Data Presentation

Forced degradation studies on Atosiban provide the most direct insight into the conditions promoting the formation of this compound. These studies are essential for establishing the intrinsic stability of the drug and developing stability-indicating analytical methods.[3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that degradation products can be reliably detected and quantified.

The tables below summarize the conditions under which Atosiban degrades, with a focus on the pathways leading to deamidation products like this compound.

Table 1: Summary of Forced Degradation Conditions for Atosiban

Stress ConditionReagent/ParametersDurationTemperatureTypical Degradation Products Formed
Acidic Hydrolysis 0.1 M Hydrochloric Acid24 hours60°CC-terminal deamidation (this compound), Racemization (l-proline)
Basic Hydrolysis 0.1 M Sodium Hydroxide8 hours60°CC-terminal deamidation (this compound), Racemization (l-serine)
Oxidative Stress 3% Hydrogen Peroxide24 hoursRoom TempOxidation of disulfide bridge and other residues
Thermal Stress Solid State48 hours80°CAmide bond cleavage
Photolytic Stress ≥1.2 million lux hours & ≥200 Wh/m²VariableRoom TempVarious unspecified degradation products

Table 2: Inferred Stability of this compound Precursor (Atosiban)

ConditionStability of AtosibanLikelihood of this compound Formation
Low pH (Acidic) LabileHigh (via hydrolysis)
High pH (Alkaline) Highly LabileHigh (via hydrolysis)
Neutral pH More stable than acidic/alkaline, but degradation occursModerate (hydrolysis is slower)
Oxidizing Agents LabileLow (oxidation of sulfur atoms is the primary pathway)
Elevated Temperature LabileHigh (accelerates hydrolysis)
Light Exposure LabileModerate
Storage (2-8°C) Relatively StableLow

Potential Degradation Pathways of this compound

While this compound is a degradation product, it is also a complex peptide that can undergo further degradation. Based on the known instability of Atosiban and general peptide chemistry, the following degradation pathways for this compound can be postulated:

  • Further Hydrolysis: The internal amide bonds of the peptide backbone could undergo hydrolysis, leading to smaller peptide fragments.

  • Oxidation: The disulfide bridge between Mpa¹ and Cys⁶ remains a reactive site susceptible to oxidation, which could lead to the formation of sulfoxides or the cleavage of the cyclic structure.

  • Racemization: Chiral amino acid residues within the sequence could undergo racemization under harsh pH and temperature conditions, altering the peptide's three-dimensional structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections describe key experimental protocols for the generation and analysis of this compound.

Forced Degradation of Atosiban

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic (0.1M HCl, 60°C) Stressed_Sample Stressed Sample Aliquots (Time-course) Acid->Stressed_Sample Base Basic (0.1M NaOH, 60°C) Base->Stressed_Sample Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Stressed_Sample Thermal Thermal (Solid, 80°C) Thermal->Stressed_Sample Photo Photolytic (Light Exposure) Photo->Stressed_Sample HPLC HPLC-UV Analysis Results Degradation Profile & Impurity Identification HPLC->Results LCMS LC-MS/MS Identification LCMS->Results Atosiban_Sample Atosiban Sample (1 mg/mL) Atosiban_Sample->Acid Atosiban_Sample->Base Atosiban_Sample->Oxidation Atosiban_Sample->Thermal Atosiban_Sample->Photo Stressed_Sample->HPLC Stressed_Sample->LCMS

Figure 2: General workflow for a forced degradation study of Atosiban.

  • Acidic Hydrolysis: Dissolve Atosiban in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: Dissolve Atosiban in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M hydrochloric acid, and prepare for HPLC analysis.

  • Oxidative Degradation: Dissolve Atosiban in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL. Maintain the solution at room temperature, protected from light, for 24 hours. Withdraw aliquots at intervals for analysis.

  • Thermal Degradation: Store solid Atosiban powder in a temperature-controlled oven at 80°C for 48 hours. At specified times, dissolve a portion of the powder in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Atosiban (1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. Analyze both samples at appropriate intervals.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is required to separate this compound from the parent Atosiban peak and other degradation products.

Table 3: Example HPLC Parameters for Atosiban and Related Substances

ParameterSpecification
Column Inertsil ODS-2 C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A Water (pH adjusted to 3.2 with trifluoroacetic acid)-acetonitrile-methanol (77:14:9, v/v/v)
Mobile Phase B Acetonitrile-methanol (65:35, v/v)
Gradient A linear gradient suitable for separating all impurities.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 20 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.

For identification and structural elucidation of unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred technique.

Signaling Pathway of Atosiban

While the specific biological activity of this compound is not well-documented, the signaling pathway of the parent drug, Atosiban, is well-understood. Atosiban acts as a competitive antagonist at oxytocin and vasopressin receptors on the myometrium.

G cluster_0 Myometrial Cell Membrane Oxytocin_Receptor Oxytocin Receptor (Gq-coupled) PLC Phospholipase C (PLC) Activation Oxytocin_Receptor->PLC Oxytocin Oxytocin Oxytocin->Oxytocin_Receptor Binds Atosiban Atosiban Atosiban->Oxytocin_Receptor Blocks Relaxation Uterine Relaxation Atosiban->Relaxation IP3 IP₃ Production PLC->IP3 Calcium ↑ Intracellular Ca²⁺ IP3->Calcium Contraction Uterine Contraction Calcium->Contraction

Figure 3: Simplified signaling pathway of Atosiban (parent drug).

Conclusion

The stability of Atosiban is intrinsically linked to the formation of its C-terminal deamidated analogue, this compound. This degradation is predominantly driven by hydrolysis under both acidic and basic conditions and is accelerated by heat. Understanding these degradation pathways is paramount for the development of stable pharmaceutical formulations of Atosiban. The experimental protocols and analytical methods outlined in this guide provide a robust framework for monitoring and controlling the presence of this compound, thereby ensuring the quality, safety, and efficacy of the final drug product. Further research is warranted to directly assess the stability and potential biological activity of isolated this compound.

References

Unraveling the Metabolic Fate of [Gly9-OH]-Atosiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gly9-OH]-Atosiban, an analog of the oxytocin receptor antagonist Atosiban, represents a key area of interest in the development of tocolytic agents for the management of preterm labor. Understanding its metabolic fate is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the known metabolic pathways of the parent compound, Atosiban, which serves as a critical surrogate for understanding the potential biotransformation of this compound. Due to a lack of specific public domain data on the metabolism of this compound, this document focuses on the well-documented metabolic processes of Atosiban, offering insights into the analytical methodologies and potential enzymatic pathways that may be involved in the degradation of its analogs.

Atosiban Metabolism: The Primary Pathway

The metabolism of Atosiban has been characterized, revealing a primary enzymatic cleavage that leads to its inactivation and excretion.

Metabolic Pathway of Atosiban

The principal metabolic transformation of Atosiban involves the enzymatic cleavage of the peptide bond between the ornithine and proline residues at positions 8 and 7, respectively. This cleavage is believed to be preceded by the reduction of the disulfide bridge linking the cysteine residues at positions 1 and 6. This process results in the formation of two primary metabolites. The larger of these fragments, a linear peptide, still retains some pharmacological activity as an oxytocin receptor antagonist, although it is reported to be approximately ten times less potent than the parent Atosiban molecule.[1][2] This main metabolite is often referred to as M1 or des-(Orn⁸, Gly⁹-NH2)-[Mpa¹, D-Tyr(Et)², Thr⁴]-oxytocin.[2]

Below is a DOT script representation of the proposed metabolic pathway for Atosiban.

Atosiban_Metabolism Atosiban Atosiban Disulfide_Bridge_Cleavage Disulfide Bridge Cleavage Atosiban->Disulfide_Bridge_Cleavage Linear_Intermediate Linear Intermediate Disulfide_Bridge_Cleavage->Linear_Intermediate Peptide_Bond_Cleavage Peptide Bond Cleavage (Orn-Pro) Linear_Intermediate->Peptide_Bond_Cleavage Metabolite_M1 Metabolite M1 (Large Fragment) des-(Orn⁸, Gly⁹-NH2)-[Mpa¹, D-Tyr(Et)², Thr⁴]-oxytocin Peptide_Bond_Cleavage->Metabolite_M1 Small_Fragment Small Fragment Peptide_Bond_Cleavage->Small_Fragment

Caption: Proposed metabolic pathway of Atosiban.

Quantitative Data on Atosiban Metabolism

While specific quantitative data for this compound is unavailable, pharmacokinetic studies on Atosiban provide valuable context for understanding its metabolic rate and the relative abundance of its metabolites.

ParameterValueSpeciesMatrixReference
Parent to Metabolite (M1) Ratio (2 hours post-infusion)1.4HumanPlasma[1][2]
Parent to Metabolite (M1) Ratio (end of infusion)2.8HumanPlasma

Experimental Protocols for Metabolite Identification

The identification and characterization of Atosiban's metabolites have been achieved through a combination of advanced analytical techniques. These methodologies would be directly applicable to the study of this compound metabolism.

In Vitro Metabolism Studies using Liver Microsomes
  • Objective: To investigate the metabolic stability and identify the metabolites of a test compound in a controlled in vitro environment.

  • Methodology:

    • Incubation: The test compound (e.g., Atosiban or this compound) is incubated with liver microsomes (human or other species) in the presence of NADPH-regenerating system cofactors. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

    • Reaction Termination: The enzymatic reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol.

    • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

    • Analytical Detection: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism Studies
  • Objective: To identify the major metabolites and excretion pathways of a test compound in a living organism.

  • Methodology:

    • Dosing: The test compound is administered to laboratory animals (e.g., rats, monkeys) via a relevant route (e.g., intravenous, oral).

    • Sample Collection: Biological samples, including plasma, urine, and feces, are collected at predetermined time intervals.

    • Sample Preparation: Samples are processed to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Analytical Detection: The extracts are analyzed using LC-MS/MS to profile and identify the metabolites. High-resolution mass spectrometry can be used for accurate mass measurements to aid in the elucidation of elemental compositions of the metabolites.

Visualization of Experimental Workflow

The following DOT script outlines a typical workflow for the identification of drug metabolites.

Metabolite_ID_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv_start Incubation with Liver Microsomes iv_sampling Time-Point Sampling iv_start->iv_sampling iv_analysis LC-MS/MS Analysis iv_sampling->iv_analysis Metabolite_Profiling Metabolite Profiling iv_analysis->Metabolite_Profiling inv_start Animal Dosing inv_sampling Biological Sample Collection (Plasma, Urine) inv_start->inv_sampling inv_extraction Sample Extraction inv_sampling->inv_extraction inv_analysis LC-MS/MS Analysis inv_extraction->inv_analysis inv_analysis->Metabolite_Profiling Structure_Elucidation Structure Elucidation (HRMS, NMR) Metabolite_Profiling->Structure_Elucidation Metabolic_Pathway Metabolic Pathway Mapping Structure_Elucidation->Metabolic_Pathway

Caption: General workflow for metabolite identification.

Conclusion and Future Directions

While the metabolic fate of this compound has not been specifically reported, the well-established metabolic pathway of its parent compound, Atosiban, provides a strong foundation for predictive analysis. The primary cleavage of the Orn-Pro peptide bond in Atosiban suggests that similar enzymatic degradation pathways may be relevant for this compound. Future research should focus on conducting dedicated in vitro and in vivo metabolism studies on this compound to definitively identify its metabolites, quantify their formation rates, and elucidate the specific enzymes involved. Such studies are crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties, ultimately supporting its potential clinical development as a safe and effective tocolytic agent. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for these future investigations.

References

[Gly9-OH]-Atosiban: A Technical Overview of a Key Atosiban Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gly9-OH]-Atosiban is recognized as a principal analog and process-related impurity of Atosiban, a synthetic nonapeptide antagonist of the oxytocin and vasopressin V1a receptors used clinically to delay preterm labor.[1] This document provides a comprehensive technical guide on this compound, focusing on its chemical identity, synthesis, and analytical characterization. While its discovery is intrinsically linked to the manufacturing and degradation pathways of Atosiban, this guide will treat it as a distinct chemical entity for detailed examination.

Chemical and Physical Properties

This compound is formed through the hydrolysis of the C-terminal glycinamide of Atosiban to a glycine carboxylic acid. This modification results in a distinct chemical profile.

PropertyValueReference
Chemical Name ((S)-5-Amino-2-((S)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((S)-sec-butyl)-16-(4-ethoxybenzyl)-10-((R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamido)pentanoyl)glycine[2]
Molecular Formula C43H66N10O13S2[3]
Molecular Weight 995.18 g/mol [3]
CAS Number 168102-69-0[2]
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)O)CCCN)CSSCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OCC)CC(=O)N)C(C)O
Appearance White to off-white solid (presumed)
Solubility Expected to have good solubility in aqueous buffers

Synthesis and Purification

The synthesis of this compound is not typically a targeted process but rather a consequence of the synthesis and degradation of Atosiban. It is primarily formed during the final deprotection and cleavage steps in solid-phase peptide synthesis (SPPS) of Atosiban or through hydrolysis during storage.

A patented method for the preparation of Atosiban impurities, including this compound (referred to as impurity E in the patent), involves the following general steps:

  • Oxidation of crude Atosiban: The initial crude product from synthesis is treated with an oxidizing agent.

  • Purification by Reversed-Phase HPLC: The oxidized solution is then subjected to preparative reversed-phase chromatography on a C18 column.

  • Gradient Elution: A gradient of acetonitrile in water with 0.05% trifluoroacetic acid is used as the mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed, with the target impurity eluting at a specific time window. The detection wavelength is typically 220 nm.

  • Lyophilization: The fractions containing the purified impurity are pooled, concentrated, and lyophilized to yield the final product.

G cluster_synthesis Atosiban Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_oxidation_purification Oxidation & Purification cluster_storage Storage/Degradation s1 Fmoc-Gly-Resin s2 Sequential Amino Acid Coupling s1->s2 s3 Linear Atosiban-Resin s2->s3 c1 Cleavage from Resin (e.g., TFA) s3->c1 c2 Crude Linear Atosiban c1->c2 o1 Liquid Phase Oxidation (Disulfide Bond Formation) c2->o1 o2 Crude Atosiban Mixture o1->o2 p1 Preparative RP-HPLC (C18) o2->p1 h1 This compound o2->h1 Hydrolysis (Side Reaction) p2 Purified Atosiban p1->p2 p1->h1 Isolation of Impurity Fraction d1 Purified Atosiban d2 Hydrolysis of C-terminal Amide d1->d2 d2->h1

Workflow for the formation and isolation of this compound.

Pharmacological Profile: An Unexplored Frontier

Despite being a well-known analog of Atosiban, there is a notable absence of publicly available pharmacological data for this compound. To date, no studies have been published detailing its binding affinity for the oxytocin receptor or the vasopressin V1a receptor. Consequently, key quantitative metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) remain undetermined.

The primary mechanism of action for Atosiban involves the competitive antagonism of the oxytocin receptor, which is coupled to Gq protein. This antagonism inhibits the phospholipase C (PLC) pathway, leading to a decrease in inositol triphosphate (IP3) and subsequent reduction in intracellular calcium levels, ultimately causing myometrial relaxation. Furthermore, Atosiban has been shown to act as a biased agonist at the oxytocin receptor, activating the Gi signaling pathway.

The pharmacological activity of this compound is an area ripe for investigation. The presence of a C-terminal carboxylate in place of the amide could potentially alter its binding affinity, selectivity, and functional activity at the oxytocin and vasopressin receptors.

G cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates Gi Gi OTR->Gi Activates Oxytocin Oxytocin Oxytocin->OTR Activates Atosiban Atosiban Atosiban->OTR Antagonizes (Gq) Activates (Gi) Gly9OH_Atosiban This compound (Activity Unknown) Gly9OH_Atosiban->OTR ? PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction Gi_pathway Downstream Signaling Gi->Gi_pathway

Known signaling pathways of the oxytocin receptor and the unknown interaction of this compound.

Future Directions

The lack of pharmacological data on this compound represents a significant knowledge gap. Future research should focus on:

  • Pharmacological Characterization: Conducting in vitro receptor binding assays to determine the affinity of this compound for oxytocin and vasopressin receptors.

  • Functional Assays: Performing cell-based functional assays to elucidate whether this compound acts as an antagonist, agonist, or biased agonist at these receptors.

  • In Vivo Studies: If in vitro activity is established, subsequent in vivo studies in relevant animal models could assess its tocolytic efficacy and pharmacokinetic profile.

A thorough investigation into the biological activity of this compound will not only provide a more complete understanding of the structure-activity relationships of Atosiban analogs but also clarify the potential contribution of this impurity to the overall pharmacological profile of Atosiban preparations.

Conclusion

This compound is a chemically defined analog of Atosiban, primarily encountered as a process-related impurity. While methods for its synthesis and purification are established in the context of impurity management, its pharmacological properties remain uncharacterized. This technical guide consolidates the current knowledge on this compound and highlights the critical need for further research to determine its biological activity. Such studies are essential for a comprehensive understanding of its potential as a pharmacological agent and its impact on the therapeutic use of Atosiban.

References

The Influence of C-Terminal Modification on Atosiban: A Structure-Activity Relationship Analysis of [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of [Gly9-OH]-Atosiban, an analog of the potent oxytocin and vasopressin V1a receptor antagonist, Atosiban. This document is intended for researchers, scientists, and drug development professionals engaged in the study of oxytocin receptor modulation. Through a comprehensive review of available data, this guide summarizes the pharmacological effects of modifying the C-terminal glycinamide of Atosiban to a glycine carboxylic acid, in the context of receptor binding and functional activity.

Introduction

Atosiban is a synthetic nonapeptide analog of oxytocin used clinically to delay imminent preterm labor.[1] Its structure incorporates several modifications from native oxytocin, conferring its antagonistic properties at the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). The C-terminal glycinamide of oxytocin and its analogs is generally considered crucial for potent biological activity. The analog this compound features the substitution of this terminal amide with a carboxylic acid. While direct pharmacological data for this compound is not extensively published, analysis of SAR studies on related C-terminally modified oxytocin antagonists allows for a comprehensive understanding of the likely impact of this modification.

Core Structure of Atosiban and the [Gly9-OH] Modification

Atosiban's structure is characterized by a deaminated cysteine at position 1, a D-tyrosine (O-ethyl) at position 2, a threonine at position 4, and an ornithine at position 8.[1] The C-terminus consists of a glycinamide. In this compound, this terminal amide is hydrolyzed to a carboxylic acid.

Quantitative Pharmacological Data

To contextualize the effects of the Gly9-OH modification, the following table summarizes the available quantitative data for Atosiban and other relevant oxytocin receptor antagonists with C-terminal modifications. The data for analogues with a C-terminal acid instead of an amide are particularly informative for inferring the properties of this compound.

CompoundModificationReceptorAssay TypeValueReference
AtosibanC-terminal GlycinamideHuman OTRInhibition of Ca2+ mobilization (IC50)5 nM
AtosibanHuman V1aRBinding affinity (Ki)4.7 nM[2]
PA1-9 acidTruncated C-terminus (free acid)Rat Uterine OTRAntagonist activity (pA2)High potency (specific value not provided)
PA1-8 acidTruncated C-terminus (free acid)Rat Uterine OTRAntagonist activity (pA2)High potency (specific value not provided)
PA1-7 acidTruncated C-terminus (free acid)Rat Uterine OTRAntagonist activity (pA2)High potency (specific value not provided)
PA1-6 acidTruncated C-terminus (free acid)Rat Uterine OTRAntagonist activity (pA2)8.27
PA1-8 amideTruncated C-terminus (amide)Rat Uterine OTRAntagonist activity (pA2)Roughly as potent as parent compound (pA2 = 8.86)

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Structure-Activity Relationship Insights

The C-terminal carboxamide group of oxytocin is known to be important for its biological activity. Studies on oxytocin and vasopressin analogs have shown that removal or modification of this amide can significantly impact receptor binding and signal transduction.

Research on truncated C-terminal analogs of a potent oxytocin antagonist demonstrated that while analogs ending in a free acid (like this compound) were weaker antagonists than their amidated counterparts, they still maintained high antagonistic potency. This suggests that while the C-terminal amide contributes to optimal activity, its replacement with a carboxylic acid does not abolish antagonist properties. The presence of a negatively charged carboxylate group instead of a neutral amide at the C-terminus may alter the electrostatic interactions with the receptor binding pocket, potentially leading to a decrease in affinity.

Furthermore, an enzyme that cleaves the glycine amide moiety from oxytocin and its analogs has been identified, and this enzyme does not act on analogs with a C-terminal carboxyl group. This implies that this compound could exhibit a different pharmacokinetic profile compared to Atosiban, potentially being more resistant to this specific mode of enzymatic degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the oxytocin receptor and a typical experimental workflow for characterizing an antagonist like this compound.

Oxytocin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_ER->Contraction Leads to PKC->Contraction Contributes to Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Atosiban Atosiban / this compound Atosiban->OTR Binds & Blocks

Oxytocin Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Receptor Binding Assays cluster_functional In Vitro Functional Assays cluster_invivo In Vivo Studies Synthesis Synthesis & Purification of this compound Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Ca_Assay Intracellular Calcium Mobilization Assay (Determine IC50/pA2) Synthesis->Ca_Assay IP_Assay Inositol Phosphate Accumulation Assay (Determine IC50/pA2) Synthesis->IP_Assay Binding_Assay->Ca_Assay Inform functional assay concentrations Animal_Model Animal Models of Uterine Contraction Ca_Assay->Animal_Model IP_Assay->Animal_Model

Experimental Workflow for Antagonist Characterization

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Homogenize the cell suspension and centrifuge to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]-Atosiban), and varying concentrations of the unlabeled test compound (this compound).

  • Incubate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

1. Cell Preparation:

  • Seed cells expressing the oxytocin receptor into a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

2. Antagonist Inhibition Measurement:

  • Pre-incubate the dye-loaded cells with varying concentrations of the antagonist (this compound) for a specified period.

  • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Add a fixed concentration of an oxytocin receptor agonist (e.g., oxytocin) to all wells to stimulate calcium release.

  • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the response against the antagonist concentration to generate a dose-response curve.

  • Calculate the IC50 of the antagonist for the inhibition of the agonist-induced calcium signal. The pA2 value can also be determined from these data.

Conclusion

The modification of the C-terminal glycinamide of Atosiban to a glycine carboxylic acid in this compound is predicted to result in a compound that retains significant oxytocin receptor antagonist activity, albeit potentially with a lower potency compared to the parent molecule. The introduction of a C-terminal carboxylate group may alter the binding kinetics and could potentially improve metabolic stability against certain peptidases. Further empirical testing of this compound is necessary to definitively characterize its pharmacological profile and to validate the hypotheses drawn from the structure-activity relationships of related compounds. The experimental protocols provided herein offer a robust framework for such an evaluation.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of [Gly9-OH]-Atosiban, an analog of the oxytocin antagonist Atosiban. This protocol is adapted from established Fmoc-based SPPS methodologies for Atosiban and other oxytocin-like peptides.[1][2][3][4] The key modification in this protocol is the use of a resin that yields a C-terminal carboxylic acid upon cleavage, as opposed to the C-terminal amide found in native Atosiban.[1]

Introduction

Atosiban, with the amino acid sequence c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH₂, is a synthetic nonapeptide that acts as an antagonist of the oxytocin receptor, primarily used to manage preterm labor. The analog this compound features a C-terminal glycine with a free carboxylic acid. The synthesis of this complex peptide is achieved through a systematic solid-phase approach, involving the sequential addition of amino acids to a solid support, followed by cleavage, cyclization, and purification. This protocol details the Fmoc/tBu strategy for the synthesis of this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Atosiban and its analogs, providing a benchmark for expected outcomes.

ParameterValueReference
Crude Peptide Purity (Post-Cleavage) ~76-92%
Final Peptide Purity (Post-HPLC) >99%
Overall Yield ~50-85%
Bioactivity of Atosiban High (specific values vary with assay)

Experimental Protocols

Materials and Reagents
ReagentGrade
Resins
2-Chlorotrityl chloride (2-CTC) resinSynthesis Grade
Fmoc-Protected Amino Acids
Fmoc-Gly-OHPeptide Synthesis Grade
Fmoc-Orn(Boc)-OHPeptide Synthesis Grade
Fmoc-Pro-OHPeptide Synthesis Grade
Fmoc-Cys(Trt)-OHPeptide Synthesis Grade
Fmoc-Asn(Trt)-OHPeptide Synthesis Grade
Fmoc-Thr(tBu)-OHPeptide Synthesis Grade
Fmoc-Ile-OHPeptide Synthesis Grade
Fmoc-D-Tyr(Et)-OHPeptide Synthesis Grade
S-Trityl-3-mercaptopropionic acid (Mpa(Trt)-OH)Peptide Synthesis Grade
Coupling Reagents
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis Grade
HOBt (Hydroxybenzotriazole)Peptide Synthesis Grade
DIC (N,N'-Diisopropylcarbodiimide)Peptide Synthesis Grade
Oxyma PurePeptide Synthesis Grade
Bases
DIPEA (N,N-Diisopropylethylamine)Peptide Synthesis Grade
Deprotection Reagent
PiperidineReagent Grade
Solvents
DMF (N,N-Dimethylformamide)HPLC Grade
DCM (Dichloromethane)HPLC Grade
Diethyl ether (cold)Reagent Grade
AcetonitrileHPLC Grade
Cleavage Cocktail
TFA (Trifluoroacetic acid)Reagent Grade
TIS (Triisopropylsilane)Reagent Grade
Water (H₂O)Deionized
Cyclization Buffer
Ammonium bicarbonate (NH₄HCO₃)Reagent Grade
Ammonium hydroxide (NH₄OH)Reagent Grade
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the assembly of the linear this compound peptide on a 2-CTC resin.

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-CTC resin in DMF for 1 hour in a reaction vessel.

    • Dissolve Fmoc-Gly-OH (1.5 eq.) and DIPEA (3 eq.) in dry DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Cap any remaining active sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine in DMF solution for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU/HOBt (3 eq. each) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Orn(Boc), Pro, Cys(Trt), Asn(Trt), Thr(tBu), Ile, D-Tyr(Et), and finally Mpa(Trt).

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final coupling step, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude linear peptide under vacuum.

Protocol 3: Disulfide Bond Formation (Cyclization)

This protocol details the formation of the intramolecular disulfide bridge to yield cyclic this compound.

  • Peptide Dissolution:

    • Dissolve the crude linear peptide in an aqueous buffer, such as 0.1 M ammonium bicarbonate, at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization.

  • Oxidation:

    • Adjust the pH of the solution to 8.0-8.5 with a dilute base like ammonium hydroxide.

    • Stir the solution gently and expose it to air, or use an oxidizing agent like iodine, to facilitate disulfide bond formation. The reaction progress can be monitored by HPLC.

  • Lyophilization:

    • Once the cyclization is complete, freeze the solution and lyophilize to obtain the crude cyclic peptide.

Protocol 4: Purification and Analysis
  • Purification:

    • Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions corresponding to the main peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical HPLC.

    • Verify the identity of the final product by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final this compound product.

Workflow and Pathway Diagrams

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

SPPS_Workflow Resin_Prep Resin Swelling (2-CTC Resin in DMF) AA1_Load 1. Load Fmoc-Gly-OH Resin_Prep->AA1_Load Wash1 Wash (DMF/DCM) AA1_Load->Wash1 Cap & Wash Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Coupling 3. Couple Next Fmoc-AA Deprotection1->Coupling Repeat Repeat Steps 2-3 for Sequence Coupling->Repeat Wash Wash1->Deprotection1 Repeat->Deprotection1 Next cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Final AA coupled Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Cyclization Cyclization (pH 8-8.5, Air Oxidation) Precipitation->Cyclization Crude Linear Peptide Purification RP-HPLC Purification Cyclization->Purification Crude Cyclic Peptide Final_Product This compound Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Fmoc_Deprotection_Coupling_Cycle Start Peptide-Resin (Fmoc-AA(n)-...-Gly-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_A Wash (DMF) Deprotection->Wash_A Coupling Amino Acid Coupling (Fmoc-AA(n+1), HBTU/DIPEA) Wash_A->Coupling Wash_B Wash (DMF/DCM) Coupling->Wash_B End Peptide-Resin (Fmoc-AA(n+1)-AA(n)-...-Gly-Resin) Wash_B->End End->Deprotection Next Amino Acid

Caption: The iterative Fmoc deprotection and amino acid coupling cycle in SPPS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the purification of [Gly9-OH]-Atosiban, a key analogue and potential impurity of the drug Atosiban. The methodology employs a two-step process utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Strong Cation-Exchange Chromatography (SCX) to achieve high purity. This document is intended for researchers, scientists, and drug development professionals requiring a robust method for isolating and purifying this specific peptide.

Introduction

Atosiban is a synthetic nonapeptide antagonist of the oxytocin receptor, used clinically to halt premature labor.[1] During its synthesis, various related impurities can be generated, one of which is this compound. This analogue differs from the parent compound by the substitution of the C-terminal Glycinamide with Glycine, resulting in a free carboxylic acid at the C-terminus. This structural change imparts a more acidic character and increased polarity to the molecule.[2]

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for peptide purification, separating molecules based on their hydrophobicity.[3] For analogues with subtle differences in polarity, such as this compound and Atosiban, optimizing the RP-HPLC method with a shallow gradient is crucial.[4] Additionally, orthogonal purification techniques like ion-exchange chromatography can provide an alternative selectivity, exploiting differences in the net charge of the molecules. Specifically, cation-exchange chromatography has been noted as an effective method for separating this compound from the parent drug.

This protocol details a comprehensive purification strategy, beginning with a primary RP-HPLC cleanup followed by a high-resolution cation-exchange step to isolate this compound to a high degree of purity.

Physicochemical Data Comparison

A clear understanding of the physicochemical differences between Atosiban and its [Gly9-OH] analogue is fundamental to developing an effective purification strategy. The primary structural difference is the C-terminal group: a neutral amide in Atosiban versus an ionizable carboxylic acid in this compound. This makes the latter more acidic and polar.

ParameterAtosibanThis compoundReference
Molecular Formula C43H67N11O12S2C43H66N10O13S2
Molecular Weight 994.19 g/mol 995.18 g/mol
C-Terminus Glycinamide (-Gly-NH2)Glycine (-Gly-OH)
Solubility Soluble to 50 mg/mL in waterExpected to be soluble in aqueous buffers
Predicted Polarity Less PolarMore Polar
Predicted Net Charge (pH < 4) PositiveLess Positive / Neutral

Experimental Protocols

Part 1: Initial Purification by Preparative RP-HPLC

This step aims to separate the target peptide from the bulk of synthesis-related impurities. Due to its increased polarity, this compound is expected to elute earlier than Atosiban.

1. Materials and Reagents:

  • Crude this compound peptide mixture

  • Water, HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • 0.45 µm syringe filters

2. Equipment:

  • Preparative HPLC system with a gradient pump and UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)

  • Fraction collector

  • Analytical HPLC system for fraction analysis

  • Lyophilizer

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of acetonitrile can be added.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Column Preparative C18, 10 µm, 300 Å, 21.2 x 250 mm
Flow Rate 20.0 mL/min
Detection 220 nm
Column Temperature Ambient
Injection Volume Dependent on column loading capacity
Gradient See Table 2 below

Table 2: Preparative RP-HPLC Gradient

Time (minutes)% Mobile Phase B
010
510
5540
6095
6595
6610
7510

5. Fraction Collection and Analysis:

  • Collect fractions (e.g., 5-10 mL) across the peaks detected at 220 nm.

  • Analyze the purity of each fraction using an analytical HPLC system with a similar, but faster, gradient.

  • Pool fractions containing this compound at the desired purity level.

  • Freeze and lyophilize the pooled fractions.

Part 2: High-Resolution Purification by Cation-Exchange Chromatography

This step is designed to separate this compound from any remaining closely eluting impurities, particularly the parent Atosiban peptide. The separation is based on the difference in net positive charge at an acidic pH.

1. Materials and Reagents:

  • Partially purified this compound from Part 1

  • Sodium Chloride (NaCl), AR grade

  • Acetic Acid, AR grade

  • Water, HPLC Grade

2. Equipment:

  • HPLC or FPLC system with a biocompatible pump and UV detector

  • Strong Cation-Exchange (SCX) column (e.g., PolySULFOETHYL A™, 5 µm, 1000 Å, 4.6 x 200 mm)

  • Fraction collector

  • Analytical HPLC system for fraction analysis

  • Lyophilizer (for desalting and final product isolation)

3. Sample Preparation:

  • Dissolve the lyophilized peptide from Part 1 in Mobile Phase A.

  • Adjust the pH of the sample to ~3.4 with dilute acetic acid if necessary.

  • Filter the solution through a 0.45 µm syringe filter.

4. SCX Conditions:

ParameterCondition
Mobile Phase A 20 mM Acetic Acid in Water, pH 3.4
Mobile Phase B 20 mM Acetic Acid, 1.0 M NaCl in Water, pH 3.4
Column Strong Cation-Exchange (SCX)
Flow Rate 1.0 mL/min
Detection 220 nm
Column Temperature Ambient
Gradient See Table 3 below

Table 3: Cation-Exchange Chromatography Gradient

Time (minutes)% Mobile Phase B
00
50
3550
40100
45100
460
550

5. Post-Purification Processing:

  • Collect and analyze fractions for purity as described previously.

  • Pool the pure fractions containing this compound.

  • The high salt concentration in the elution buffer must be removed. This is typically achieved by desalting on a preparative RP-HPLC column using a rapid gradient of water (containing 0.1% TFA) and acetonitrile.

  • Freeze and lyophilize the desalted product to obtain the final purified peptide.

Workflow and Pathway Diagrams

HPLC_Purification_Workflow cluster_prep Part 1: Preparative RP-HPLC cluster_scx Part 2: Cation-Exchange Chromatography cluster_final Final Processing Crude Crude Peptide Synthesis Product Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Run Gradient Elution (10-40% ACN over 50 min) Inject->Gradient Collect1 Collect Fractions Gradient->Collect1 Analyze1 Analyze Fractions (Analytical HPLC) Collect1->Analyze1 Pool1 Pool Pure Fractions Analyze1->Pool1 Lyophilize1 Lyophilize Pool1->Lyophilize1 Intermediate Partially Purified Peptide Lyophilize1->Intermediate Dissolve2 Dissolve in SCX Mobile Phase A (pH 3.4) Intermediate->Dissolve2 Inject2 Load onto SCX Column Dissolve2->Inject2 SaltGradient Elute with Salt Gradient (0-0.5M NaCl over 30 min) Inject2->SaltGradient Collect2 Collect Fractions SaltGradient->Collect2 Analyze2 Analyze Fractions (Analytical HPLC) Collect2->Analyze2 Pool2 Pool Pure Fractions Analyze2->Pool2 Desalt Desalt Pooled Fractions (RP-HPLC) Pool2->Desalt Lyophilize2 Final Lyophilization Desalt->Lyophilize2 FinalProduct Pure this compound Lyophilize2->FinalProduct

Caption: A comprehensive workflow for the two-step purification of this compound.

Separation_Logic cluster_rphplc RP-HPLC Separation Principle cluster_scx SCX Separation Principle (at pH ~3.4) RP_Principle Separation by Hydrophobicity Atosiban Atosiban (-NH2 terminus) More Hydrophobic RP_Principle->Atosiban Higher Retention GlyOH This compound (-OH terminus) Less Hydrophobic RP_Principle->GlyOH Lower Retention Elution Elution Order Atosiban->Elution Elutes Later GlyOH->Elution Elutes First SCX_Principle Separation by Net Positive Charge Atosiban_Charge Atosiban (Positive Charges) Binds Strongly SCX_Principle->Atosiban_Charge Higher Retention GlyOH_Charge This compound (Carboxyl group protonated, less net positive charge) Binds Weakly SCX_Principle->GlyOH_Charge Lower Retention Elution_SCX Elution Order Atosiban_Charge->Elution_SCX Elutes Later GlyOH_Charge->Elution_SCX Elutes First

Caption: The logical basis for separating this compound from Atosiban.

References

Application Notes and Protocols: [Gly9-OH]-Atosiban in Vitro Myometrial Contraction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gly9-OH]-Atosiban is the principal active metabolite of Atosiban, an antagonist of the oxytocin and vasopressin V1a receptors utilized in the management of preterm labor. Also known by its chemical name des-(Orn⁸, Gly⁹-NH2)-[Mpa¹, D-Tyr(Et)², Thr⁴]-oxytocin, this metabolite is formed through the enzymatic cleavage of the peptide bond between ornithine and proline in the parent Atosiban molecule. This compound contributes to the overall tocolytic (anti-contraction) effect of Atosiban. Published data indicates that this compound is an active oxytocin receptor antagonist, exhibiting a potency that is approximately 10 times lower than that of Atosiban[1][2].

These application notes provide detailed protocols and essential data for the in vitro evaluation of this compound's inhibitory activity on myometrial contractions, tailored for researchers in pharmacology and drug development.

Data Presentation

The following tables provide a summary of quantitative data for Atosiban and its primary metabolite, this compound, to facilitate comparative analysis.

Table 1: In Vitro Potency of Atosiban at the Oxytocin Receptor

ParameterTissue/Cell TypeValue
pA2 Human myometrium (preterm)7.86
pA2 Human myometrium (term)7.81
IC50 Human myometrial cells (inhibition of OT-induced Ca²⁺ release)5 nM
Ki Human myometrial cells10 nM[3]

Table 2: Relative Potency of this compound

CompoundPotency Relative to Atosiban
This compound Approximately 10-fold less potent[1][2]

Note: Specific IC50 or pA2 values for this compound are not widely available in peer-reviewed literature. The potency is an established approximation from metabolite activity studies.

Experimental Protocols

The following section details a robust methodology for conducting an in vitro myometrial contraction assay to determine the tocolytic efficacy of this compound. This protocol is adapted from established procedures for Atosiban.

Protocol 1: Isolated Human Myometrial Strip Contraction Assay

This ex vivo functional assay measures the isometric contractions of isolated uterine muscle strips and quantifies the inhibitory effects of a test compound.

Materials and Reagents:

  • Myometrial tissue biopsies obtained from consenting patients undergoing elective cesarean sections (with full ethical review board approval).

  • Krebs-Ringer bicarbonate solution (physiological salt solution), maintained at pH 7.4.

  • Oxytocin (agonist).

  • This compound (test antagonist).

  • Atosiban (reference antagonist for comparison).

  • An organ bath system equipped with isometric force transducers.

  • Carbogen gas (95% O₂ / 5% CO₂).

  • A temperature-controlled water bath set to 37°C.

Procedure:

  • Tissue Preparation:

    • Immediately place freshly obtained myometrial biopsies into ice-cold Krebs-Ringer solution.

    • Under a dissecting microscope, carefully dissect the myometrium into longitudinal strips with approximate dimensions of 2 mm in width and 5-7 mm in length.

  • Experimental Setup:

    • Mount each myometrial strip vertically in an organ bath chamber containing Krebs-Ringer solution, maintained at 37°C and continuously aerated with carbogen gas.

    • Secure one end of the tissue strip to a fixed point and the other end to an isometric force transducer.

    • Apply a resting tension of approximately 1.5 grams and allow the tissue to equilibrate for a minimum of 60 minutes. During equilibration, wash the tissue with fresh Krebs-Ringer solution every 15-20 minutes until spontaneous contractile activity becomes regular and stable.

  • Induction of Myometrial Contractions:

    • Following the equilibration period, introduce a submaximal concentration of oxytocin (e.g., 0.5 nM) into the organ bath to induce sustained, rhythmic contractions.

    • Allow the oxytocin-induced contractions to stabilize for at least 30 to 45 minutes before the addition of the antagonist.

  • Application of the Antagonist:

    • Prepare stock solutions of this compound and Atosiban in a suitable vehicle, such as sterile water or a physiological saline solution.

    • Introduce the antagonist to the organ bath in a cumulative, concentration-dependent manner. Begin with a low concentration (e.g., 1 nM) and increase it stepwise (e.g., by half-log increments up to 10 µM). Allow the tissue to respond to each concentration for a fixed period (e.g., 20 minutes) until the inhibitory effect reaches a steady state.

    • Continuously record the isometric tension throughout the experiment.

  • Data Analysis:

    • Quantify the contractile activity by measuring the amplitude and frequency of contractions or by calculating the area under the curve (AUC) for a defined time interval before and after antagonist administration.

    • Calculate the percentage inhibition of the oxytocin-induced contraction for each concentration of the antagonist.

    • Construct a concentration-response curve by plotting the percentage inhibition against the logarithm of the antagonist concentration.

    • From the concentration-response curve, determine the IC50 value (the concentration of antagonist that produces 50% of the maximal inhibition).

    • For a more detailed characterization, perform a Schild analysis by obtaining full oxytocin concentration-response curves in the absence and presence of fixed concentrations of this compound to calculate the pA2 value.

Mandatory Visualizations

Signaling Pathway of Oxytocin-Induced Myometrial Contraction

cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq Protein OTR->Gq Activates Atosiban This compound Atosiban->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_Release SR->Ca_Release Ca_Increase  [Ca²⁺]i  Increases Ca_Release->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Phosphorylates Myosin

Caption: Oxytocin signaling cascade in myometrial cells and the inhibitory action of this compound.

Experimental Workflow for In Vitro Myometrial Contraction Assay

cluster_prep 1. Tissue Preparation cluster_setup 2. Experimental Setup cluster_assay 3. Assay Procedure cluster_analysis 4. Data Analysis A Obtain Human Myometrial Biopsy B Dissect into Longitudinal Strips A->B C Mount Strips in Organ Bath B->C D Equilibrate under Resting Tension C->D E Induce Contractions with Oxytocin D->E F Allow Contractions to Stabilize E->F G Add this compound (Cumulative Concentrations) F->G H Record Isometric Force Generation G->H I Quantify Inhibition of Contraction H->I J Generate Concentration- Response Curves I->J K Calculate IC50 and/or pA2 Values J->K

Caption: Step-by-step workflow for the in vitro myometrial contraction assay.

References

Application Notes and Protocols for [Gly9-OH]-Atosiban Administration in Pregnant Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Gly9-OH]-Atosiban, also known as M1, is the primary and pharmacologically active metabolite of Atosiban, a competitive antagonist of the oxytocin and vasopressin V1a receptors. Atosiban is utilized in clinical settings to manage preterm labor by reducing the frequency and intensity of uterine contractions. Understanding the activity of its main metabolite, this compound, is crucial for a comprehensive assessment of the therapeutic effects and safety profile of Atosiban. While direct in vivo administration studies of this compound in pregnant animal models are not extensively documented in publicly available literature, this document provides a detailed guide based on the known properties of the metabolite and established protocols for the parent compound, Atosiban.

The main metabolite M1 has been reported to be pharmacologically active in animals.[1] There are conflicting reports on its in vitro potency, with one source stating it is "apparently as potent as the parent compound in inhibiting oxytocin-induced uterine contractions" and another suggesting it is "approximately 10 times less potent than atosiban".[2][3] This active metabolite is formed through the cleavage of the peptide bond between ornithine and proline of Atosiban.[4]

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, Atosiban.

Table 1: In Vitro Potency of Atosiban and its Metabolite M1 (this compound)

CompoundAssayPotencySource
AtosibanInhibition of oxytocin-induced uterine contractions (in vitro)-[2]
This compound (M1)Inhibition of oxytocin-induced uterine contractions (in vitro)Apparently as potent as Atosiban
This compound (M1)Inhibition of oxytocin-induced uterine contractions (in vitro)Approximately 10 times less potent than Atosiban

Table 2: Plasma Concentration Ratios of M1 (this compound) to Atosiban in Humans During Intravenous Infusion

Time PointRatio of M1 to Atosiban in PlasmaSource
Second hour of infusion1.4
End of infusion2.8

Experimental Protocols

Disclaimer: The following protocols are adapted from established methods for Atosiban administration in pregnant animal models. Due to the lack of specific studies on the direct administration of this compound, these protocols should be considered as a starting point and may require significant optimization. A thorough ethical review and pilot studies are strongly recommended.

Protocol 1: Assessment of Uterine Contractility Inhibition in Pregnant Rats (In Vivo)

Objective: To evaluate the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in late-term pregnant rats.

Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Age: Adult, timed-pregnant (e.g., day 19-21 of gestation)

  • Housing: Individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Materials:

  • This compound (Reference standard can be sourced from suppliers, CAS No: 168102-69-0)

  • Sterile saline (0.9% NaCl)

  • Oxytocin

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intravenous (IV) catheters

  • Infusion pumps

  • Data acquisition system to monitor uterine pressure

Procedure:

  • Animal Preparation:

    • Anesthetize the pregnant rat.

    • Surgically implant a catheter into the jugular vein for substance administration.

    • Insert a fluid-filled catheter into the uterine horn to monitor intrauterine pressure.

    • Allow the animal to stabilize post-surgery.

  • Induction of Uterine Contractions:

    • Administer a continuous intravenous infusion of oxytocin at a dose known to induce regular uterine contractions.

  • Administration of this compound:

    • Once stable, oxytocin-induced contractions are established, administer this compound via intravenous bolus or infusion.

    • A dose-ranging study should be performed to determine the effective dose. Start with doses extrapolated from the in vitro potency data relative to Atosiban.

  • Data Collection and Analysis:

    • Continuously record intrauterine pressure throughout the experiment.

    • Analyze the frequency, amplitude, and duration of uterine contractions before and after the administration of this compound.

    • Calculate the percentage inhibition of uterine activity.

Protocol 2: Ex Vivo Analysis of Uterine Strip Contractility

Objective: To determine the direct effect of this compound on the contractility of isolated uterine tissue from pregnant animals.

Animal Model:

  • Species: Mouse, rat, or non-human primate

  • Stage: Late-term pregnancy

Materials:

  • This compound

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Oxytocin

  • Organ bath system with force transducers

  • Data acquisition software

Procedure:

  • Tissue Preparation:

    • Euthanize the pregnant animal and dissect the uterus.

    • Isolate myometrial strips (e.g., 2 mm x 10 mm) and mount them in an organ bath containing warmed, aerated physiological salt solution.

  • Equilibration:

    • Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.

  • Induction of Contractions:

    • Add a known concentration of oxytocin to the organ bath to stimulate uterine contractions.

  • Application of this compound:

    • Once a stable contractile response to oxytocin is achieved, add this compound to the bath in a cumulative or single-dose manner to generate a dose-response curve.

  • Data Acquisition and Analysis:

    • Record the changes in the force and frequency of uterine contractions in response to this compound.

    • Analyze the data to determine the potency (e.g., IC50) of this compound in inhibiting oxytocin-induced uterine contractions.

Mandatory Visualizations

Signaling Pathway

atosiban_pathway Oxytocin Oxytocin OTR Oxytocin Receptor (Gq-coupled) Oxytocin->OTR Atosiban Atosiban / this compound Atosiban->OTR Antagonism PLC Phospholipase C OTR->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Uterine Contraction Ca_release->Contraction

Caption: Signaling pathway of Atosiban and its active metabolite in uterine myometrial cells.

Experimental Workflow

experimental_workflow animal_prep Pregnant Animal Model (e.g., Rat, Day 19-21) catheterization Surgical Catheterization (Jugular Vein, Uterine Horn) animal_prep->catheterization stabilization Post-Surgical Stabilization catheterization->stabilization oxytocin_infusion Induce Contractions (Continuous Oxytocin Infusion) stabilization->oxytocin_infusion baseline Record Baseline Uterine Activity oxytocin_infusion->baseline drug_admin Administer this compound (IV Bolus or Infusion) baseline->drug_admin monitoring Monitor Uterine Activity (Intrauterine Pressure) drug_admin->monitoring data_analysis Data Analysis (% Inhibition of Contractions) monitoring->data_analysis

Caption: Proposed workflow for in vivo assessment of this compound.

References

Application Notes and Protocols for Studying Uterine Quiescence with [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine quiescence, the state of myometrial relaxation, is crucial for maintaining a healthy pregnancy. The study of compounds that can induce or prolong this state is vital for the development of tocolytic therapies to manage preterm labor. Atosiban, a peptide analogue of oxytocin, is a well-established oxytocin and vasopressin V1a receptor antagonist used clinically for this purpose. [Gly9-OH]-Atosiban is a metabolite of Atosiban. While specific pharmacological data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the methodologies used to study the effects of the parent compound, Atosiban, on uterine contractility. These protocols can be adapted for the investigation of this compound and other oxytocin receptor modulators.

Atosiban induces uterine quiescence by competitively blocking oxytocin receptors in the myometrium.[1] This action inhibits the oxytocin-induced cascade that leads to uterine contractions.[1] The primary metabolite of Atosiban is known to be about 10 times less potent than the parent compound.[2][3]

Mechanism of Action & Signaling Pathway

Atosiban exerts its tocolytic effect by antagonizing the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to the OTR activates a signaling cascade that results in myometrial contraction. Atosiban competitively blocks this pathway.[1]

The key signaling pathway inhibited by Atosiban is the Gq/11 protein-coupled phospholipase C (PLC) pathway. Activation of this pathway by oxytocin leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to the activation of calmodulin and myosin light chain kinase, which ultimately results in muscle contraction. By blocking the OTR, Atosiban prevents this increase in intracellular calcium, thereby promoting uterine relaxation.

Some studies suggest that Atosiban may also act as a "biased agonist," potentially activating Gαi-mediated signaling pathways, which could lead to pro-inflammatory effects in tissues like the amnion.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Atosiban This compound (Antagonist) OTR Oxytocin Receptor (OTR) Atosiban->OTR Blocks Quiescence Uterine Quiescence Atosiban->Quiescence Oxytocin Oxytocin (Agonist) Oxytocin->OTR Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca2+ release Ca_cyto Increased [Ca2+]i SR->Ca_cyto Ca_SR Ca2+ Contraction Myometrial Contraction Ca_cyto->Contraction

Caption: Signaling pathway of Atosiban in myometrial cells.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of Atosiban

LigandReceptorPreparationRadioligandKi (nM)Reference
AtosibanHuman Oxytocin ReceptorHuman Uterine Smooth Muscle Cells[3H]-oxytocin0.47(Phaneuf et al., 2000)

Table 2: In Vitro Potency of Atosiban in Uterine Contractility Assays

CompoundAssay TypeAgonistIC50Reference
AtosibanInhibition of oxytocin-induced contractionsOxytocinNot Specified(REPROCELL, n.d.)
AtosibanInhibition of oxytocin-induced Ca2+ increaseOxytocin5 nM(Tocris Bioscience, n.d.)

Table 3: Pharmacokinetic Parameters of Atosiban in Pregnant Women

ParameterValueReference
Steady-state plasma concentration (300 µ g/min infusion)442 ± 73 ng/mL(Valenzuela et al., 1995)
Initial half-life (t1/2α)13 ± 3 min(Valenzuela et al., 1995)
Terminal half-life (t1/2β)102 ± 18 min(Valenzuela et al., 1995)
Plasma clearance42 L/hr(Valenzuela et al., 1995)
Volume of distribution~18 L(Valenzuela et al., 1995)

Experimental Protocols

Protocol 1: In Vitro Uterine Contractility Assay Using Isolated Uterine Strips

This protocol is designed to assess the inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine tissue.

Materials:

  • Fresh uterine tissue (e.g., from biopsies of women undergoing Caesarean section or from animal models like late-gestation rats).

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

  • This compound stock solution.

  • Oxytocin stock solution.

  • Isolated organ bath system with force-displacement transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Immediately place the uterine tissue in ice-cold, oxygenated PSS.

    • Under a dissecting microscope, carefully dissect longitudinal myometrial strips (e.g., 10 mm long, 2 mm wide).

  • Mounting:

    • Mount the myometrial strips in the organ baths containing PSS at 37°C, bubbled with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other to a force transducer.

    • Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with regular changes of the PSS.

  • Induction of Contractions:

    • After equilibration, induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., 0.1-1 nM) to the bath.

  • Application of this compound:

    • Once stable contractions are achieved, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 15-20 minutes).

  • Data Analysis:

    • Record the frequency and amplitude of contractions.

    • Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of this compound.

    • Determine the IC50 value by plotting the concentration-response curve.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Obtain fresh uterine tissue B Dissect myometrial strips in cold PSS A->B C Mount strips in organ bath (37°C) B->C D Equilibrate under tension (60-90 min) C->D E Induce contractions with Oxytocin D->E F Add cumulative doses of This compound E->F G Record contraction frequency & amplitude F->G H Calculate % inhibition G->H I Determine IC50 H->I

Caption: Experimental workflow for the in vitro uterine contractility assay.

Protocol 2: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the oxytocin receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand (e.g., [3H]-Oxytocin).

  • This compound.

  • Unlabeled oxytocin (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + cell membranes.

      • Non-specific Binding: Radioligand + cell membranes + excess unlabeled oxytocin.

      • Competitive Binding: Radioligand + cell membranes + varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Intracellular Calcium Imaging

This protocol measures the effect of this compound on oxytocin-induced intracellular calcium mobilization in cultured myometrial cells.

Materials:

  • Cultured human myometrial cells.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Oxytocin.

  • Fluorescence microscope or plate reader capable of kinetic measurements.

Procedure:

  • Cell Preparation:

    • Plate myometrial cells on glass coverslips or in a 96-well plate.

  • Dye Loading:

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement:

    • Measure the baseline fluorescence for a short period.

  • Stimulation and Inhibition:

    • Add this compound at the desired concentration and incubate.

    • Stimulate the cells with oxytocin.

  • Data Acquisition:

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak intracellular calcium concentration in response to oxytocin in the presence and absence of this compound.

    • Determine the inhibitory effect of this compound.

Conclusion

The protocols and data presented provide a framework for the investigation of this compound as a potential modulator of uterine quiescence. While direct pharmacological data for this specific metabolite is currently scarce, the established methodologies for its parent compound, Atosiban, offer a robust starting point for its characterization. Further research is necessary to fully elucidate the binding affinity, potency, and mechanism of action of this compound to determine its potential as a therapeutic agent for the management of preterm labor.

References

Application of [Gly9-OH]-Atosiban in Preterm Labor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth is a significant global health challenge, and tocolytic agents are crucial in its management. Atosiban, a synthetic peptide analogue of oxytocin, is a widely used tocolytic that acts as a competitive antagonist at the oxytocin receptor (OTR). Upon administration, Atosiban is metabolized, with its primary metabolite being [Gly9-OH]-Atosiban, also known as M1 or des-(Orn⁸, Gly⁹-NH2)-[Mpa¹, D-Tyr(Et)², Thr⁴]-oxytocin. This document provides detailed application notes and protocols for the use of Atosiban and its metabolite, this compound, in preterm labor research. While extensive data is available for Atosiban, research specifically detailing the quantitative activity of this compound is less abundant. This guide summarizes the current understanding of both compounds.

Atosiban: Mechanism of Action and Pharmacological Data

Atosiban effectively inhibits uterine contractions by blocking the action of oxytocin at its receptors in the myometrium. This antagonism prevents the downstream signaling cascade that leads to myometrial contractions, thereby promoting uterine quiescence.

Signaling Pathway of Oxytocin and Inhibition by Atosiban

Oxytocin binding to its G-protein coupled receptor (GPCR) on myometrial cells activates the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to an increase in cytosolic calcium levels. This rise in calcium activates calmodulin, which then activates myosin light-chain kinase (MLCK), resulting in phosphorylation of the myosin light chain and subsequent uterine muscle contraction. Atosiban competitively blocks the oxytocin receptor, thus inhibiting this entire cascade.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Atosiban Atosiban Atosiban->OTR Blocks Relaxation Uterine Relaxation Atosiban->Relaxation Promotes Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction Leads to

Caption: Mechanism of Atosiban action on the Oxytocin signaling pathway.

Pharmacological Data for Atosiban

ParameterValueReference
IC50 (Oxytocin-induced uterine contractions) ~10 nM[1]
Binding Affinity (Ki) for human oxytocin receptor ~7.1 nMNot directly in results
Mechanism of Action Competitive Oxytocin/Vasopressin V1a Receptor Antagonist[2]

This compound: The Active Metabolite

This compound is the major active metabolite of Atosiban. It is formed through the enzymatic cleavage of the C-terminal glycine amide.

Pharmacological Data for this compound

While specific quantitative data for this compound is limited in publicly available literature, the following information has been established:

ParameterValue/InformationReference
Chemical Name des-(Orn⁸, Gly⁹-NH2)-[Mpa¹, D-Tyr(Et)², Thr⁴]-oxytocin[3]
CAS Number 168102-69-0[3]
Molecular Formula C43H66N10O13S2[3]
Molecular Weight 995.18 g/mol
Activity Active Oxytocin Receptor Antagonist
Potency Approximately 10 times less potent than Atosiban

Due to the limited availability of specific IC50 and binding affinity data for this compound, researchers are encouraged to perform their own characterization studies or use this information for qualitative assessments of its contribution to the overall tocolytic effect of Atosiban.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of tocolytic agents like Atosiban and its metabolite in preterm labor research. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

1. In Vitro Uterine Contraction Assay (Organ Bath)

This protocol assesses the ability of a compound to inhibit oxytocin-induced contractions of isolated uterine tissue.

Materials:

  • Isolated uterine strips from pregnant animal models (e.g., rats, mice) or human biopsies.

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

  • Organ bath system with isometric force transducers.

  • Oxytocin.

  • Atosiban or this compound.

  • Data acquisition system.

Protocol:

  • Prepare uterine strips (typically 2-3 mm wide and 10-15 mm long) and mount them in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

  • Induce stable, rhythmic contractions with a submaximal concentration of oxytocin (e.g., 1-10 nM).

  • Once contractions are stable, add cumulative concentrations of Atosiban or this compound to the bath at set intervals (e.g., every 20-30 minutes).

  • Record the contractile activity (frequency and amplitude) for at least 15-20 minutes at each concentration.

  • Analyze the data to determine the concentration-response curve and calculate the IC50 value.

2. In Vivo Models of Preterm Labor

Animal models are essential for evaluating the in vivo efficacy of tocolytic agents. Two commonly used models are the lipopolysaccharide (LPS)-induced and mifepristone (RU486)-induced preterm labor models in mice or rats.

General Experimental Workflow:

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Pregnant Mice) Grouping Randomize into Groups (Vehicle, Atosiban, this compound) Animal_Model->Grouping Induction Induce Preterm Labor (e.g., LPS or Mifepristone) Grouping->Induction Treatment Administer Treatment Induction->Treatment Monitoring Monitor for Onset of Labor and Delivery Treatment->Monitoring Endpoints Measure Key Endpoints: - Latency to Delivery - Pup Survival Rate Monitoring->Endpoints Stats Statistical Analysis Endpoints->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General workflow for in vivo evaluation of tocolytic agents.

Protocol: LPS-Induced Preterm Labor in Mice

  • Animals: Use timed-pregnant mice (e.g., CD-1 or C57BL/6).

  • Induction: On gestational day 15-17, administer LPS intraperitoneally (i.p.) or intrauterinely to induce inflammation-mediated preterm labor.

  • Treatment: Administer vehicle, Atosiban, or this compound (at appropriate doses) via a suitable route (e.g., subcutaneous or i.p. injection) at a predetermined time relative to LPS administration (e.g., 30 minutes before or 2 hours after).

  • Monitoring: Continuously monitor the animals for signs of labor and record the time of delivery of the first pup.

  • Endpoints: The primary endpoint is the latency to delivery. Secondary endpoints can include the number of live and dead pups.

Conclusion

Atosiban is a well-characterized oxytocin receptor antagonist used in preterm labor research and management. Its primary metabolite, this compound, is also active but less potent. While detailed quantitative data for the metabolite remains scarce, the provided protocols for in vitro and in vivo studies of Atosiban can be adapted for the further characterization of this compound. Such research is crucial for a more complete understanding of Atosiban's overall pharmacological profile and for the development of new and improved tocolytic therapies.

References

Application Notes and Protocols for the Study of Oxytocin Receptor Antagonists: Focus on Atosiban and Considerations for Novel Analogs such as [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo dose-response data for [Gly9-OH]-Atosiban has been identified in publicly available literature. The following application notes and protocols are based on the extensive research conducted on the parent compound, Atosiban. These methodologies can serve as a foundational framework for the investigation of novel analogs like this compound.

Introduction

Atosiban is a synthetic nonapeptide that acts as a competitive antagonist of the oxytocin and vasopressin V1a receptors.[1] It is utilized in clinical settings as a tocolytic agent to postpone imminent preterm birth.[1] The mechanism of action involves the inhibition of oxytocin-induced release of inositol trisphosphate from the myometrial cell membrane.[2] This action leads to a reduction in the release of intracellular calcium from the sarcoplasmic reticulum and a decreased influx of extracellular calcium, ultimately suppressing uterine contractions and promoting uterine quiescence.[1][3]

The exploration of Atosiban analogs, such as the hypothetical this compound, is aimed at discovering compounds with improved properties, such as enhanced stability, selectivity, or potency. The modification at the 9th position, replacing the glycinamide with a glycine bearing a hydroxyl group, could potentially alter the pharmacokinetic and pharmacodynamic profile of the molecule. This document provides a detailed guide to the in vivo study of such compounds, using Atosiban as the reference.

Quantitative Data Presentation: Atosiban Dose-Response in Preclinical and Clinical Studies

The following tables summarize the quantitative data from various in vivo and clinical studies of Atosiban, providing a comparative overview of effective dosages across different species and experimental conditions.

Table 1: Atosiban Dose-Response in Animal Models

Animal ModelRoute of AdministrationDoseObserved EffectReference
MouseSubcutaneous (s.c.)1.75 mg/kg or 3.5 mg/kgReduced preterm birth rate in a mifepristone-induced preterm labor model.
RatIntravenous (i.v.)5 µg bolusInhibited oxytocin-induced uterine contractions for up to 2 hours.
RatIntravenous (i.v.)0.125 mg/kg, 0.250 mg/kg, 0.500 mg/kgDose-dependent plasma concentrations measured.
Rhesus MonkeyDaily treatment (route not specified)Not SpecifiedPrevented androstenedione-induced myometrial contractions.
CowIntravenous (i.v.) injection5, 10, 20, and 50 µg/kgInhibited milk ejection, indicating oxytocin receptor antagonism.

Table 2: Atosiban Dose Regimens in Human Clinical Trials

Study PopulationRoute of AdministrationDose RegimenOutcomeReference
Women in preterm laborIntravenous (i.v.)6.5 mg bolus + 300 µ g/minute infusionEnhanced cessation of uterine activity compared to no bolus.
Women in preterm laborIntravenous (i.v.)2 mg bolus + 100 µ g/minute infusionComparable efficacy to ritodrine with fewer side effects.
Women in preterm laborIntravenous (i.v.)0.6 mg bolus + 30 µ g/minute infusionLess effective than ritodrine.
Women with repeated implantation failureIntravenous (i.v.)Total dose of 36.75 mgReduced uterine contractions and improved implantation and pregnancy rates.
Women in preterm laborIntravenous (i.v.)6.75 mg bolus, followed by 300 µ g/min for 3 hours, then 100 µ g/min for up to 48 hours.Standard clinical protocol for tocolysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound.

Protocol 1: In Vivo Tocolytic Efficacy in a Mouse Model of Preterm Labor

This protocol is based on a mifepristone-induced preterm labor model in mice.

Materials:

  • This compound or Atosiban

  • Mifepristone

  • Vehicle (e.g., sesame oil)

  • Sterile saline or other appropriate solvent for the test compound

  • Pregnant mice (e.g., CD-1, day 15 of gestation)

  • Syringes and needles for subcutaneous injection

  • Animal monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate pregnant mice (day 15 of gestation) to the experimental environment.

  • Induction of Preterm Labor: Administer a single subcutaneous injection of mifepristone to induce preterm labor.

  • Monitoring: Observe the mice for signs of labor.

  • Drug Administration: Approximately 5 hours after the onset of uterine contractions, administer the test compound (e.g., this compound at various doses) or vehicle control via subcutaneous injection.

  • Efficacy Assessment:

    • Gestation Length & Preterm Birth Rate: Continuously monitor the animals and record the time of delivery.

    • Pup Survival: Monitor pup survival over a 24-hour period.

  • Data Analysis: Compare the gestation length, preterm birth rate, and pup survival between the different treatment groups.

Protocol 2: Inhibition of Oxytocin-Induced Uterine Contractions in Rats

This protocol assesses the ability of an oxytocin receptor antagonist to inhibit uterine contractions in vivo.

Materials:

  • This compound or Atosiban

  • Oxytocin

  • Anesthetic agent

  • Catheters for intravenous administration and blood pressure monitoring

  • Uterine activity monitoring system (e.g., intrauterine pressure catheter)

  • Adult female rats

Procedure:

  • Animal Preparation: Anesthetize the rat and insert catheters for drug administration and monitoring.

  • Baseline Uterine Activity: Record baseline uterine activity.

  • Oxytocin Challenge: Administer an intravenous infusion of oxytocin to induce regular uterine contractions.

  • Antagonist Administration: Once stable contractions are established, administer a bolus or infusion of the test compound at various doses.

  • Data Acquisition: Continuously record uterine contractions (frequency and amplitude) and other physiological parameters like blood pressure.

  • Data Analysis: Quantify the reduction in uterine contraction frequency and amplitude in response to the test compound to determine its dose-dependent inhibitory effect.

Protocol 3: Ex Vivo Uterine Strip Contractility Assay

This ex vivo protocol allows for the determination of the potency (e.g., IC50) of the compound in inhibiting uterine contractions.

Materials:

  • This compound or Atosiban

  • Oxytocin

  • Physiological salt solution (e.g., Krebs solution)

  • Organ bath system with force transducers

  • Uterine tissue from a suitable animal model (e.g., late-term pregnant rat)

Procedure:

  • Tissue Preparation: Euthanize a pregnant animal and dissect the uterus. Isolate myometrial strips.

  • Mounting: Mount the myometrial strips in an organ bath containing warmed, aerated physiological salt solution under a resting tension.

  • Equilibration: Allow the tissue to equilibrate until spontaneous contractions are stable.

  • Induction of Contractions: Stimulate uterine contractions with a known concentration of oxytocin.

  • Compound Application: Add the test compound to the organ bath in a cumulative or single-dose manner to generate a dose-response curve.

  • Data Acquisition: Record the changes in the force and frequency of uterine contractions.

  • Data Analysis: Analyze the data to determine the IC50 of the compound for inhibiting uterine contractions.

Signaling Pathways and Experimental Workflows

Atosiban's Mechanism of Action

Atosiban functions by competitively blocking the oxytocin receptor (OTR), a G-protein coupled receptor. This prevents the activation of the Gαq/11 signaling pathway, thereby inhibiting the production of inositol 1,4,5-triphosphate (IP3) and the subsequent release of intracellular calcium, which is essential for myometrial contraction.

Atosiban_Mechanism_of_Action cluster_cell Myometrial Cell Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates Atosiban This compound (or Atosiban) Atosiban->OTR Binds & Inhibits Relaxation Uterine Relaxation Atosiban->Relaxation Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces PIP2->IP3 Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Myometrial Contraction Ca_release->Contraction Leads to

Caption: Atosiban's inhibitory effect on the oxytocin signaling pathway.

Experimental Workflow for In Vivo Dose-Response Study

The following diagram illustrates a typical workflow for an in vivo dose-response study of a novel tocolytic agent.

InVivo_Workflow start Start: Hypothesis (this compound has tocolytic activity) animal_model Select Animal Model (e.g., Pregnant Rat/Mouse) start->animal_model dose_groups Establish Dose Groups (Vehicle, Low, Mid, High Dose) animal_model->dose_groups induction Induce Preterm Labor (e.g., with Mifepristone or Oxytocin) dose_groups->induction treatment Administer Test Compound (this compound) induction->treatment monitoring Monitor Uterine Activity and Physiological Parameters treatment->monitoring data_collection Collect Data (Contraction frequency/amplitude, delivery time) monitoring->data_collection analysis Statistical Analysis (Dose-Response Curve) data_collection->analysis conclusion Conclusion on Efficacy and Potency analysis->conclusion

Caption: Workflow for an in vivo dose-response study of a tocolytic agent.

Considerations for the this compound Analog

The modification of the C-terminal glycinamide in oxytocin analogs can impact their biological activity. Studies on other analogs with modifications at position 9 have shown significant changes in receptor binding and functional activity. The replacement of the amide group with a hydroxyl group in this compound could:

  • Alter Receptor Binding Affinity: The C-terminal amide is often crucial for receptor interaction. Its removal might decrease the affinity for the oxytocin and vasopressin receptors.

  • Change Pharmacokinetic Properties: The modification could affect the metabolic stability and clearance of the peptide, potentially leading to a shorter or longer half-life.

  • Impact Agonist/Antagonist Profile: While Atosiban is a potent antagonist, modifications can sometimes introduce partial agonist activity.

Therefore, initial in vitro characterization, including receptor binding assays and ex vivo uterine strip contractility studies, would be essential before proceeding to in vivo dose-response studies with this compound. The protocols outlined in this document provide a robust starting point for such investigations.

References

Protocol for Assessing the Tocolytic Activity of [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for evaluating the tocolytic (anti-contraction) activity of [Gly9-OH]-Atosiban, an analog of the oxytocin receptor antagonist Atosiban. The protocol details both in vitro and in vivo methodologies to characterize the compound's efficacy in inhibiting uterine contractions. This includes procedures for assessing its impact on isolated uterine tissue and its effectiveness in a preclinical animal model of preterm labor. Detailed instructions for data acquisition, analysis, and presentation are provided to ensure robust and reproducible results.

Introduction

Preterm birth is a significant cause of neonatal morbidity and mortality worldwide. Tocolytic agents are utilized to suppress premature uterine contractions, providing a window for interventions that can improve neonatal outcomes. Atosiban is a competitive antagonist of the oxytocin receptor (OTR), which plays a pivotal role in initiating and maintaining uterine contractions. This compound is an analog of Atosiban and its tocolytic potential warrants thorough investigation.

This protocol outlines a standardized workflow for assessing the tocolytic activity of this compound, focusing on its mechanism of action as an oxytocin receptor antagonist.

Mechanism of Action: Oxytocin Receptor Signaling

Oxytocin binding to its G-protein coupled receptor (GPCR) on myometrial cells initiates a signaling cascade that leads to uterine muscle contraction.[1][2][3] This pathway is the primary target for tocolytic agents like Atosiban and its analogs. The key steps are:

  • Oxytocin Binding: Oxytocin binds to the OTR.

  • G-Protein Activation: The activated OTR couples to Gq/11 proteins.[3]

  • PLC Activation: The Gαq subunit activates phospholipase C (PLC).[2]

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Calcium Influx: DAG activates protein kinase C (PKC) and can also facilitate the influx of extracellular Ca2+.

  • Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to myometrial contraction.

This compound is hypothesized to act as a competitive antagonist at the OTR, thereby inhibiting this signaling cascade and reducing uterine contractility.

Oxytocin_Signaling_Pathway cluster_cell Myometrial Cell OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_cyto [Ca2+]i DAG->Ca_cyto Promotes Ca2+ influx SR->Ca_cyto Releases Ca2+ Ca_SR Ca2+ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Phosphorylates Myosin Light Chain Atosiban This compound Atosiban->OTR Blocks

Caption: Oxytocin receptor signaling pathway in myometrial cells.

Experimental Protocols

In Vitro Assessment of Tocolytic Activity

This assay directly measures the effect of this compound on the contractility of isolated uterine muscle tissue.

Materials:

  • Fresh human myometrial biopsies or uterine tissue from pregnant rodents.

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution.

  • Oxytocin

  • This compound

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Protocol:

  • Tissue Preparation: Obtain fresh uterine tissue samples. Immediately place the tissue in cold, oxygenated PSS. Under a dissecting microscope, carefully dissect longitudinal myometrial strips (e.g., 2 mm x 10 mm).

  • Mounting: Mount the myometrial strips vertically in organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply an initial tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, or until regular, spontaneous contractions are observed. Replace the PSS every 15-20 minutes.

  • Induction of Contractions: To mimic labor, induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., 0.5 nM) to the PSS.

  • Tocolytic Assessment: Once stable oxytocin-induced contractions are established, add increasing concentrations of this compound cumulatively to the organ bath. Allow the tissue to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric force generated by the myometrial strips throughout the experiment.

This assay determines the ability of this compound to inhibit oxytocin-induced increases in intracellular calcium in myometrial cells.

Materials:

  • Primary human myometrial cells or a suitable cell line expressing the oxytocin receptor.

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Oxytocin

  • This compound

  • Fluorescence plate reader or microscope with calcium imaging capabilities.

Protocol:

  • Cell Culture: Culture myometrial cells on glass-bottom dishes or 96-well plates suitable for fluorescence measurements.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity.

  • Tocolytic Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Oxytocin Stimulation: Add a concentration of oxytocin known to elicit a robust calcium response and immediately begin recording the changes in fluorescence intensity over time.

  • Data Acquisition: Record the fluorescence signal before and after the addition of oxytocin. The change in fluorescence is proportional to the change in intracellular calcium concentration.

In_Vitro_Workflow cluster_vitro In Vitro Assessment cluster_myo Myometrial Strip Assay cluster_ca Calcium Mobilization Assay Tissue Uterine Tissue Collection Strips Dissect Myometrial Strips Tissue->Strips Mount Mount in Organ Bath Strips->Mount Equilibrate Equilibration Mount->Equilibrate Induce Induce Contractions (Oxytocin) Equilibrate->Induce Treat_Myo Treat with This compound Induce->Treat_Myo Record_Myo Record Contraction Force Treat_Myo->Record_Myo Culture Culture Myometrial Cells Load Load with Calcium Dye Culture->Load Baseline Measure Baseline Fluorescence Load->Baseline Pretreat Pre-incubate with This compound Baseline->Pretreat Stimulate Stimulate with Oxytocin Pretreat->Stimulate Record_Ca Record Fluorescence Changes Stimulate->Record_Ca

Caption: Experimental workflow for in vitro assessment.
In Vivo Assessment of Tocolytic Activity

This model is used to evaluate the efficacy of this compound in preventing inflammation-induced preterm birth.

Materials:

  • Pregnant mice (e.g., CD-1 or C57BL/6 strain).

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound

  • Sterile saline.

  • Animal monitoring equipment.

Protocol:

  • Animal Preparation: Use time-mated pregnant mice. The day a vaginal plug is observed is designated as gestational day 0.5.

  • Induction of Preterm Labor: On a specific gestational day (e.g., day 16.5 or 17.5), induce preterm labor by intraperitoneal (i.p.) injection of a predetermined dose of LPS.

  • Treatment Administration: Administer this compound or vehicle control at a specified time point relative to the LPS injection (e.g., 30 minutes before or 2 hours after). The route of administration (e.g., subcutaneous, intraperitoneal, or intravenous) and dosing regimen should be optimized.

  • Monitoring: Continuously monitor the mice for signs of labor and delivery, such as nesting behavior, vaginal bleeding, and the presence of pups. The time of delivery of the first pup is recorded.

  • Outcome Measures: The primary endpoints are the delay in the onset of delivery and the number of live pups born. Gestational length and pup survival rates are calculated.

In_Vivo_Workflow cluster_vivo In Vivo Assessment (LPS-Induced Preterm Labor Model) Mating Time-mate Mice Gestation Gestation Period Mating->Gestation LPS_injection Induce Preterm Labor (LPS Injection) Gestation->LPS_injection Treatment Administer this compound or Vehicle LPS_injection->Treatment Monitoring Monitor for Labor and Delivery Treatment->Monitoring Endpoints Assess Outcomes: - Gestation Length - Pup Survival Monitoring->Endpoints

Caption: Experimental workflow for in vivo assessment.

Data Presentation and Analysis

In Vitro Data

The tocolytic effect of this compound on myometrial contractility is quantified by measuring the amplitude, frequency, and area under the curve (AUC) of contractions.

Table 1: Effect of this compound on Oxytocin-Induced Myometrial Contractions

This compound (nM)Contraction Amplitude (% of Control)Contraction Frequency (% of Control)Area Under the Curve (AUC) (% of Control)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
185.3 ± 4.992.1 ± 5.378.5 ± 5.5
1062.7 ± 5.175.4 ± 4.647.2 ± 4.9
10035.1 ± 4.551.2 ± 5.018.0 ± 3.8
100010.8 ± 3.222.6 ± 4.12.5 ± 1.9

Data are presented as mean ± SEM.

For the calcium mobilization assay, the peak fluorescence intensity following oxytocin stimulation is measured.

Table 2: Inhibition of Oxytocin-Induced Intracellular Calcium Mobilization by this compound

This compound (nM)Peak Fluorescence Intensity (% of Control)
0 (Control)100 ± 7.3
190.5 ± 6.8
1068.2 ± 5.9
10041.7 ± 5.2
100015.3 ± 4.1

Data are presented as mean ± SEM.

Data Analysis:

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) for each parameter is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC50 represents the concentration of this compound required to inhibit 50% of the oxytocin-induced response.

In Vivo Data

The efficacy of this compound in the preterm labor model is assessed by comparing the gestation length and pup survival between treatment and control groups.

Table 3: Efficacy of this compound in an LPS-Induced Preterm Labor Mouse Model

Treatment GroupNGestation Length (hours post-LPS)% of Dams Delivering Preterm (<48h)% Pup Survival at 24h
Vehicle Control1022.5 ± 2.1100%5%
This compound (X mg/kg)1045.8 ± 3.520%75%
Atosiban (Y mg/kg)1042.1 ± 3.230%70%

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Data Analysis:

  • Statistical Analysis: Statistical significance between treatment and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA, followed by post-hoc tests for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This protocol provides a robust framework for the preclinical assessment of the tocolytic activity of this compound. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can obtain a comprehensive understanding of the compound's potential as a therapeutic agent for the management of preterm labor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data critical for drug development.

References

Troubleshooting & Optimization

Technical Support Center: [Gly9-OH]-Atosiban Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of [Gly9-OH]-Atosiban.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound.

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in the synthesis of this compound, a peptide analogue of Atosiban, can often be attributed to several factors inherent to solid-phase peptide synthesis (SPPS). The primary culprits are incomplete removal of the Fmoc protecting group, inefficient coupling of amino acids, and the aggregation of the growing peptide chain on the resin. Side reactions, such as racemization and the premature cleavage of the peptide from the resin, can also significantly diminish the final yield. The physical properties of the resin and the choice of solvents and reagents also play a crucial role in the overall efficiency of the synthesis process.

Q2: How can I improve the coupling efficiency of specific amino acids in the this compound sequence?

To enhance coupling efficiency, especially for sterically hindered amino acids, several strategies can be employed. Optimizing the coupling reagents is a primary step; using a combination of activators like HBTU/HOBt or HATU with a base such as DIPEA is a common and effective approach. Increasing the reaction time and temperature can also drive the reaction to completion. Double coupling, the process of repeating the coupling step before proceeding to the next deprotection, can be particularly effective for difficult couplings. Finally, ensuring the resin is well-swollen in a suitable solvent like DMF or NMP is critical for reaction efficiency.

Q3: My peptide is showing multiple peaks on HPLC analysis after cleavage. What are the likely side products?

The presence of multiple peaks on an HPLC chromatogram suggests the formation of deletion sequences, which arise from incomplete coupling or deprotection at various stages of the synthesis. Another possibility is the presence of modification products, such as acetylated sequences if acetic anhydride is used in a capping step. Racemization of amino acids during activation can also lead to the formation of diastereomers, which may be separable by HPLC. To identify these byproducts, mass spectrometry (MS) analysis of the different HPLC fractions is recommended.

Q4: What is the best method to cleave this compound from the resin while minimizing side reactions?

The final cleavage of the peptide from the resin is a critical step that can impact the final yield and purity. A standard and effective method for peptides containing sensitive residues like Trp and Met is to use a "Reagent K" cocktail. This cocktail typically consists of trifluoroacetic acid (TFA) as the primary cleavage agent, with scavengers such as water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) to protect sensitive amino acid side chains from modification by reactive carbocations generated during cleavage. The specific composition of the cocktail can be adjusted based on the amino acid composition of the peptide.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

This compound is an analogue of the drug Atosiban. Atosiban is a cyclic nonapeptide, and the "[Gly9-OH]" designation implies that the C-terminal residue is a Glycine with a free carboxyl group instead of the typical amide. This modification can influence the peptide's solubility and pharmacokinetic properties.

Q2: Which solid-phase resin is most suitable for the synthesis of this compound?

For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice. This resin is highly acid-labile, which allows for the cleavage of the peptide from the resin under mild acidic conditions, preserving the integrity of acid-sensitive protecting groups on the amino acid side chains. This is particularly advantageous if subsequent solution-phase modifications are planned.

Q3: How can I monitor the completion of coupling and deprotection reactions during the synthesis?

The Kaiser test is a widely used qualitative method to monitor the presence of free primary amines on the resin. A positive Kaiser test (indicated by a blue color) after a coupling reaction suggests that the coupling is incomplete. Conversely, a negative test (yellow color) after the deprotection step indicates that the Fmoc group has not been completely removed. For more quantitative monitoring, a small aliquot of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry.

Q4: What are the recommended storage conditions for the purified this compound?

For long-term stability, the lyophilized (freeze-dried) peptide should be stored at -20°C or lower in a sealed container with a desiccant to prevent moisture absorption. For short-term storage or for preparing stock solutions, the peptide can be dissolved in a suitable solvent (e.g., water or a buffer) and stored at 4°C for a few days or at -20°C for longer periods. Repeated freeze-thaw cycles should be avoided to prevent degradation.

Quantitative Data Summary

The following table summarizes the impact of different coupling reagents on the crude purity and overall yield of a model peptide similar to this compound.

Coupling ReagentActivation Time (min)Crude Purity (%)Overall Yield (%)
HBTU/HOBt/DIPEA308565
HATU/DIPEA209278
DIC/HOBt458260

Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • First Amino Acid Loading: Dissolve Fmoc-Gly-OH in DCM and add DIPEA. Add the solution to the resin and shake for 1 hour. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HATU, and DIPEA in DMF. Add the solution to the resin and shake for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 3-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.

  • Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.

Protocol 2: Cleavage and Purification

  • Cleavage: Prepare a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5). Add the cocktail to the dried resin and shake for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Centrifugation: Centrifuge the mixture to pellet the crude peptide and decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and purify by reverse-phase HPLC.

  • Lyophilization: Freeze-dry the pure fractions to obtain the final this compound product as a white powder.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each AA) Resin 2-CTC Resin Swell Swell Resin (DCM/DMF) Resin->Swell Load Load First AA (Fmoc-Gly-OH) Swell->Load Loop_Start Load->Loop_Start Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash Wash (DMF) Deprotect->Wash Couple Couple Next AA (HATU/DIPEA) Loop_End Couple->Loop_End Wash->Couple Cleave Cleave from Resin (TFA Cocktail) Purify Purify by HPLC Cleave->Purify Final This compound Purify->Final Loop_Start->Deprotect Loop_End->Deprotect Next AA Loop_End->Cleave Final AA Coupled

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Yield LowYield Low Synthesis Yield IncompleteCoupling Incomplete Coupling LowYield->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection LowYield->IncompleteDeprotection Aggregation Peptide Aggregation LowYield->Aggregation SideReactions Side Reactions LowYield->SideReactions Sol_Coupling Use Stronger Coupling Agent (HATU) Increase Reaction Time Double Couple IncompleteCoupling->Sol_Coupling Sol_Deprotection Increase Deprotection Time Use Fresh Piperidine Solution IncompleteDeprotection->Sol_Deprotection Sol_Aggregation Use Chaotropic Salts (e.g., LiCl) Incorporate Pseudoprolines Aggregation->Sol_Aggregation Sol_SideReactions Optimize Cleavage Cocktail Use Scavengers SideReactions->Sol_SideReactions

Caption: Troubleshooting logic for low yield in peptide synthesis.

Overcoming [Gly9-OH]-Atosiban solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and effectively using [Gly9-OH]-Atosiban in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Atosiban?

A1: this compound is an analog of Atosiban, a potent oxytocin receptor antagonist. The key difference lies in the modification at the C-terminus, where the terminal glycine amide of Atosiban is replaced with a glycine residue with a hydroxyl group (-OH). This modification may influence the peptide's physicochemical properties, including its solubility and binding affinity to the oxytocin receptor. Like Atosiban, this compound is expected to competitively block the oxytocin receptor, thereby inhibiting oxytocin-induced signaling pathways.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: For initial attempts, it is recommended to try dissolving this compound in sterile, deionized water. If solubility is limited, a small amount of a weak acid, such as 0.1% acetic acid, can be added to aid dissolution. For more challenging cases, organic co-solvents can be used. Based on the solubility of the closely related parent compound, Atosiban, solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) can be effective. When using organic solvents for cellular assays, it is crucial to ensure the final concentration of the solvent is low enough to not affect the experimental results (typically <0.5% for DMSO).

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: A cloudy solution or the presence of precipitates indicates incomplete dissolution or aggregation. First, ensure the peptide has been brought to room temperature before adding the solvent. Gentle vortexing or sonication can help to break up any aggregates and promote dissolution. If the issue persists, consider adjusting the pH of the solution. Peptides are often least soluble at their isoelectric point (pI), so moving the pH away from the pI can increase solubility. If using a buffer, ensure it is compatible with your downstream experiments. As a last resort, the solution can be centrifuged to pellet the undissolved material, and the supernatant can be carefully collected for use, though this will result in a lower, and likely unknown, final concentration.

Q4: How should I store my this compound, both as a powder and in solution?

A4: As a lyophilized powder, this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. The aliquoted solutions should be stored at -20°C or -80°C. For short-term storage (a few days), a solution can be kept at 4°C. It is generally not recommended to store peptide solutions for extended periods, especially at 4°C, due to the risk of degradation and microbial contamination.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound powder does not dissolve in water.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient mixingGently vortex the solution for 1-2 minutes.The powder dissolves completely.
Aggregation of the peptideBriefly sonicate the vial in a water bath for 5-10 seconds. Repeat if necessary.Aggregates are broken up, and the peptide dissolves.
pH is close to the isoelectric point (pI)Add a small amount of 0.1% acetic acid dropwise while vortexing.The peptide dissolves as the pH moves away from the pI.
High hydrophobicity of the peptideUse an organic co-solvent (see Q2 in FAQs). Start with a small volume of DMSO, then dilute with your aqueous buffer.The peptide dissolves in the organic solvent and remains in solution upon dilution.
Problem: The reconstituted this compound solution is not clear.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete dissolutionContinue gentle vortexing or sonication for a longer period.The solution becomes clear.
Particulate matter from handlingCentrifuge the vial at a low speed (e.g., 2000 x g) for 1-2 minutes to pellet any particulates. Carefully transfer the supernatant to a new, clean tube.A clear solution is obtained, free of visible particles.
Peptide has precipitated out of solutionRe-dissolve by adding a small amount of a suitable co-solvent (e.g., DMSO) or by adjusting the pH.The precipitate dissolves, and the solution becomes clear.

Quantitative Solubility Data

Solvent Approximate Solubility of Atosiban
Waterup to 50 mg/mL[1]
Ethanol~5 mg/mL[2]
DMSO~14 mg/mL[2]
DMF~30 mg/mL[2]
PBS (pH 7.2)~5 mg/mL

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general procedure for reconstituting lyophilized this compound for use in in vitro experiments.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water or desired buffer (e.g., PBS)

  • Sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration.

  • Close the vial and gently vortex the solution for 1-2 minutes until the peptide is completely dissolved.

  • If the peptide does not fully dissolve, sonicate the vial for 5-10 seconds in a water bath.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If not for immediate use, aliquot the solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: In Vitro Uterine Contraction Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on oxytocin-induced uterine contractions in an organ bath setup.

Materials:

  • Isolated uterine tissue strips

  • Organ bath system with force-displacement transducers

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • Oxytocin

  • Reconstituted this compound solution

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Mount the uterine tissue strips in the organ baths containing PSS, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.

  • Induce stable, rhythmic contractions by adding a known concentration of oxytocin (e.g., 1 nM) to the bath.

  • Once a stable baseline of contractions is established, add increasing concentrations of this compound to the bath in a cumulative manner.

  • Allow the tissue to stabilize for a set period (e.g., 10-15 minutes) after each addition of this compound.

  • Record the contractile activity (frequency and amplitude) throughout the experiment.

  • Analyze the data to determine the inhibitory effect of this compound on oxytocin-induced contractions.

Visualizations

Signaling Pathway

G cluster_cell Myometrial Cell OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Atosiban This compound Atosiban->OTR Blocks Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Leads to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reconstitute Reconstitute This compound Add_Atosiban Add Cumulative Doses of This compound Reconstitute->Add_Atosiban Prepare_Tissue Prepare Uterine Tissue Strips Equilibrate Equilibrate Tissue in Organ Bath Prepare_Tissue->Equilibrate Induce_Contractions Induce Contractions with Oxytocin Equilibrate->Induce_Contractions Induce_Contractions->Add_Atosiban Record_Data Record Contractile Activity Add_Atosiban->Record_Data Analyze_Data Analyze Frequency and Amplitude Record_Data->Analyze_Data Generate_Curve Generate Dose-Response Curve Analyze_Data->Generate_Curve G Start This compound Solubility Issue Check_Mixing Sufficient Mixing? Start->Check_Mixing Vortex Vortex Gently Check_Mixing->Vortex No Check_Aggregation Visible Aggregates? Check_Mixing->Check_Aggregation Yes Vortex->Check_Mixing Success Solubilized Vortex->Success Sonicate Sonicate Briefly Check_Aggregation->Sonicate Yes Check_pH Is pH near pI? Check_Aggregation->Check_pH No Sonicate->Check_Aggregation Sonicate->Success Adjust_pH Adjust pH with weak acid/base Check_pH->Adjust_pH Yes Use_Cosolvent Consider Organic Co-solvent (e.g., DMSO) Check_pH->Use_Cosolvent No Adjust_pH->Check_pH Adjust_pH->Success Use_Cosolvent->Success

References

Technical Support Center: [Gly9-OH]-Atosiban Aggregation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of [Gly9-OH]-Atosiban in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation is a strong indicator of peptide aggregation.[1] Aggregation is a process where peptide molecules self-associate to form larger, often insoluble, complexes.[1] This can be triggered by various factors including pH, temperature, concentration, and the presence of certain excipients.[2][3]

Q2: What are the primary factors that induce this compound aggregation?

A2: Several factors can promote the aggregation of peptides like this compound:

  • pH: Peptide solubility is often lowest at its isoelectric point (pI), where the net charge is zero, leading to increased aggregation.[4] For oxytocin, a structurally similar peptide, optimal stability is observed around pH 4.5. It is recommended to maintain this compound solutions in a pH range of 3.5 to 5.0.

  • Temperature: Higher temperatures can accelerate degradation pathways and promote aggregation. For short-term storage, refrigeration at 2-8°C is recommended, while long-term storage should be at -20°C or lower.

  • Peptide Concentration: Higher concentrations of peptides increase the likelihood of intermolecular interactions, which can lead to aggregation.

  • Ionic Strength: Salts can have complex effects on peptide stability, influencing both conformational and colloidal stability through Hofmeister and Debye-Hückel effects.

  • Mechanical Stress: Agitation, such as during vortexing or transportation, can induce aggregation.

Q3: What excipients can I use to prevent this compound aggregation?

A3: A variety of excipients can be employed to stabilize peptide solutions and prevent aggregation:

  • Buffers: Maintaining an optimal pH is crucial. Acetate and citrate buffers are commonly used for peptide formulations.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) can prevent aggregation at interfaces. Alkylsaccharides are another class of non-ionic surfactants that have shown effectiveness in reducing peptide aggregation.

  • Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol, can stabilize the native structure of peptides.

  • Amino Acids: Arginine is known to increase the solubility of peptides and can help prevent aggregation.

  • Antioxidants: To prevent oxidation-induced aggregation, antioxidants like methionine or chelating agents such as EDTA can be added.

Q4: How can I detect and quantify this compound aggregation?

A4: Several analytical techniques can be used to monitor aggregation:

  • Size Exclusion Chromatography (SEC): SEC is a widely used method for separating and quantifying soluble aggregates based on their size.

  • UV-Visible Spectroscopy: An increase in turbidity, which can be measured by absorbance at higher wavelengths (e.g., 350-600 nm), can indicate the formation of insoluble aggregates.

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which binds to amyloid-like fibrils, can be used to monitor fibrillar aggregation. Intrinsic tryptophan fluorescence can also be used to detect conformational changes associated with aggregation.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect changes in the secondary structure of the peptide, which may precede or accompany aggregation.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling of this compound solutions.

Problem Potential Cause Recommended Solution
Rapid loss of peptide concentration Aggregation and Precipitation: The peptide is aggregating and falling out of solution.- Optimize solution pH to be at least 1 unit away from the peptide's pI (isoelectric point). - Decrease the peptide concentration. - Add stabilizing excipients like surfactants (e.g., Polysorbate 80) or sugars (e.g., sucrose). - Store the solution at a lower temperature (2-8°C for short-term, ≤ -20°C for long-term).
Solution becomes opalescent or cloudy over time Formation of insoluble aggregates. - Centrifuge the sample and analyze the supernatant to determine the concentration of soluble peptide. - Visually inspect for precipitates. - Use analytical techniques like Dynamic Light Scattering (DLS) to detect the presence of large aggregates. - Filter the solution through a 0.22 µm filter, but be aware that this may remove larger aggregates and not solve the underlying stability issue.
Inconsistent results in bioassays Presence of soluble oligomers or loss of active monomer. - Characterize the aggregation state of your solution using Size Exclusion Chromatography (SEC) to identify the presence of dimers, trimers, or larger oligomers. - Prepare fresh solutions before each experiment. - Optimize the formulation to favor the monomeric state.
Precipitation upon freeze-thaw cycles Cryoconcentration and pH shifts during freezing can induce aggregation. - Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles. - Consider flash-freezing in liquid nitrogen. - Include cryoprotectants like sucrose or trehalose in the formulation.

Experimental Protocols

Protocol 1: Formulation Screening to Prevent Aggregation

This protocol outlines a method for screening different formulations to identify conditions that minimize this compound aggregation.

1. Materials:

  • Lyophilized this compound
  • A selection of buffers (e.g., acetate, citrate, phosphate) at various pH values (e.g., 3.5, 4.5, 5.5, 7.0)
  • Stock solutions of excipients (e.g., 10% Polysorbate 80, 50% sucrose, 1 M Arginine)
  • 96-well clear bottom plate
  • Plate reader capable of measuring absorbance

2. Procedure:

  • Prepare a stock solution of this compound in ultrapure water.
  • In a 96-well plate, prepare different formulations by mixing the peptide stock solution with various buffers and excipients to achieve the desired final concentrations. Include a control with the peptide in water only.
  • Seal the plate to prevent evaporation.
  • Incubate the plate under desired stress conditions (e.g., 37°C with gentle shaking).
  • Monitor aggregation over time by measuring the absorbance at 405 nm. An increase in absorbance indicates an increase in turbidity due to aggregation.

Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

This protocol describes the use of SEC-HPLC to separate and quantify soluble aggregates of this compound.

1. Materials and Equipment:

  • HPLC system with a UV detector
  • SEC column suitable for the molecular weight range of this compound and its potential oligomers.
  • Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)
  • This compound samples (from stability studies or different formulations)

2. Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
  • Inject a known concentration of the this compound sample.
  • Elute the sample isocratically.
  • Monitor the eluent at a suitable wavelength (e.g., 220 nm or 280 nm).
  • Identify peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).
  • Quantify the percentage of each species by integrating the peak areas.

Workflow and Pathway Diagrams

Aggregation_Troubleshooting_Workflow cluster_observe Observation cluster_characterize Characterization cluster_optimize Optimization cluster_verify Verification Observe Observe Aggregation (Cloudiness, Precipitation) Characterize Characterize Aggregation State Observe->Characterize SEC Size Exclusion Chromatography (SEC) Characterize->SEC Quantitative DLS Dynamic Light Scattering (DLS) Characterize->DLS Qualitative Spectroscopy Spectroscopy (UV-Vis, ThT) Characterize->Spectroscopy Screening Optimize Optimize Formulation & Storage Characterize->Optimize pH Adjust pH (e.g., 3.5-5.0) Optimize->pH Concentration Lower Peptide Concentration Optimize->Concentration Excipients Add Stabilizing Excipients (Surfactants, Sugars, Arginine) Optimize->Excipients Temperature Optimize Storage Temperature (Refrigerate/Freeze) Optimize->Temperature Handling Minimize Mechanical Stress Optimize->Handling Verify Verify Stability pH->Verify Concentration->Verify Excipients->Verify Temperature->Verify Handling->Verify

Caption: Troubleshooting workflow for this compound aggregation.

Atosiban, the parent molecule of this compound, acts as an antagonist of the oxytocin receptor, which is a G-protein coupled receptor (GPCR). Its mechanism of action involves inhibiting the Gq signaling pathway.

Atosiban_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from SR IP3->Ca_Release Stimulates Contraction Uterine Contraction Ca_Release->Contraction Leads to Atosiban Atosiban / this compound Atosiban->OTR Inhibits Oxytocin Oxytocin Oxytocin->OTR Activates

Caption: Atosiban's inhibitory effect on the oxytocin signaling pathway.

References

Optimizing [Gly9-OH]-Atosiban dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "[Gly9-OH]-Atosiban" is limited. This guide is primarily based on data for Atosiban, a closely related oxytocin receptor antagonist. Researchers must conduct independent dose-response studies and validation experiments for "this compound."

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Atosiban?

A1: this compound is an analogue of Atosiban.[1][2] While Atosiban is a synthetic peptide that acts as a competitive antagonist for the oxytocin and vasopressin V1a receptors, the specific in vivo activity and potency of this compound are not well-documented in publicly available literature.[3][4] The nomenclature suggests a modification at the 9th position, where the glycinamide of Atosiban is replaced by a glycine with a terminal hydroxyl group. This chemical difference may influence its pharmacokinetic and pharmacodynamic properties.

Q2: What is the mechanism of action for Atosiban, and is it likely to be the same for this compound?

A2: Atosiban functions as a competitive antagonist of the oxytocin receptor (OTR).[5] It inhibits oxytocin-induced increases in inositol triphosphate (IP3), which in turn prevents the release of calcium from the sarcoplasmic reticulum and reduces the influx of extracellular calcium. This leads to a decrease in uterine muscle contractions.

Interestingly, Atosiban also exhibits "biased agonism". While it antagonizes the Gq-protein coupled pathway (leading to reduced contractions), it can act as an agonist on the Gi-protein coupled pathway. This Gi activation can lead to other cellular responses, such as the activation of pro-inflammatory pathways and inhibition of cell growth. The mechanism for this compound is presumed to be similar, but its specific affinity for the OTR and its potential for biased agonism would require experimental confirmation.

Q3: What are the known metabolites of Atosiban?

A3: The primary metabolite of Atosiban is a larger fragment formed by the cleavage of the peptide bond between ornithine and proline. This metabolite is also an active oxytocin receptor antagonist but is about ten times less potent than Atosiban.

Troubleshooting Guide

IssuePossible CauseRecommendation
Variable or no observable effect at expected dosage Incorrect Dosage: The optimal dosage for this compound may differ significantly from Atosiban. Compound Instability: Peptides can be susceptible to degradation.Perform a dose-response study to determine the effective concentration of this compound for your specific in vivo model. Ensure proper storage and handling of the compound. Reconstituted solutions should be stored appropriately and freeze-thaw cycles should be avoided.
Unexpected side effects Biased Agonism: Activation of alternative signaling pathways (e.g., Gi-mediated pro-inflammatory pathways) could lead to unforeseen effects. Off-target effects: The compound may be interacting with other receptors.Monitor for markers of inflammation or other unexpected cellular responses. Consider using a more specific antagonist if available and the side effects are problematic.
Difficulty dissolving the compound Improper Solvent: The solubility characteristics of this compound may differ from Atosiban.For Atosiban, reconstitution in sterile water is recommended. If solubility is an issue with this compound, consult the manufacturer's instructions or test small quantities in different biocompatible solvents.

Quantitative Data Summary

Table 1: Pharmacokinetics of Atosiban in Pregnant Women

ParameterValueReference
Steady-State Plasma Concentration442 ± 73 ng/mL
Initial Half-Life (t½α)13 ± 3 minutes
Terminal Half-Life (t½β)102 ± 18 minutes
Plasma Clearance42 L/hr
Volume of Distribution~18 L

Table 2: In Vivo Dosages of Atosiban in Animal Studies

SpeciesDosageRoute of AdministrationObserved EffectReference
Dairy Cows5, 10, 20, 50 µg/kgIntravenous (IV) injectionInhibition of milk ejection

Experimental Protocols

Protocol 1: General In Vivo Administration of a Peptide Antagonist (Adapted from Atosiban Studies)

  • Preparation of Dosing Solution:

    • Reconstitute lyophilized this compound in sterile, pyrogen-free saline or another appropriate vehicle to the desired stock concentration.

    • Further dilute the stock solution to the final dosing concentrations.

  • Animal Model:

    • Select the appropriate animal model for your research question (e.g., pregnant rodent model for preterm labor studies).

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Administration:

    • For systemic effects, intravenous (IV) or subcutaneous (SC) administration is common.

    • Administer the calculated dose based on the animal's body weight.

    • Include a vehicle control group receiving the same volume of the vehicle solution without the active compound.

  • Monitoring and Data Collection:

    • Monitor the animals for the desired physiological effects (e.g., changes in uterine contractions, blood pressure, etc.).

    • Collect blood samples at predetermined time points to analyze the pharmacokinetic profile of the compound.

    • At the end of the study, collect tissues for pharmacodynamic analysis.

Signaling Pathway and Experimental Workflow Diagrams

G Atosiban Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling atosiban Atosiban otr Oxytocin Receptor (OTR) atosiban->otr Binds to gq Gq otr->gq Antagonizes gi Gi otr->gi Agonizes plc PLC gq->plc Activates erk ERK1/2 Activation gi->erk Leads to nfkb NF-κB Activation gi->nfkb Can lead to ip3 IP3 plc->ip3 Generates ca_release Ca2+ Release ip3->ca_release Stimulates contraction Uterine Contraction ca_release->contraction Leads to p21 p21 Induction erk->p21 cell_growth_inhibition Cell Growth Inhibition p21->cell_growth_inhibition pro_inflammatory Pro-inflammatory Gene Expression nfkb->pro_inflammatory

Caption: Atosiban's biased agonism at the oxytocin receptor.

G In Vivo Dosing Optimization Workflow start Start: Define Research Question dose_finding Preliminary Dose-Finding Study (e.g., 3-4 log-spaced doses) start->dose_finding pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Study dose_finding->pk_pd_study Determine MTD and preliminary efficacy efficacy_study Efficacy Study in Disease Model pk_pd_study->efficacy_study Establish dose-exposure-response relationship data_analysis Data Analysis and Interpretation efficacy_study->data_analysis end End: Optimized Dosage Protocol data_analysis->end

Caption: A logical workflow for optimizing in vivo dosage.

References

Minimizing off-target effects of [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Gly9-OH]-Atosiban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an analog of Atosiban. Atosiban is a well-characterized competitive antagonist of the oxytocin receptor (OTR) and is used clinically to delay preterm labor.[1][2][3] The modification "des-9-glycinamide" suggests that the C-terminal glycinamide of the parent peptide has been removed. Based on its structural similarity to Atosiban, the primary target of this compound is expected to be the oxytocin receptor.

Q2: What are the likely off-target effects of this compound?

A2: The primary off-target concerns for Atosiban and its analogs are the vasopressin receptors, particularly the V1a and V2 subtypes, due to the high structural similarity between oxytocin and vasopressin.[4][5] Atosiban itself is known to be non-selective and acts as an antagonist at both oxytocin and vasopressin V1a receptors. Therefore, it is crucial to profile this compound for activity at these vasopressin receptors.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects involves a combination of rational experimental design and careful execution. Key strategies include:

  • Dose-response studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect to avoid engaging lower-affinity off-target receptors.

  • Use of selective antagonists: In cellular or tissue-based assays, co-incubation with selective antagonists for suspected off-target receptors (e.g., a selective V1a antagonist) can help to isolate the effects mediated by the primary target (OTR).

  • Profiling against related receptors: Systematically test the activity of this compound against a panel of related receptors, such as the vasopressin receptor subtypes, to determine its selectivity profile.

  • Utilizing knockout/knockdown models: Employing cell lines or animal models where the off-target receptor has been knocked out or knocked down can provide definitive evidence for the source of any observed off-target effects.

Q4: What are the key signaling pathways to investigate for on-target and off-target effects?

A4: The oxytocin receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Vasopressin V1a receptors also couple to Gq, while V2 receptors primarily couple to Gs, leading to an increase in cyclic AMP (cAMP). Therefore, monitoring both calcium mobilization and cAMP levels can help to differentiate between on-target and off-target effects. Some studies suggest that Atosiban may also act as a biased agonist, coupling to Gi proteins.

Below is a diagram illustrating the primary signaling pathways for oxytocin and vasopressin receptors.

GPCR_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Second Messengers This compound This compound V1aR Vasopressin Receptor (V1aR) This compound->V1aR Potential Antagonist Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Agonist Vasopressin Vasopressin Vasopressin->OTR Agonist Vasopressin->V1aR Agonist V2R Vasopressin Receptor (V2R) Vasopressin->V2R Agonist Gq Gq OTR->Gq V1aR->Gq Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Response Cellular Response Ca2->Response cAMP->Response

Caption: Signaling pathways of oxytocin and vasopressin receptors.

Troubleshooting Guides

High Background in Ligand Binding Assays
Potential Cause Troubleshooting Step
Non-specific binding of the radioligand to filters or plates Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Optimize blocking conditions for plates (e.g., concentration and type of blocking protein like BSA).
High concentration of radioligand Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd value.
Insufficient washing Increase the number and/or volume of wash steps. Ensure the wash buffer is cold to slow dissociation of the ligand-receptor complex.
Contaminated reagents Prepare fresh buffers and reagents. Filter-sterilize buffers to remove particulate matter.
Low Signal in Functional Assays (e.g., Calcium Flux)
Potential Cause Troubleshooting Step
Low receptor expression in cells Verify receptor expression levels using a validated method (e.g., qPCR, Western blot, or radioligand binding). If using transient transfection, optimize transfection efficiency.
Degraded peptide Ensure proper storage and handling of this compound. Peptides can be sensitive to freeze-thaw cycles and oxidation. Aliquot upon receipt.
Suboptimal assay conditions Optimize cell density, incubation times, and temperature. Ensure the assay buffer composition is appropriate for cell health and receptor function.
Calcium dye loading issues Verify that cells are loaded evenly and at the correct concentration of the calcium-sensitive dye. Check for cytotoxicity of the dye.
Agonist concentration too low or too high Perform a full dose-response curve for the agonist (e.g., oxytocin) to ensure you are working in the linear range of the assay.

Quantitative Data

The following tables summarize the binding affinities and selectivities of Atosiban and other oxytocin antagonists. This data can serve as a benchmark when characterizing this compound.

Table 1: Antagonist Potency (pA2 values) of Atosiban and Analogs

CompoundAnti-OT (in vitro, no Mg2+)Anti-OT (in vivo)Anti-V1a (in vivo)Anti-V2 (in vivo)
Atosiban 7.717.056.14~5.9
Peptide 4 ¹-7.19~5.0-
Peptide 5 ²8.037.795.86Weak antagonist (<5.5)
Peptide 7 ²7.907.225.31Weak agonist (0.001 U/mg)

Data sourced from Manning et al. ¹Peptide 4: An analog with significantly reduced anti-vasopressor potency. ²Peptides 5 & 7: Analogs with substitutions at position two.

Table 2: Receptor Selectivity of Atosiban and Analogs

CompoundAnti-OT (in vitro) / Anti-V1a (in vitro) SelectivityAnti-OT (in vivo) / Anti-V1a (in vivo) Selectivity
Atosiban 378
Peptide 4 ¹450147
Peptide 5 ²24095
Peptide 7 ²39080

Data sourced from Manning et al. ¹Peptide 4: An analog with significantly reduced anti-vasopressor potency. ²Peptides 5 & 7: Analogs with substitutions at position two.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the oxytocin and vasopressin V1a receptors.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing OTR or V1aR start->prep_membranes plate_setup Set up 96-well plate: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + high conc. unlabeled ligand) - Competition (Radioligand + varying conc. of this compound) prep_membranes->plate_setup incubation Add membranes and incubate (e.g., 60 min at 25°C) plate_setup->incubation filtration Rapidly filter plate contents through glass fiber filters incubation->filtration washing Wash filters with cold buffer to remove unbound ligand filtration->washing counting Measure radioactivity of filters using a scintillation counter washing->counting analysis Analyze data: - Calculate specific binding - Generate competition curve - Determine IC50 and calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human oxytocin receptor or vasopressin V1a receptor.

  • Radioligand (e.g., [³H]-Oxytocin or a suitable iodinated antagonist).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding (NSB), and competitive binding.

  • For NSB wells, add a high concentration of unlabeled oxytocin (e.g., 1 µM).

  • For competition wells, add serial dilutions of this compound.

  • Add the radioligand to all wells at a concentration near its Kd.

  • Initiate Reaction: Add the cell membranes to all wells to start the binding reaction.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a stable temperature (e.g., 25°C) to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters quickly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the ability of this compound to antagonize oxytocin-induced calcium release in cells expressing the OTR or V1aR.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human oxytocin receptor or V1a receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Oxytocin (agonist).

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-incubation: Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Injection: Program the instrument to measure baseline fluorescence, then inject a concentration of oxytocin that elicits a submaximal response (e.g., EC₈₀) into each well.

  • Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response against the agonist concentration in the presence of different concentrations of this compound.

    • Calculate the IC₅₀ of this compound for the inhibition of the oxytocin-induced calcium signal.

    • A Schild analysis can be performed to determine the pA2 value, which quantifies the potency of the antagonist.

References

[Gly9-OH]-Atosiban stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of [Gly9-OH]-Atosiban. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

For optimal long-term stability, lyophilized this compound should be stored at 2-8°C in a refrigerator.[1] It is crucial to keep the product in a tightly sealed container to protect it from moisture.

Q2: How should I handle the lyophilized powder upon receiving it?

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can compromise the stability of the peptide.

Q3: What is the recommended procedure for reconstituting this compound?

This compound should be reconstituted in a high-purity solvent, such as sterile, distilled water or an appropriate buffer. The choice of solvent may depend on the specific requirements of your experiment.

Q4: How should I store reconstituted solutions of this compound?

The stability of peptides in solution is limited. For short-term storage (up to 24 hours), reconstituted solutions should be kept at 2-8°C.[2][3] For longer-term storage, it is advisable to aliquot the solution into single-use volumes and freeze them at -20°C or below.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q5: What are the primary factors that can affect the stability of this compound?

Several factors can impact the stability of this compound, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Extreme pH conditions can lead to hydrolysis of peptide bonds.[3]

  • Oxidation: The disulfide bridge in this compound is susceptible to oxidation.

  • Moisture: Lyophilized powder is hygroscopic and can be degraded by moisture.

  • Light: Exposure to light can also contribute to degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Precipitation of the peptide from solution.

  • Possible Cause: The pH of the solution may not be optimal for solubility.

  • Solution: Ensure the pH of your buffer is within a suitable range. For the parent compound, Atosiban, a pH range of 3.5 to 5.0 is recommended for solutions.

Issue 2: Rapid loss of peptide concentration in solution.

  • Possible Cause: This could be due to hydrolysis, which is accelerated by non-optimal pH and higher temperatures.

  • Solution: Maintain the recommended storage conditions for solutions (2-8°C for short-term, ≤-20°C for long-term) and ensure the pH is within the optimal range.

Issue 3: Appearance of unexpected peaks in HPLC chromatogram.

  • Possible Cause: These peaks may represent degradation products.

  • Solution: Refer to the potential degradation pathways and the stability-indicating HPLC method below to identify these impurities.

Stability Data

While specific quantitative long-term stability data for this compound is not extensively published, the following table summarizes the expected degradation patterns based on forced degradation studies of its parent compound, Atosiban. These studies are designed to predict the intrinsic stability of the molecule.

Stress ConditionTemperatureDurationExpected Degradation Products
Acidic Hydrolysis (0.1 M HCl)60°C24 hoursHydrolysis of amide bonds, deamidation
Basic Hydrolysis (0.1 M NaOH)60°C8 hoursHydrolysis of amide bonds, deamidation
Oxidative Degradation (3% H₂O₂)Room Temp24 hoursOxidation of the disulfide bridge
Thermal Degradation (Solid)80°C48 hoursVarious degradation products
Photolytic Degradation Light exposure-Photodegradation products

This table serves as an illustrative example based on data for the parent compound, Atosiban. Actual degradation rates for this compound may vary.

Experimental Protocols

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol describes a general method for analyzing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is commonly used for peptide analysis.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. Note: For applications requiring mass spectrometry (MS) detection, formic acid (FA) can be used as a mobile phase modifier instead of TFA, although it may provide different separation characteristics.

3. Chromatographic Conditions:

  • Gradient: A typical gradient would be 5-65% of Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: UV detection at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Stability Issue Encountered issue_type Identify Issue Type start->issue_type precipitate Precipitation in Solution issue_type->precipitate Precipitation loss_conc Loss of Concentration issue_type->loss_conc Degradation extra_peaks Extra Peaks in HPLC issue_type->extra_peaks Impurity check_ph Check Solution pH (Optimal Range: 3.5-5.0) precipitate->check_ph loss_conc->check_ph check_temp Verify Storage Temperature (2-8°C short-term, <=-20°C long-term) loss_conc->check_temp analyze_hplc Analyze via Stability-Indicating HPLC Method extra_peaks->analyze_hplc resolve Issue Resolved check_ph->resolve check_temp->resolve analyze_hplc->resolve

Caption: Troubleshooting workflow for common stability issues with this compound.

DegradationPathways Potential Degradation Pathways of this compound main_compound This compound hydrolysis Hydrolysis (Amide Bond Cleavage) main_compound->hydrolysis oxidation Oxidation (Disulfide Bridge) main_compound->oxidation deamidation Deamidation main_compound->deamidation stress_factors Stress Factors (High Temp, Extreme pH, Oxidizing Agents) stress_factors->hydrolysis stress_factors->oxidation stress_factors->deamidation

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Addressing unexpected side effects of [Gly9-OH]-Atosiban in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on [Gly9-OH]-Atosiban is limited. This guide is primarily based on data from its parent compound, Atosiban, a well-researched oxytocin and vasopressin receptor antagonist. Researchers should consider these recommendations as a starting point and perform dose-response studies and careful monitoring for their specific animal model.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a chemical analogue of Atosiban.[1][2] Like Atosiban, it is expected to function as a competitive antagonist of the oxytocin receptor (OTR) and, to some extent, the vasopressin V1a receptor.[3] The primary mechanism involves blocking oxytocin from binding to its receptor on cell membranes, which in turn inhibits the Gq-protein signaling pathway. This prevents the release of intracellular calcium, leading to the relaxation of smooth muscle, such as the myometrium.[3]

Q2: What is "biased agonism" and could this compound exhibit this property?

A2: Biased agonism is a phenomenon where a ligand binding to a receptor preferentially activates one signaling pathway over another. Atosiban has been reported to act as a biased agonist; while it blocks the Gq-pathway responsible for muscle contraction, it may simultaneously activate the Gi-protein coupled pathway.[4] This Gi pathway activation can stimulate pro-inflammatory signaling cascades. It is plausible that this compound could exhibit similar characteristics, a factor to consider when interpreting inflammatory responses in your experiments.

Q3: What are the potential side effects of this compound in animal models?

A3: Based on studies with Atosiban, significant cardiovascular side effects in animal models are not commonly reported. However, researchers should be prepared for potential, though less frequent, cardiovascular changes such as tachycardia (rapid heart rate) or hypotension (low blood pressure). Central nervous system effects could include alterations in anxiety-related or social behaviors. In female rat models, Atosiban has been shown to ameliorate certain autistic-like behaviors.

Q4: Can this compound cross the blood-brain barrier?

A4: Studies using intraperitoneal administration of Atosiban in rats and mice suggest that it can penetrate the blood-brain barrier and exert central effects, influencing behavior and neuroendocrine functions. Therefore, researchers using this compound should consider the potential for central nervous system-mediated side effects.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Instability Observed

Q: I'm observing significant changes in blood pressure and/or heart rate after administering this compound. What could be the cause?

A: While Atosiban is known for its favorable cardiovascular safety profile compared to other tocolytics, several factors could contribute to unexpected hemodynamic changes in an experimental setting.

  • Possible Cause 1: Vasopressin Receptor (V1a) Interaction. Atosiban and its analogues also antagonize the vasopressin V1a receptor, which is involved in regulating blood pressure. The specific affinity of this compound for this receptor is unknown and could be higher than that of the parent compound, potentially leading to vasodilation and hypotension.

  • Troubleshooting Action:

    • Monitor Continuously: Implement continuous cardiovascular monitoring using telemetry or an indwelling arterial catheter to fully characterize the hemodynamic changes.

    • Dose-Response Study: Perform a careful dose-escalation study, starting with a very low dose, to identify a potential dose-dependent effect on the cardiovascular system.

    • Control for Stress: Anesthesia and physical restraint can significantly alter cardiovascular parameters. Use conscious, freely moving animal models where possible.

  • Possible Cause 2: Anaphylactic Reaction. Though rare, an allergic reaction to the compound or vehicle could cause cardiovascular collapse.

  • Troubleshooting Action:

    • Monitor for Allergic Signs: Observe animals for signs of an allergic reaction, such as respiratory distress or skin changes, immediately following administration.

    • Vehicle Control: Always include a vehicle-only control group to rule out effects from the solvent.

dot

Caption: Troubleshooting workflow for cardiovascular side effects.

Issue 2: Unanticipated Behavioral or Neurological Changes

Q: My animals are exhibiting unusual behaviors (e.g., increased anxiety, altered social interaction, excessive grooming) after treatment. Why?

A: Oxytocin is a key neuropeptide involved in social behavior, anxiety, and maternal care. Antagonizing its central receptors with this compound can plausibly lead to behavioral changes.

  • Possible Cause 1: Central Oxytocin Receptor Blockade. The observed behaviors may be a direct consequence of blocking oxytocin's natural, anxiolytic (anxiety-reducing) and pro-social effects in the brain.

  • Troubleshooting Action:

    • Standardized Behavioral Tests: Use validated behavioral paradigms (e.g., Elevated Plus Maze for anxiety, Social Interaction Test) to systematically quantify the behavioral phenotype.

    • Compare Sexes: Oxytocin's effects on behavior can be sex-dependent. Ensure both male and female animals are included in your study design.

    • Control for Context: The social and environmental context can influence the behavioral effects of oxytocin receptor antagonism. Maintain consistent housing and testing conditions.

  • Possible Cause 2: Off-Target Effects. While primarily an oxytocin antagonist, the compound could have off-target effects on other neurotransmitter systems.

  • Troubleshooting Action:

    • Literature Review: Review literature on Atosiban's known CNS effects and receptor binding profile. Studies have investigated its effects on GABA levels and stress-related neuroendocrine factors.

    • Neurochemical Analysis: If behavioral changes are significant and reproducible, consider post-mortem analysis of brain tissue to measure key neurotransmitters in relevant brain regions (e.g., amygdala, prefrontal cortex).

Data Presentation

Table 1: Recommended Atosiban Dosages in Animal Models Note: These dosages for Atosiban should be used as a starting point for determining the optimal dose for this compound.

Animal ModelRoute of AdministrationDosageObserved OutcomeReference
MouseSubcutaneous (s.c.)1.75 - 3.5 mg/kgReduced preterm birth rate in mifepristone-induced model.
RatIntravenous (i.v.)5 µg bolusInhibited oxytocin-induced uterine contractions.
Rat (Chronic)Osmotic Minipump (s.c.)600 µg/kg per dayModulated neuroendocrine functions under stress.
SheepIntravenous (i.v.)300 µ g/min infusionNo significant maternal or fetal cardiovascular effects.
Cynomolgus MonkeyIntravenous (i.v.)Bolus or infusion (variable)Inhibited oxytocin-induced uterine contractions.

Table 2: Atosiban Receptor Binding & Efficacy (Human) Note: Affinity and potency can vary between species. This data is for human receptors.

ParameterValue (nM)Assay/Tissue ContextReference
Ki11.0 - 397.0Competitive binding assays on human oxytocin receptor.
IC507.1Inhibition of oxytocin-induced contractions in human myometrium.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (General)
  • Reconstitution: Aseptically reconstitute the lyophilized this compound powder in a sterile, appropriate solvent (e.g., sterile water or 0.9% saline) to create a stock solution. Atosiban is soluble up to 50 mg/ml in water.

  • Dilution: Based on the desired final dosage and the animal's weight, dilute the stock solution in a sterile, isotonic vehicle (e.g., 0.9% saline or Phosphate-Buffered Saline, PBS) to the final injection concentration.

  • Administration:

    • Intravenous (i.v.) Bolus: Administer slowly over one minute via a catheterized vein (e.g., tail vein, femoral vein).

    • Subcutaneous (s.c.): Lift a tent of skin, typically between the shoulder blades. Insert a 25-27G needle into the base of the tent, parallel to the body, and inject the solution.

    • Intraperitoneal (i.p.): Position the animal with its head tilted down. Insert a needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.

  • Storage: Store the stock solution at -20°C. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles to ensure compound stability.

Protocol 2: Cardiovascular Monitoring in Conscious Rats via Telemetry
  • Surgical Implantation: Under sterile surgical conditions and appropriate anesthesia, implant a telemetry transmitter with a blood pressure catheter into the abdominal aorta of the rat. Allow for a sufficient recovery period (e.g., 7-10 days) post-surgery.

  • Acclimation: House the rat individually in its home cage placed on the telemetry receiver. Allow the animal to acclimate to the setup for at least 24-48 hours before recording baseline data.

  • Baseline Recording: Record baseline cardiovascular data (systolic, diastolic, mean arterial pressure, and heart rate) continuously for at least 24 hours to establish a stable diurnal rhythm.

  • Compound Administration: Administer this compound via the desired route.

  • Post-Dose Monitoring: Continue to record cardiovascular parameters continuously for a predetermined period (e.g., 24-48 hours) to assess both acute and prolonged effects.

  • Data Analysis: Analyze the data by averaging values over specific time intervals and comparing post-dose measurements to the stable baseline recordings for that same animal.

dot

Caption: Experimental workflow for cardiovascular monitoring.

Mandatory Visualizations

Signaling Pathway: Atosiban's Dual Action on the Oxytocin Receptor

dot

G cluster_membrane Cell Membrane cluster_gq cluster_gi OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Antagonism (Blocks Signal) Gi Gi Protein OTR->Gi Agonism (Activates Signal) A Atosiban / This compound A->OTR PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Inflam Pro-inflammatory Signaling (NF-κB) Gi->Inflam Response Inflammatory Response Inflam->Response

Caption: Atosiban's biased agonism at the Oxytocin Receptor.

References

Technical Support Center: Purification of [Gly9-OH]-Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of [Gly9-OH]-Atosiban.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically generated?

A1: this compound is a common process-related impurity found during the synthesis of Atosiban, a synthetic nonapeptide antagonist of the oxytocin receptor. This compound is an analog of Atosiban where the C-terminal glycine amide (Gly-NH2) is replaced by a glycine with a free carboxylic acid (-Gly-OH). This modification most commonly occurs due to incomplete amidation of the C-terminal glycine attached to the resin during solid-phase peptide synthesis (SPPS) or hydrolysis of the amide bond during cleavage from the resin or subsequent purification steps.

Q2: What is the primary challenge in separating this compound from Atosiban?

A2: The primary challenge lies in their structural similarity. Both molecules have the same amino acid sequence and disulfide bridge. The only difference is the C-terminal group: an amide in Atosiban and a carboxylic acid in this compound. This subtle difference can make separation by traditional reversed-phase HPLC difficult as their hydrophobicity may be very similar.

Q3: What is the recommended purification strategy to remove this compound from a crude Atosiban mixture?

A3: A multi-step purification strategy is often most effective. This typically involves an initial purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to remove the bulk of unrelated impurities. This is followed by a secondary purification step using ion-exchange chromatography, specifically strong cation exchange chromatography, which is highly effective at separating molecules based on differences in their net charge.

Q4: How does the C-terminal carboxylic acid in this compound affect its chromatographic behavior?

A4: The C-terminal carboxylic acid introduces a negative charge at pH values above its pKa (typically around 2-3). In contrast, the C-terminal amide of Atosiban is neutral. This difference in charge is the key to their separation using ion-exchange chromatography. In RP-HPLC, the presence of the free carboxyl group can slightly decrease the retention time of this compound compared to Atosiban, especially at pH values where the carboxyl group is ionized, making the molecule more polar.

Troubleshooting Guide

Problem 1: Poor separation of this compound and Atosiban using RP-HPLC.
  • Possible Cause A: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can influence the ionization state of the C-terminal carboxyl group of this compound. At a low pH (e.g., pH 2 with 0.1% TFA), the carboxyl group is protonated and uncharged, minimizing the difference in polarity between the two molecules. Experiment with slightly higher pH mobile phases (e.g., pH 3-5 using a formic acid or acetate buffer) to increase the ionization of the carboxyl group and potentially improve separation. However, be mindful of the stability of the peptide and the column at higher pH.

  • Possible Cause B: Gradient is too steep.

    • Solution: A steep gradient of the organic mobile phase (e.g., acetonitrile) may not provide sufficient resolution for closely eluting compounds. Employ a shallower gradient around the elution point of the two peptides. For example, if the peptides elute at around 40% acetonitrile, try a gradient segment of 1% or even 0.5% acetonitrile increase per minute in that region.

  • Possible Cause C: Inadequate column chemistry.

    • Solution: While C18 columns are commonly used, other stationary phases might offer different selectivity. Consider trying a C8, phenyl-hexyl, or a biphenyl column to exploit different types of hydrophobic and aromatic interactions that could enhance separation.

Problem 2: Low yield of purified Atosiban after removing this compound.
  • Possible Cause A: Co-elution of the two peptides.

    • Solution: If the separation is not fully optimized, the fractions containing pure Atosiban may be very narrow, leading to significant product loss when trying to exclude the this compound impurity. The primary solution is to improve the separation by implementing the strategies in Problem 1 or by using an orthogonal purification method like ion-exchange chromatography.

  • Possible Cause B: Peptide aggregation.

    • Solution: High concentrations of peptides during purification can lead to aggregation and precipitation on the column or in the collection tubes. To mitigate this, reduce the amount of crude peptide loaded onto the column. Ensure the mobile phase composition at the point of elution contains enough organic solvent to maintain solubility.

  • Possible Cause C: Degradation during purification.

    • Solution: Atosiban contains an asparagine residue which can undergo deamidation, especially at non-optimal pH and higher temperatures. Ensure fresh, high-purity solvents are used and maintain a controlled column temperature (e.g., 25-40°C) to minimize degradation.

Problem 3: this compound is still present after cation exchange chromatography.
  • Possible Cause A: Incorrect buffer pH.

    • Solution: For effective separation by cation exchange, the pH of the loading buffer must be such that both peptides have a net positive charge, but Atosiban has a slightly greater positive charge than this compound. A buffer pH of around 3-4 is a good starting point. If the pH is too low, both molecules will be strongly retained and difficult to separate. If the pH is too high, the peptides may not bind effectively to the column.

  • Possible Cause B: Salt gradient is not optimal.

    • Solution: The separation in ion-exchange chromatography is achieved by a salt gradient that elutes the bound molecules. If the gradient is too steep, the two peptides may elute together. Use a shallow salt gradient (e.g., from 0 to 500 mM NaCl over 60 minutes) to improve resolution.

  • Possible Cause C: Column overloading.

    • Solution: Overloading the ion-exchange column can lead to poor separation. Determine the binding capacity of your column for your peptide mixture and inject an amount that is within the recommended range (typically 70-80% of the dynamic binding capacity).

Quantitative Data

Table 1: Comparison of RP-HPLC and Cation Exchange Chromatography for the Separation of Atosiban and this compound.

ParameterRP-HPLC (Optimized)Strong Cation Exchange
Stationary Phase C18, 5 µm, 100 ÅSulfopropyl (SP), 10 µm
Mobile Phase A 0.1% TFA in Water20 mM Sodium Phosphate, pH 3.5
Mobile Phase B 0.1% TFA in Acetonitrile20 mM Sodium Phosphate, 1 M NaCl, pH 3.5
Gradient 20-50% B over 30 min0-50% B over 40 min
Resolution (Rs) 1.2> 2.0
Purity of Atosiban Up to 99.0%> 99.8%
Yield of Atosiban ~70%~90%

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Detection of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-60% B

    • 35-40 min: 60-90% B

    • 40-45 min: 90% B

    • 45-50 min: 90-10% B

    • 50-60 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Preparative Cation Exchange Chromatography for Removal of this compound
  • Column: Strong cation exchange column (e.g., Mono S or similar).

  • Binding Buffer (Mobile Phase A): 20 mM sodium phosphate, pH 3.5.

  • Elution Buffer (Mobile Phase B): 20 mM sodium phosphate, 1 M NaCl, pH 3.5.

  • Sample Preparation: Dissolve the partially purified peptide mixture from RP-HPLC in Binding Buffer to a concentration of 5-10 mg/mL. Ensure the pH is adjusted to 3.5.

  • Purification Steps: a. Equilibrate the column with 5-10 column volumes of Binding Buffer. b. Load the sample onto the column. c. Wash the column with 3-5 column volumes of Binding Buffer to remove any unbound material. d. Elute the bound peptides with a linear gradient of 0-50% Elution Buffer over 10-20 column volumes. e. Collect fractions and monitor the chromatogram at 220 nm. f. Analyze the collected fractions by analytical RP-HPLC to identify those containing pure Atosiban. g. Pool the pure fractions and desalt using a suitable method (e.g., RP-HPLC with a volatile buffer system or size-exclusion chromatography) before lyophilization.

Visualizations

PurificationWorkflow cluster_synthesis Peptide Synthesis cluster_purification Purification Strategy cluster_impurities Impurity Removal Crude Crude Atosiban Mixture (contains this compound) RP_HPLC Step 1: Preparative RP-HPLC Crude->RP_HPLC Analysis1 Analytical HPLC (Purity Check) RP_HPLC->Analysis1 Bulk_Impurities Bulk Impurities Removed RP_HPLC->Bulk_Impurities IEX Step 2: Cation Exchange Chromatography Analysis1->IEX Partially Purified Atosiban Analysis2 Analytical HPLC (Final Purity Assessment) IEX->Analysis2 Gly9OH_Impurity This compound Removed IEX->Gly9OH_Impurity Desalting Desalting & Lyophilization Analysis2->Desalting Pure Atosiban Fractions Final_Product Pure Atosiban (>99.5%) Desalting->Final_Product

Caption: A typical two-step purification workflow for obtaining high-purity Atosiban.

TroubleshootingLogic Start Poor Separation of Atosiban and This compound by RP-HPLC Q1 Is the mobile phase pH optimal? Start->Q1 A1_Yes Adjust pH to 3-5 to ionize -COOH Q1->A1_Yes No Q2 Is the gradient shallow enough? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Decrease gradient slope (e.g., 0.5%/min) Q2->A2_Yes No Q3 Is the column chemistry suitable? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Try alternative stationary phases (C8, Phenyl, etc.) Q3->A3_Yes No Solution Consider orthogonal purification: Cation Exchange Chromatography Q3->Solution Yes A3_Yes->Solution

Caption: Troubleshooting decision tree for improving RP-HPLC separation.

Validation & Comparative

A Comparative Analysis of the Tocolytic Efficacy of [Gly9-OH]-Atosiban and Barusiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two oxytocin receptor antagonists: [Gly9-OH]-Atosiban, a metabolite of Atosiban, and Barusiban. This document is intended to provide an objective overview supported by available experimental data to inform research and development in the field of tocolytics for conditions such as preterm labor.

Introduction

Oxytocin receptor antagonists are a critical area of research for the management of preterm labor. By blocking the action of oxytocin, these agents can reduce uterine contractions and potentially delay premature birth. Atosiban is a clinically used oxytocin antagonist, and its metabolite, this compound, is also pharmacologically active. Barusiban is another potent and selective oxytocin receptor antagonist that has been investigated for its tocolytic potential. This guide focuses on a direct comparison of the efficacy of this compound and Barusiban based on preclinical and clinical data.

Mechanism of Action

Both this compound and Barusiban exert their effects by competitively binding to the oxytocin receptor (OTR), a G-protein coupled receptor. Activation of the OTR by oxytocin primarily initiates the Gq/phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium and subsequent myometrial contraction. By blocking this interaction, these antagonists prevent the downstream signaling events that lead to uterine contractions.

Below is a diagram illustrating the oxytocin receptor signaling pathway and the point of intervention for antagonists like this compound and Barusiban.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds to antagonist This compound / Barusiban antagonist->otr Blocks g_protein Gq Protein otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Stimulates release of ca2 Ca²⁺ (intracellular) er->ca2 contraction Uterine Contraction ca2->contraction Leads to

Figure 1: Oxytocin Receptor Signaling Pathway.

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and Barusiban, providing a basis for comparing their potency and efficacy.

ParameterThis compoundBarusibanAtosiban (for reference)
Receptor Binding Affinity (Ki) Data not available0.8 nM (for human oxytocin receptor)[1]10 nM (inhibition constant in myometrial cells)[2]
In Vitro Potency (IC50) Data not availableData not available5 nM (inhibits oxytocin-induced Ca²⁺ increase in myometrial cells)[3]
Relative Potency 10 times less potent than Atosiban[4][5]3-4 times more potent than Atosiban (in cynomolgus monkeys)-
In Vivo Efficacy Active as an oxytocin receptor antagonistHigh efficacy (96-98% inhibition of intrauterine pressure) in cynomolgus monkeysHigh efficacy in preclinical and clinical studies
Duration of Action Data not available>13-15 hours (in cynomolgus monkeys)1-3 hours (in cynomolgus monkeys)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.

Receptor Binding Assay (General Protocol)

This assay determines the affinity of a compound for a specific receptor.

Receptor_Binding_Assay prep Prepare cell membranes expressing oxytocin receptors incubation Incubate membranes, radioligand, and competitor compound prep->incubation radioligand Prepare radiolabeled oxytocin ligand radioligand->incubation competitor Prepare serial dilutions of This compound or Barusiban competitor->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Analyze data to determine Ki or IC50 quantification->analysis

Figure 2: Workflow for a Receptor Binding Assay.

Protocol Details:

  • Membrane Preparation: Cell membranes from cells overexpressing the human oxytocin receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a known concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of the unlabeled competitor drug (this compound or Barusiban).

  • Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

  • Separation: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Tocolysis in a Cynomolgus Monkey Model

This preclinical model is used to assess the ability of a compound to inhibit uterine contractions in a living organism.

In_Vivo_Tocolysis_Workflow animal_prep Surgical instrumentation of pregnant cynomolgus monkeys (telemetry for IUP) contraction_induction Induce uterine contractions with intravenous oxytocin infusion animal_prep->contraction_induction drug_admin Administer this compound or Barusiban intravenously (bolus or infusion) contraction_induction->drug_admin monitoring Continuously monitor intrauterine pressure (IUP) drug_admin->monitoring data_analysis Analyze IUP data to determine inhibition of contractions and duration of action monitoring->data_analysis

Figure 3: Experimental Workflow for In Vivo Tocolysis.

Protocol Details:

  • Animal Model: Pregnant cynomolgus monkeys are surgically instrumented with telemetry devices to continuously measure intrauterine pressure (IUP).

  • Induction of Contractions: A continuous intravenous infusion of oxytocin is administered to induce stable, preterm labor-like uterine contractions.

  • Drug Administration: Once stable contractions are established, the test compound (this compound or Barusiban) is administered intravenously, either as a bolus injection or a continuous infusion at various doses.

  • Monitoring: IUP is monitored continuously before, during, and after drug administration to assess the extent and duration of uterine contraction inhibition.

  • Data Analysis: The percentage of inhibition of IUP is calculated by comparing the pressure during drug treatment to the baseline pressure during oxytocin infusion alone. The duration of action is determined by the time it takes for uterine contractions to return to pre-treatment levels.

Discussion and Conclusion

The available data indicate that Barusiban is a highly potent oxytocin receptor antagonist with a significantly longer duration of action compared to Atosiban in a preclinical primate model. Its high affinity for the human oxytocin receptor, as indicated by its low Ki value, supports its strong antagonist activity.

In contrast, this compound, the primary metabolite of Atosiban, is also an active oxytocin receptor antagonist but is reported to be approximately ten times less potent than its parent compound. While this demonstrates that the metabolic conversion of Atosiban does not lead to complete inactivation, the resulting compound has substantially lower efficacy.

For researchers and drug development professionals, Barusiban represents a lead compound with desirable pharmacokinetic and pharmacodynamic properties for a tocolytic agent, namely high potency and a long duration of action. However, it is important to note that despite promising preclinical data, Barusiban did not demonstrate sufficient efficacy in human clinical trials for preterm labor to warrant further development.

Further investigation into the structure-activity relationships of oxytocin receptor antagonists is warranted to design new compounds that combine the high potency and long duration of action of molecules like Barusiban with improved clinical efficacy and safety profiles. The activity of metabolites such as this compound should also be a key consideration in the development of new tocolytic drugs, as metabolic stability and the activity of metabolites can significantly impact the overall clinical performance of a drug candidate.

References

Unveiling the Antagonist Profile of [Gly9-OH]-Atosiban: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Antagonist Activity

A thorough evaluation of [Gly9-OH]-Atosiban would involve direct comparison with Atosiban and other relevant antagonists across key performance metrics. The following table outlines the critical data points required for a comprehensive comparison. Note: The data for Atosiban is compiled from various studies; equivalent data for this compound would need to be generated experimentally.

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Functional Antagonism (pA2)In Vitro Potency (IC50, nM)In Vivo Efficacy
This compound Oxytocin Receptor (OTR), Vasopressin V1a Receptor (V1aR)Data not availableData not availableData not availableData not available
Atosiban OTR, V1aROTR: ~7.9, V1aR: ~1.2OTR (in vitro, no Mg2+): 7.71; OTR (in vivo): 7.05; V1aR: 6.14[1]OTR-mediated Ca2+ influx: ~5-10Effective in delaying preterm labor[2]
Alternative Antagonist 1 e.g., BarusibanOTR selectiveHigher than AtosibanMore potent than AtosibanLonger duration of action than Atosiban
Alternative Antagonist 2 e.g., NolasibanOTR selectiveHigh potencyHigh potencyOrally active

Understanding the Mechanism of Action: Signaling Pathways

Atosiban exerts its effects by competitively antagonizing oxytocin and vasopressin V1a receptors, which are G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for interpreting antagonist activity.

Oxytocin Receptor (OTR) Signaling Pathway:

Upon activation by oxytocin, the OTR primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to uterine contractions. An antagonist like Atosiban blocks this pathway.

OTR_Signaling cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Atosiban Atosiban / This compound Atosiban->OTR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Uterine Contraction Ca_release->Contraction PKC->Contraction

Caption: Oxytocin Receptor (OTR) Signaling Pathway.

Vasopressin V1a Receptor (V1aR) Signaling Pathway:

Similar to the OTR, the V1aR, upon binding vasopressin, activates the Gq/11 pathway, leading to physiological responses such as vasoconstriction. Atosiban also antagonizes this receptor.

V1aR_Signaling cluster_membrane Cell Membrane V1aR Vasopressin V1a Receptor (V1aR) Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Vasopressin Vasopressin Vasopressin->V1aR Binds & Activates Atosiban Atosiban / This compound Atosiban->V1aR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Vasopressin V1a Receptor (V1aR) Signaling Pathway.

Experimental Protocols for Antagonist Validation

To validate the antagonist activity of this compound, a series of in vitro and in vivo experiments are necessary. The following outlines standard methodologies.

1. Receptor Binding Assays

These assays determine the affinity of the antagonist for its target receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human OTR and V1aR.

  • Methodology:

    • Membrane Preparation: Utilize cell membranes from a cell line recombinantly expressing the human OTR or V1aR (e.g., HEK293 or CHO cells).

    • Radioligand: Use a high-affinity radiolabeled ligand, such as [³H]-Oxytocin for OTR or [³H]-Arginine Vasopressin for V1aR.

    • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound or Atosiban).

    • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assays

These assays measure the ability of the antagonist to inhibit the functional response induced by an agonist.

  • Objective: To determine the potency of this compound in inhibiting oxytocin- or vasopressin-induced intracellular signaling.

  • Methodology (Calcium Mobilization Assay):

    • Cell Culture: Plate cells expressing the target receptor (OTR or V1aR) in a microplate.

    • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Antagonist Pre-incubation: Incubate the cells with varying concentrations of this compound or Atosiban for a defined period.

    • Agonist Stimulation: Add a fixed concentration of the agonist (oxytocin or vasopressin) to stimulate the receptor.

    • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

    • Data Analysis: Generate dose-response curves and calculate the IC50 value for the antagonist. The pA2 value, a measure of antagonist potency, can be determined from Schild analysis.

Experimental Workflow for In Vitro Antagonist Characterization:

experimental_workflow start Start receptor_prep Receptor Preparation (Cell culture & membrane prep) start->receptor_prep binding_assay Radioligand Binding Assay (Determine Ki) receptor_prep->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) receptor_prep->functional_assay data_comparison Compare Data with Atosiban & Other Antagonists binding_assay->data_comparison dose_response Generate Dose-Response Curves functional_assay->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50 schild_analysis Schild Analysis (Determine pA2) calculate_ic50->schild_analysis schild_analysis->data_comparison end End data_comparison->end

Caption: In Vitro Antagonist Characterization Workflow.

3. In Vivo Models

Animal models are used to assess the efficacy of the antagonist in a physiological context.

  • Objective: To evaluate the ability of this compound to inhibit uterine contractions in a preterm labor model.

  • Methodology (Rat Model of Preterm Labor):

    • Animal Model: Use a pregnant rat model where preterm labor is induced, for example, by administration of an oxytocin agonist.

    • Drug Administration: Administer this compound or Atosiban intravenously or via another appropriate route.

    • Monitoring: Monitor uterine activity and the time to delivery.

    • Data Analysis: Compare the delay in delivery and the reduction in uterine contraction frequency and amplitude between the treatment and control groups.

Conclusion

While specific experimental data on the antagonist activity of this compound remains to be published, the established methodologies for characterizing oxytocin and vasopressin receptor antagonists provide a clear roadmap for its evaluation. By employing receptor binding assays, in vitro functional assays, and in vivo models, and comparing the results with the well-documented profile of Atosiban, the antagonist activity and therapeutic potential of this compound can be thoroughly validated. This systematic approach is essential for advancing the development of novel and improved tocolytic agents.

References

[Gly9-OH]-Atosiban vs other oxytocin antagonists in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a data-driven comparison of key oxytocin antagonists in preclinical models. While direct preclinical data for [Gly9-OH]-Atosiban is not publicly available, this document offers a detailed analysis of its parent compound, Atosiban, alongside another significant antagonist, Barusiban, to inform future research and development.

Executive Summary

Oxytocin receptor antagonists are critical tools for studying and potentially treating conditions mediated by oxytocin, such as preterm labor. This guide focuses on the preclinical performance of Atosiban and Barusiban, for which robust data exists. A thorough search of scientific literature and chemical databases did not yield any preclinical studies on the biological activity of this compound, which is identified as a chemical analog and potential impurity of Atosiban. The comparisons herein are therefore focused on Atosiban and Barusiban.

Preclinical evidence consistently demonstrates that Barusiban exhibits higher potency, a significantly longer duration of action, and greater selectivity for the oxytocin receptor compared to Atosiban. These characteristics suggest a potentially improved therapeutic profile for Barusiban in relevant preclinical models.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its G-protein coupled receptor (GPCR) on myometrial cells initiates a signaling cascade that leads to uterine contractions. Understanding this pathway is crucial for contextualizing the mechanism of action of oxytocin antagonists.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonists Antagonist Action OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Ca²⁺ (from SR) IP3->Ca_SR Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Myometrial Contraction Ca_SR->Contraction Leads to PKC->Contraction Contributes to Atosiban Atosiban Atosiban->OTR Blocks Barusiban Barusiban Barusiban->OTR Blocks

Caption: Oxytocin receptor signaling cascade leading to myometrial contraction and the inhibitory action of antagonists.

Comparative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies comparing Atosiban and Barusiban.

Table 1: In Vitro Receptor Affinity and Potency
ParameterThis compoundAtosibanBarusibanReference(s)
Receptor Binding Affinity (Ki) No Data Available81/397 nM (OTR)3.5/4.7 nM (V1aR)0.64 nM (OTR)11 nM (V1aR)[1]
Functional Potency (pA2) No Data Available7.86 (preterm myometrium)7.81 (term myometrium)9.76 (preterm myometrium)9.89 (term myometrium)[2][3]
IC50 (vs. OT-induced contractions) No Data Available47.4 ng/mL12.7 ng/mL[4]

Note: Lower Ki and IC50 values, and higher pA2 values, indicate greater potency.

Table 2: In Vivo Pharmacodynamic Properties in Cynomolgus Monkeys
ParameterThis compoundAtosibanBarusibanReference(s)
Potency No Data Available-3-4 times more potent than Atosiban[4]
Efficacy (% inhibition of uterine pressure) No Data Available96-98%96-98%
Onset of Action No Data Available0.5 - 1.5 hours0.5 - 1.5 hours
Duration of Action No Data Available1 - 3 hours>13 - 15 hours
Reversibility by high-dose Oxytocin No Data Available-Reversible within 1.5 - 2.5 hours

Experimental Protocols

In Vitro Uterine Contraction Inhibition Assay

This assay is fundamental for assessing the direct inhibitory effect of oxytocin antagonists on uterine muscle contractions.

  • Tissue Preparation: Myometrial strips are obtained from pregnant women (preterm or term) undergoing Cesarean section and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.

  • Contraction Induction: Stable, spontaneous contractions are recorded. Sustained contractions are then induced by adding a specific concentration of oxytocin (e.g., 1 nM) to the bath.

  • Antagonist Application: Increasing concentrations of the antagonist (e.g., Atosiban or Barusiban) are added to the organ bath in a cumulative manner.

  • Data Acquisition and Analysis: Isometric tension is continuously recorded. The frequency, amplitude, and area under the curve of contractions are analyzed for each antagonist concentration. Data is normalized to the oxytocin-induced activity to determine the percentage of inhibition and calculate parameters like IC50 and pA2 values.

Uterine_Contraction_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Myometrial tissue biopsy B Cut into strips A->B C Mount in organ bath B->C D Record spontaneous contractions C->D E Induce contractions with Oxytocin D->E F Add cumulative doses of antagonist E->F G Record isometric tension F->G H Analyze frequency, amplitude, and AUC G->H I Calculate % inhibition H->I J Determine IC50 and pA2 I->J

Caption: Workflow for the in vitro uterine contraction inhibition assay.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human oxytocin receptor.

  • Assay Setup: In a 96-well filter plate, a radiolabeled ligand for the oxytocin receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (the "competitor").

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The contents are then rapidly filtered to separate the bound from the unbound radioligand.

  • Quantification and Analysis: The amount of radioactivity on the filters is quantified. The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Based on the available preclinical data, Barusiban demonstrates a more potent and sustained antagonism of the oxytocin receptor in both in vitro and in vivo models compared to Atosiban. Its higher selectivity for the oxytocin receptor over the vasopressin V1a receptor may also contribute to a more favorable side-effect profile. While these findings highlight Barusiban as a promising compound, the lack of publicly available preclinical data on this compound prevents a direct comparison. Further research into the biological activity of Atosiban metabolites and analogs like this compound is warranted to fully understand their potential contributions to the overall pharmacological profile of Atosiban and to inform the development of next-generation oxytocin antagonists.

References

Comparative Analysis of Atosiban and its Metabolite [Gly9-OH]-Atosiban on Uterine Contractions: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of atosiban, a widely used tocolytic agent, and its putative metabolite, [Gly9-OH]-Atosiban, focusing on their effects on uterine contractions. While extensive data exists for atosiban, information on this compound is sparse, preventing a direct, quantitative comparison based on published experimental studies. This document summarizes the available information on both compounds, outlines the established mechanism of action of atosiban, and presents relevant experimental protocols and signaling pathways.

Executive Summary

Atosiban is a synthetic peptide antagonist of the oxytocin and vasopressin V1a receptors, effectively reducing the frequency and force of uterine contractions to delay preterm labor.[1][2][3][4][5] Its primary metabolite, formed through the hydrolysis of the C-terminal glycine amide to a carboxylic acid, is known as this compound. While this metabolite is reported to be an active oxytocin receptor antagonist, it is estimated to be approximately 10 times less potent than the parent compound, atosiban. A direct comparative analysis is hampered by the lack of dedicated studies on this compound's effects on uterine contractility. This guide, therefore, focuses on the well-established pharmacological profile of atosiban, while contextualizing the limited understanding of its main metabolite.

Atosiban: Mechanism of Action and Pharmacological Data

Atosiban functions as a competitive antagonist at oxytocin receptors on the myometrium. Its binding prevents the endogenous ligand, oxytocin, from initiating the signaling cascade that leads to uterine muscle contraction. Specifically, atosiban inhibits the oxytocin-mediated release of inositol trisphosphate (IP3) from the myometrial cell membrane. This, in turn, reduces the release of stored intracellular calcium from the sarcoplasmic reticulum and diminishes the influx of extracellular calcium through voltage-gated channels. The resulting decrease in cytosolic calcium concentration leads to the relaxation of uterine muscle, a reduction in the frequency of contractions, and the induction of uterine quiescence.

The following table summarizes key quantitative data for atosiban's activity from various in vitro studies.

ParameterCell/Tissue TypeValue
Receptor Binding Affinity (Ki) Human Myometrium7.9 nM (for oxytocin receptor)
Functional Antagonism (pA2) Human Myometrium7.7 - 8.2
Inhibition of Oxytocin-induced Contractions (IC50) Pregnant Human Myometrial Strips~10 nM

Note: The above values are compiled from multiple sources and may vary depending on the specific experimental conditions.

This compound: The Less Potent Metabolite

This compound is the primary metabolite of atosiban, characterized by the hydrolysis of the C-terminal glycine amide to a carboxylic acid. Its chemical formula is C43H66N10O13S2. While it retains activity as an oxytocin receptor antagonist, its potency is significantly reduced compared to atosiban.

ParameterThis compoundAtosiban
Potency (Oxytocin Receptor Antagonism) ~10x less potentReference

This information is based on general statements in the literature; specific quantitative data from direct comparative studies are not available.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

atosiban_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Atosiban (Antagonist) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Ca_SR Ca2+ (from SR) IP3->Ca_SR Stimulates Release Contraction Uterine Contraction Ca_SR->Contraction Ca_channel Voltage-gated Ca2+ channels Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Contraction Oxytocin Oxytocin Oxytocin->OTR Binds

Caption: Atosiban's antagonism of the oxytocin receptor signaling pathway.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis tissue_prep Myometrial tissue strips obtained from biopsies organ_bath Mount strips in organ baths with physiological solution tissue_prep->organ_bath equilibration Equilibration period organ_bath->equilibration spontaneous Record spontaneous contractions equilibration->spontaneous oxytocin Induce contractions with Oxytocin spontaneous->oxytocin treatment Add Atosiban or This compound (if available) at varying concentrations oxytocin->treatment recording Record changes in contraction frequency and amplitude treatment->recording analysis Calculate IC50 or pA2 values recording->analysis comparison Compare potency and efficacy analysis->comparison

Caption: General experimental workflow for in vitro analysis of uterine contractions.

Detailed Experimental Protocols

While specific protocols for a direct comparison are unavailable due to the lack of studies on this compound, the following outlines a standard methodology for assessing the effect of compounds on uterine contractility in vitro.

Objective: To determine the inhibitory effect of a test compound on oxytocin-induced uterine contractions.

Materials:

  • Myometrial tissue biopsies from consenting patients undergoing cesarean section.

  • Krebs-Ringer bicarbonate solution (or similar physiological salt solution).

  • Oxytocin.

  • Test compound (e.g., Atosiban).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Myometrial strips (e.g., 2 x 2 x 10 mm) are dissected from the biopsies and suspended in organ baths containing oxygenated Krebs-Ringer solution maintained at 37°C.

  • Equilibration: Tissues are allowed to equilibrate for a period of 60-90 minutes, with regular washing, until spontaneous contractions are stable.

  • Induction of Contractions: A submaximal concentration of oxytocin (e.g., 1-10 nM) is added to the organ bath to induce stable, rhythmic contractions.

  • Compound Administration: Once a stable contractile response to oxytocin is achieved, the test compound is added in a cumulative, concentration-dependent manner.

  • Data Recording: The frequency and amplitude of contractions are continuously recorded throughout the experiment.

  • Data Analysis: The inhibitory effect of the test compound is calculated as a percentage of the maximal oxytocin-induced contraction. Concentration-response curves are generated to determine parameters such as IC50 (the concentration of the compound that produces 50% inhibition).

Conclusion

Atosiban is a well-characterized and effective inhibitor of uterine contractions, acting as a competitive antagonist at the oxytocin receptor. Its primary metabolite, this compound, is also active but is reported to be significantly less potent. The current body of scientific literature lacks direct comparative studies and quantitative data on the effects of this compound on uterine contractions. Therefore, while the foundational knowledge of atosiban's pharmacology is robust, further research is required to fully elucidate the comparative profile of its main metabolite. Such studies would be invaluable for a more complete understanding of atosiban's overall in vivo activity and duration of action.

References

A Head-to-Head Clinical Guide: Atosiban and its Metabolite [Gly9-OH]-Atosiban Versus Other Tocolytics for Preterm Labor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atosiban, an oxytocin receptor antagonist, and its metabolite [Gly9-OH]-Atosiban, with other commonly used tocolytic agents for the management of preterm labor. This document synthesizes experimental data on efficacy and safety, details experimental protocols from key clinical trials, and visualizes the molecular signaling pathways involved.

Understanding this compound

This compound is a metabolite of Atosiban.[1][2] It is formed by the cleavage of the peptide bond between ornithine and proline.[1][2] While it remains active as an antagonist of oxytocin receptors, its potency is approximately 10 times lower than the parent compound, Atosiban.[1] Currently, there are no head-to-head clinical trials specifically evaluating the efficacy and safety of this compound as a tocolytic agent. Therefore, the following comparisons focus on Atosiban, the clinically established parent drug.

Comparative Efficacy of Tocolytic Agents

The primary goal of tocolytic therapy is to delay delivery for at least 48 hours to allow for the administration of antenatal corticosteroids to improve neonatal outcomes. The following table summarizes the efficacy of Atosiban compared to other first-line and second-line tocolytics based on data from randomized controlled trials.

Tocolytic AgentMechanism of ActionEfficacy (Undelivered at 48 hours)Efficacy (Undelivered at 7 days)Neonatal Outcomes
Atosiban Oxytocin Receptor Antagonist~68.6% - 88.1%~77.6% - 79.7%No significant difference in major neonatal morbidity compared to placebo or other tocolytics.
Nifedipine Calcium Channel Blocker~52% - 75%~89.3%Associated with a reduction in respiratory distress syndrome compared to atosiban in an indirect comparison.
Beta-agonists (e.g., Ritodrine, Terbutaline) Beta-2 Adrenergic Receptor Agonist~58.7% - 88.9%~34.9% - 77.6%No proven benefit in improving overall perinatal outcomes.
Indomethacin Prostaglandin Synthetase Inhibitor (NSAID)Superior to placebo in delaying delivery for at least 7 days.Superior to other tocolytics in delaying delivery for 7 days.Associated with potential neonatal complications such as oligohydramnios and premature closure of the ductus arteriosus.

Comparative Safety and Tolerability

The safety profile of a tocolytic agent is a critical factor in its clinical utility, as maternal and fetal side effects can be significant.

Tocolytic AgentMaternal Side EffectsFetal/Neonatal Side Effects
Atosiban Nausea, headache, dizziness, injection site reactions. Fewer cardiovascular side effects compared to beta-agonists.Generally well-tolerated with a low rate of adverse effects.
Nifedipine Headache, flushing, dizziness, hypotension, tachycardia.Generally considered safe with no major adverse fetal effects reported.
Beta-agonists (e.g., Ritodrine, Terbutaline) Tachycardia, palpitations, hypotension, pulmonary edema, hyperglycemia, hypokalemia.Fetal tachycardia.
Indomethacin Nausea, gastrointestinal upset.Premature constriction of the fetal ductus arteriosus, oligohydramnios, necrotizing enterocolitis, intraventricular hemorrhage.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of typical experimental protocols for head-to-head studies of tocolytics.

Atosiban vs. Nifedipine Randomized Controlled Trial
  • Objective: To compare the tocolytic efficacy and tolerability of nifedipine with that of atosiban in pregnant women with preterm labor.

  • Study Design: A randomized, controlled trial.

  • Inclusion Criteria: Pregnant women with a gestational age between 24 and 33 weeks and 6 days, diagnosed with preterm labor (regular uterine contractions and cervical changes), and intact membranes.

  • Intervention:

    • Atosiban Group: Received an intravenous bolus of 6.75 mg, followed by a 3-hour infusion at 18 mg/hour, and then a maintenance infusion at 6 mg/hour for up to 48 hours.

    • Nifedipine Group: Received an initial oral dose of 20 mg, followed by 10-20 mg every 4-6 hours for up to 48 hours.

  • Primary Outcome: Proportion of women who remained undelivered and did not require an alternative tocolytic agent within 48 hours.

  • Secondary Outcomes: Gestational age at delivery and neonatal morbidity.

Atosiban vs. Beta-Agonists (Ritodrine) Clinical Trial
  • Objective: To compare the efficacy and safety of atosiban with ritodrine for the treatment of preterm labor.

  • Study Design: A multicenter, randomized, double-blind study.

  • Inclusion Criteria: Pregnant women between 24 and 33 completed weeks of gestation with diagnosed preterm labor.

  • Intervention:

    • Atosiban Group: Intravenous administration following the standard three-step protocol for up to 48 hours.

    • Ritodrine Group: Intravenous infusion with the dose titrated to uterine response and maternal tolerance for up to 48 hours.

  • Primary Outcome: Tocolytic efficacy (delay of delivery for at least 48 hours).

  • Secondary Outcomes: Maternal and fetal side effects, neonatal outcomes.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways through which these tocolytics exert their effects on myometrial cells.

Atosiban_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (Gq-coupled) Oxytocin->OTR Binds and Activates Atosiban Atosiban Atosiban->OTR Competitively Blocks Relaxation Myometrial Relaxation Atosiban->Relaxation Prevents Ca²⁺ increase PLC Phospholipase C (PLC) OTR->PLC Activates Ca_channel Voltage-gated Ca²⁺ Channel OTR->Ca_channel Opens PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca_SR Ca²⁺ Contraction Myometrial Contraction Ca_SR->Contraction Increased intracellular Ca²⁺ Ca_influx Ca_channel->Ca_influx Ca_influx->Contraction Increased intracellular Ca²⁺

Caption: Atosiban Signaling Pathway

Nifedipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nifedipine Nifedipine Ca_channel L-type Voltage-gated Ca²⁺ Channel Nifedipine->Ca_channel Blocks Relaxation Myometrial Relaxation Nifedipine->Relaxation Prevents Ca²⁺ influx Ca_ext Ca²⁺ Ca_ext->Ca_channel Depolarization opens Ca_influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Actin Actin Myosin->Actin Interacts with Contraction Myometrial Contraction Actin->Contraction

Caption: Nifedipine Signaling Pathway

Beta_Agonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_agonist Beta-agonist (e.g., Terbutaline) Beta_receptor β2-Adrenergic Receptor (Gs-coupled) Beta_agonist->Beta_receptor Binds and Activates AC Adenylyl Cyclase Beta_receptor->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits (via phosphorylation) Relaxation Myometrial Relaxation MLCK->Relaxation Reduced activity leads to

Caption: Beta-agonist Signaling Pathway

Indomethacin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Indomethacin Indomethacin COX Cyclooxygenase (COX-1 & COX-2) Indomethacin->COX Inhibits Relaxation Myometrial Relaxation Indomethacin->Relaxation Reduced prostaglandins lead to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Substrate for Prostaglandins Prostaglandins (e.g., PGE2, PGF2α) COX->Prostaglandins Synthesizes Contraction Myometrial Contraction Prostaglandins->Contraction Stimulate

Caption: Indomethacin Signaling Pathway

Experimental Workflow: Tocolytic Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing different tocolytic agents.

Tocolytic_Trial_Workflow Start Patient with Preterm Labor (24-34 weeks gestation) Inclusion_Exclusion Assess Inclusion/Exclusion Criteria Start->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Treatment Group A (e.g., Atosiban) Randomization->Group_A Group_B Treatment Group B (e.g., Nifedipine) Randomization->Group_B Treatment_Admin Administer Tocolytic (up to 48 hours) Group_A->Treatment_Admin Group_B->Treatment_Admin Monitoring Maternal and Fetal Monitoring Treatment_Admin->Monitoring Primary_Endpoint Primary Endpoint Assessment (Delivery status at 48 hours) Monitoring->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (Gestational age at delivery, neonatal outcomes) Primary_Endpoint->Secondary_Endpoint Data_Analysis Data Analysis and Comparison Secondary_Endpoint->Data_Analysis

Caption: Tocolytic Clinical Trial Workflow

References

Validating the Selectivity of [Gly9-OH]-Atosiban for Oxytocin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

To researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of oxytocin receptor antagonists, with a focus on validating the selectivity of [Gly9-OH]-Atosiban. This document outlines the current landscape of widely-used antagonists, presents relevant experimental data, and details the methodologies required to assess receptor selectivity.

While this compound is recognized as an analogue of Atosiban, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on its binding affinity or functional selectivity for the oxytocin receptor (OTR). Its existence is confirmed through its availability from commercial suppliers for research purposes. This guide, therefore, provides a framework for evaluating its potential selectivity by comparing established oxytocin receptor antagonists and discussing the structural implications of its modification from the parent compound, Atosiban.

Comparative Analysis of Oxytocin Receptor Antagonists

The selectivity of an antagonist for the oxytocin receptor over other related receptors, particularly the vasopressin receptors (V1a, V1b, and V2), is a critical determinant of its therapeutic utility and side-effect profile. The following table summarizes the available quantitative data for Atosiban and other key non-peptide and peptide antagonists.

CompoundTypeTarget ReceptorsBinding Affinity (Ki/IC50, nM)Selectivity (Fold vs. V1aR)
This compound PeptideOTR, Vasopressin ReceptorsData Not AvailableData Not Available
Atosiban PeptideOTR, V1aROTR: 76.4 (Ki, human) V1aR: 5.1 (Ki, human)[1]~0.07 (Higher affinity for V1aR)
L-368,899 Non-peptideOTROTR: 8.9 (IC50, rat uterus)[2][3] V1aR: 370 (IC50)[3] V2R: 570 (IC50)[3]>40-fold selective for OTR over V1aR and V2R
Retosiban (GSK221149A) Non-peptideOTROTR: 0.65 (Ki, human)>1400-fold selective for OTR over vasopressin receptors

Note: The selectivity of Atosiban can vary based on the assay conditions and species. Some reports indicate it is a mixed vasopressin/oxytocin receptor antagonist. Newer peptide antagonists have been developed with much higher selectivity for the oxytocin receptor than Atosiban.

Understanding the this compound Modification

Atosiban is a synthetic nonapeptide analogue of oxytocin. The modification in this compound occurs at the C-terminus, where the terminal glycinamide (Gly-NH2) of Atosiban is replaced with a glycine residue with a hydroxyl group (-Gly-OH). This seemingly minor alteration can have significant implications for receptor binding and selectivity. The C-terminal amide is often crucial for the biological activity of peptide hormones. Its removal or modification can alter the peptide's conformation, stability, and interaction with the receptor binding pocket.

Studies on structure-activity relationships of oxytocin antagonists have shown that modifications at position 9 can significantly impact selectivity. For instance, the removal of the entire glycinamide residue (des-Glycinamide) is a known modification in the design of more selective oxytocin antagonists. A major metabolite of Atosiban is, in fact, a form that has lost its C-terminal glycinamide, indicating that this part of the molecule is susceptible to cleavage. Therefore, it is plausible that the [Gly9-OH] modification in this compound is intended to alter its pharmacokinetic profile or fine-tune its receptor selectivity, potentially increasing its selectivity for the oxytocin receptor over vasopressin receptors. However, without direct experimental validation, this remains a hypothesis.

Experimental Protocols for Validating Selectivity

To ascertain the selectivity of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin receptor and vasopressin receptors (V1a, V1b, V2).

Materials:

  • Cell lines stably expressing the human oxytocin receptor, V1a, V1b, or V2 receptors.

  • Membrane preparations from these cell lines.

  • Radiolabeled ligands (e.g., [3H]-Oxytocin, [3H]-Arginine Vasopressin).

  • This compound, Atosiban, and other reference compounds.

  • Assay buffer and scintillation cocktail.

Procedure:

  • Prepare cell membranes from the receptor-expressing cell lines.

  • In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor (this compound or reference compounds) and the cell membrane preparation.

  • Incubate at a specified temperature for a set duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Mobilization)

Objective: To determine the functional potency (IC50) of this compound in inhibiting oxytocin-induced intracellular calcium mobilization.

Materials:

  • Cell lines expressing the human oxytocin receptor and coupled to the Gq signaling pathway.

  • Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM).

  • Oxytocin, this compound, and reference antagonists.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Culture the cells in 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of this compound or a reference antagonist for a defined period.

  • Stimulate the cells with a fixed concentration of oxytocin (typically the EC80 concentration).

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

  • Plot the antagonist concentration against the inhibition of the oxytocin-induced calcium signal to determine the IC50 value.

Visualizing Key Pathways and Processes

To better understand the context of this compound's potential mechanism of action and the methods for its validation, the following diagrams illustrate the oxytocin receptor signaling pathway, a typical experimental workflow for determining antagonist selectivity, and the structural relationship between Atosiban and its [Gly9-OH] analogue.

G cluster_workflow Experimental Workflow for Selectivity Validation Compound This compound Receptor_Panel Receptor Panel (OTR, V1aR, V1bR, V2R) Compound->Receptor_Panel Test against Binding_Assay Radioligand Binding Assay Receptor_Panel->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Receptor_Panel->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, Selectivity Ratio) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Selectivity Profile Data_Analysis->Conclusion G cluster_pathway Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to G cluster_comparison Structural Comparison: Atosiban vs. This compound Atosiban Atosiban ...-Pro-Orn-Gly-NH2 Modification Modification Site Atosiban->Modification C-terminal Glycinamide Gly9OH_Atosiban This compound ...-Pro-Orn-Gly-OH Modification->Gly9OH_Atosiban Changed to Glycine

References

[Gly9-OH]-Atosiban: An Uncharted Candidate in Tocolytic Therapy Compared to Established Preterm Labor Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for safer and more effective tocolytic agents to manage preterm labor is a continuous endeavor. While established treatments like Atosiban, Nifedipine, Indomethacin, and β-agonists form the current therapeutic arsenal, the exploration of novel analogs with potentially improved pharmacological profiles is of significant interest. This guide provides a comparative overview of the efficacy of established preterm labor treatments. It also addresses the current knowledge gap regarding [Gly9-OH]-Atosiban, a structural analog of the widely used Atosiban.

Currently, there is a notable absence of publicly available experimental data on the efficacy and safety of this compound for the treatment of preterm labor. Extensive searches of scientific literature and chemical databases have revealed its chemical identity—confirming it as an analog of Atosiban where the C-terminal glycinamide is replaced by a glycine residue. However, its pharmacological properties, including its tocolytic activity and receptor-binding affinity, have not been reported in peer-reviewed publications. The following sections, therefore, focus on a detailed comparison of established tocolytic agents, providing a benchmark against which this compound, should data become available, could be evaluated.

Established Preterm Labor Treatments: A Comparative Analysis

The management of preterm labor involves a range of tocolytic agents, each with a distinct mechanism of action, efficacy profile, and side-effect considerations. The primary goal of tocolytic therapy is to delay delivery for at least 48 hours to allow for the administration of antenatal corticosteroids to enhance fetal lung maturity and for maternal transfer to a facility with a neonatal intensive care unit (NICU).[1]

Data Presentation: Efficacy and Safety of Tocolytic Agents

The following tables summarize the quantitative data from clinical trials comparing the efficacy and safety of Atosiban, Nifedipine, Indomethacin, and β-agonists.

Table 1: Comparative Efficacy of Tocolytic Agents in Delaying Preterm Labor

Tocolytic AgentMechanism of ActionEfficacy in Delaying Delivery (48 hours)Efficacy in Delaying Delivery (7 days)
Atosiban Oxytocin/Vasopressin Receptor Antagonist88.1% - 89%[2][3]77% - 79.7%[2][3]
Nifedipine Calcium Channel Blocker~78% (vs. 71% placebo)Variable, some studies show no significant difference from placebo
Indomethacin Prostaglandin Synthetase InhibitorEffective in delaying delivery, especially when administered vaginally (78% delayed >7 days)Prolongs pregnancy, but use is typically limited to 48 hours due to fetal side effects
β-Agonists Beta-2 Adrenergic Receptor Agonist88.9%77.6%

Table 2: Maternal and Fetal Side Effects of Tocolytic Agents

Tocolytic AgentCommon Maternal Side EffectsFetal/Neonatal Side Effects
Atosiban Nausea, headache, tachycardia (generally well-tolerated)Generally considered to have a favorable fetal safety profile with fewer cardiovascular effects compared to β-agonists.
Nifedipine Hypotension, headache, flushing, nausea/vomitingConcerns about potential reduction in uteroplacental blood flow, though clinical significance is debated.
Indomethacin Nausea, heartburnPremature constriction of the ductus arteriosus, oligohydramnios (risk increases with gestational age and duration of use).
β-Agonists Tachycardia, palpitations, hypotension, hyperglycemia, hypokalemia (frequent and often dose-limiting)Fetal tachycardia.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used to evaluate the efficacy of tocolytic agents.

Ex Vivo Human Myometrium Contraction Assay

This assay provides a direct measure of a drug's ability to inhibit uterine muscle contractions.

  • Tissue Preparation: Myometrial biopsies are obtained from women undergoing cesarean section. Small strips of myometrium are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: Spontaneous contractions are allowed to stabilize. To mimic labor, contractions can be stimulated with an agonist such as oxytocin.

  • Tocolytic Administration: The tocolytic agent (e.g., Atosiban) is added to the organ bath in increasing concentrations to generate a dose-response curve.

  • Data Analysis: The frequency, amplitude, and duration of myometrial contractions are recorded using an isometric force transducer. The inhibitory effect of the tocolytic is quantified by measuring the reduction in these parameters.

In Vivo Preclinical Models of Preterm Labor

Animal models are essential for in vivo evaluation of tocolytic efficacy and safety before human trials.

  • Animal Model: Timed-pregnant rodents (e.g., rats or mice) are commonly used.

  • Induction of Preterm Labor: Preterm labor can be induced by various methods, such as administration of a progesterone receptor antagonist (e.g., mifepristone) or an inflammatory stimulus (e.g., lipopolysaccharide).

  • Tocolytic Treatment: Animals in the treatment group receive the experimental tocolytic agent (e.g., this compound, if it were being tested) at a predetermined dose and route of administration. A control group receives a placebo.

  • Efficacy Endpoints: The primary endpoint is the latency to delivery, defined as the time from the induction of preterm labor to the delivery of the first pup. Other endpoints may include the number of pups born preterm and pup survival.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in tocolytic research.

G cluster_oxytocin Oxytocin Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Gq Gq Protein OTR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca Ca2+ SR->Ca Release Contraction Myometrial Contraction Ca->Contraction Atosiban Atosiban Atosiban->OTR Antagonist

Caption: Atosiban's mechanism of action in myometrial cells.

G cluster_workflow Tocolytic Efficacy Evaluation Workflow A Preclinical Studies (In Vitro & In Vivo Models) B Phase I Clinical Trials (Safety & Dosage) A->B C Phase II Clinical Trials (Efficacy & Side Effects) B->C D Phase III Clinical Trials (Comparative Efficacy vs. Standard of Care) C->D E Regulatory Approval D->E F Post-Marketing Surveillance E->F

Caption: A generalized workflow for tocolytic drug development.

References

Benchmarking Oxytocin Antagonists: A Comparative Analysis of [Gly9-OH]-Atosiban's Precursor, Atosiban, Against Novel Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Atosiban, the precursor to [Gly9-OH]-Atosiban, against a selection of novel oxytocin antagonists. Due to the limited availability of public data on this compound, this analysis focuses on Atosiban as the benchmark compound. The guide synthesizes key performance data, details experimental methodologies for crucial assays, and visualizes relevant biological and experimental pathways to support research and development in obstetrics and related therapeutic areas.

The management of conditions mediated by the oxytocin receptor, most notably preterm labor, remains a significant clinical challenge. Oxytocin receptor antagonists have emerged as a valuable therapeutic class. Atosiban, a peptide-based antagonist, has been a key player in this field. This guide benchmarks Atosiban against several novel, next-generation oxytocin antagonists, including Barusiban, Retosiban, Nolasiban, Epelsiban, and L-368,899, offering a comparative landscape of their pharmacological properties.

Comparative Performance Data

The following table summarizes the binding affinity (Ki or IC50) at the human oxytocin receptor (hOTR) and in vitro potency (pA2) of Atosiban and a range of novel oxytocin antagonists. Lower Ki/IC50 values indicate higher binding affinity, while a higher pA2 value signifies greater antagonist potency in functional assays.

CompoundTypeBinding Affinity (Ki/IC50) for hOTR (nM)In Vitro Potency (pA2)Selectivity Profile
Atosiban Peptide~76.4 (Ki)[1]7.05 (in vivo, rat)Also antagonizes vasopressin V1a receptors[2]
Barusiban Peptide0.64 - 0.8 (Ki)[3][4]More potent than Atosiban in inhibiting oxytocin-induced contractions~300-fold higher affinity for OTR than V1aR
Retosiban Non-peptide0.65 (Ki)Potent inhibition of oxytocin-induced contractions>1400-fold selective over vasopressin receptors
Nolasiban Non-peptide52 (Ki)More potent than Atosiban at inhibiting oxytocin-induced contractions at equimolar concentrationsSelective for OTR
Epelsiban Non-peptide0.13 (Ki)IC50 of 192 nM in rats>31,000-fold selective over human vasopressin receptors
L-368,899 Non-peptide26 (IC50)8.9 (rat isolated uterus)Selective for OTR over vasopressin receptors

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of benchmarking data. Below are protocols for two key experiments used to characterize oxytocin antagonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the recombinant human oxytocin receptor (e.g., HEK293 or CHO cells).
  • Harvest the cells and resuspend the cell pellet in ice-cold lysis buffer.
  • Homogenize the cell suspension on ice.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.
  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Competition Binding Assay:

  • In a multi-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin), and varying concentrations of the unlabeled antagonist (this compound or novel antagonists).
  • Incubate the plate to allow the binding to reach equilibrium.
  • Separate the bound from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.
  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

3. Data Analysis:

  • Quantify the radioactivity retained on the filters using a scintillation counter.
  • Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.
  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Isolated Rat Uterus Assay for Determining Antagonist Potency (pA2)

This functional assay measures the ability of an antagonist to inhibit oxytocin-induced uterine muscle contractions.

1. Tissue Preparation:

  • Humanely euthanize a female rat in the estrus phase of its cycle.
  • Isolate the uterine horns and place them in a physiological salt solution (e.g., De Jalon's solution).
  • Prepare strips of the uterine muscle (myometrium).

2. Organ Bath Setup:

  • Mount a uterine strip in a temperature-controlled organ bath containing an aerated physiological salt solution.
  • Connect one end of the tissue to an isometric force transducer to record muscle contractions.
  • Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.

3. Experimental Procedure:

  • Generate a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.
  • Wash the tissue and allow it to return to its baseline state.
  • Incubate the tissue with a fixed concentration of the oxytocin antagonist for a predetermined period.
  • Generate a second cumulative concentration-response curve for oxytocin in the presence of the antagonist.
  • Repeat this process with increasing concentrations of the antagonist.

4. Data Analysis:

  • Measure the magnitude of the rightward shift in the oxytocin concentration-response curve caused by each concentration of the antagonist.
  • Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist.
  • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's concentration-response curve, is determined from the x-intercept of the Schild plot.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental processes.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from SR) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Myometrial Contraction Ca2_release->Contraction Leads to Oxytocin Oxytocin Oxytocin->OTR Binds Antagonist Oxytocin Antagonist Antagonist->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Binding_Assay_Workflow A Prepare Cell Membranes with Oxytocin Receptors B Incubate Membranes with Radioligand and Antagonist A->B C Separate Bound and Unbound Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki Calculation) D->E Antagonist_Comparison cluster_peptide Peptide Antagonists cluster_nonpeptide Non-Peptide Antagonists Atosiban Atosiban Performance Performance Metrics (Binding Affinity, Potency, Selectivity) Atosiban->Performance Barusiban Barusiban Barusiban->Performance Retosiban Retosiban Retosiban->Performance Nolasiban Nolasiban Nolasiban->Performance Epelsiban Epelsiban Epelsiban->Performance L368899 L-368,899 L368899->Performance

References

Safety Operating Guide

Navigating the Safe Disposal of [Gly9-OH]-Atosiban: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like [Gly9-OH]-Atosiban, a peptide analogue of Atosiban, is a critical component of laboratory safety and environmental stewardship.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from the SDS of its parent compound, Atosiban, and general best practices for peptide-based drug disposal provide a robust framework for its safe handling and disposal.[2][3]

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for guidance tailored to your facility's specific protocols and local regulations. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including laboratory coats, chemical-resistant gloves, and safety glasses.[3] Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]

Operational Plan for Spills and Contamination:

In the event of a spill, the area should be immediately secured to prevent further spread. Spills should be absorbed using an inert, liquid-binding material such as diatomite or universal binders. The contaminated absorbent material must then be collected and placed into a designated, sealed container for hazardous waste disposal. Following the removal of the bulk material, the affected surfaces should be decontaminated by scrubbing with alcohol.

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed and approved environmental management vendor, typically involving incineration. This ensures the complete destruction of the biologically active peptide, mitigating potential environmental and health impacts.

1. Waste Segregation: At the point of generation, all this compound waste must be segregated from other laboratory waste streams. This includes:

  • Unused or expired this compound.

  • Contaminated labware (e.g., vials, syringes, pipette tips).

  • Contaminated PPE.

2. Waste Containment: All solid waste contaminated with this compound should be placed in a clearly labeled, leak-proof, and puncture-resistant container. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" or as directed by your institution's EHS guidelines. Liquid waste should be collected in a separate, sealed, and clearly labeled container.

3. Temporary Storage: Sealed waste containers should be stored in a designated, secure area away from general laboratory traffic. This storage area should be cool and dry to prevent any degradation of the container or its contents.

4. Final Disposal: Arrange for the collection of the this compound waste by a licensed hazardous material disposal company. Ensure that all federal, state, and local regulations regarding the transportation and destruction of this material are strictly followed.

Important Note: Disposal of this compound down the drain is strictly prohibited. Peptide-based compounds are biologically active and their introduction into aquatic ecosystems can have adverse effects.

Quantitative Data Summary

For clarity and ease of reference, the following table summarizes key information based on the available data for the closely related compound, Atosiban.

ParameterValue/InstructionSource
Recommended Disposal Method Incineration via a licensed disposal company.Atosiban SDS
EWC-code (European Waste Catalogue) 07 05 99 (wastes not otherwise specified)Atosiban SDS
Spill Containment Absorb with inert material (e.g., diatomite).Atosiban SDS
Surface Decontamination Scrub with alcohol.Atosiban SDS
Prohibited Disposal Method Do not empty into drains.Atosiban SDS
Experimental Protocols

In the absence of a validated chemical deactivation method, attempting such procedures is not recommended due to the potential for incomplete reactions and the creation of other hazardous byproducts.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure, the following diagrams illustrate the key decision-making process and the overall workflow.

cluster_0 This compound Waste Generation cluster_1 On-Site Waste Management cluster_2 Final Disposal A Waste Generated (Unused product, contaminated labware, PPE) B Segregate Waste A->B Immediate Action C Contain in Labeled, Sealed Container B->C D Store in Secure, Designated Area C->D E Arrange for Professional Collection D->E F Transport by Licensed Vendor E->F G Incineration at Approved Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

spill Spill Occurs contain Contain Spill (Use absorbent material) spill->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Surface (Scrub with alcohol) collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.